1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)8-6-4-2-1-3-5-7(6)10-11-8/h1-5H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNLJMOKEMQHAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349606 | |
| Record name | 2,4,5,6,7,8-Hexahydro-cycloheptapyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856256-63-8 | |
| Record name | 2,4,5,6,7,8-Hexahydro-cycloheptapyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Fused Pyrazole Scaffolds
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities.[1][2][3] Its derivatives are recognized for their roles as anti-inflammatory, anticancer, antimicrobial, and antiviral agents, among others.[4][5][6][7] The fusion of the pyrazole ring with a carbocyclic system, such as the seven-membered cycloheptane ring in 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid, creates a rigid, three-dimensional structure. This structural constraint is highly valuable in drug design, as it can enhance binding affinity and selectivity for specific biological targets. The carboxylic acid moiety at the 3-position serves as a versatile synthetic handle, enabling the creation of diverse libraries of amides, esters, and other derivatives for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of a robust and reliable synthetic pathway to this key heterocyclic building block, focusing on the underlying chemical principles, a detailed experimental protocol, and methods for structural verification.
Retrosynthetic Analysis and Strategic Rationale
The synthesis of fused pyrazole systems is most classically and efficiently achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a method pioneered by Knorr.[8] For the target molecule, this compound, this logic points to a key β-ketoester intermediate derived from a cyclic ketone.
Our strategy is a one-pot, two-step process commencing with readily available starting materials: cycloheptanone and diethyl oxalate.
-
Step A: Base-Catalyzed Claisen Condensation. The first step involves the reaction between cycloheptanone and diethyl oxalate. This reaction forms an essential β-ketoester intermediate, ethyl 2-oxo-2-(2-oxocycloheptyl)acetate, which possesses the requisite 1,3-dicarbonyl system for pyrazole formation.
-
Step B: Pyrazole Ring Formation and Saponification. The intermediate is then treated in situ with hydrazine hydrate. This triggers a cyclocondensation reaction to form the pyrazole ring. Subsequent hydrolysis (saponification) of the ethyl ester under the reaction conditions yields the final carboxylic acid product.
This approach is advantageous due to its operational simplicity, use of inexpensive starting materials, and generally good yields.
Mechanistic Pathways: A Deeper Look
Understanding the reaction mechanism is critical for optimization and troubleshooting. The synthesis proceeds through two distinct, well-established mechanistic stages.
Stage 1: Claisen Condensation
The reaction is initiated by a strong base, typically sodium ethoxide, which deprotonates the α-carbon of cycloheptanone to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The resulting tetrahedral intermediate collapses, expelling an ethoxide ion as the leaving group to yield the β-ketoester intermediate.
Stage 2: Knorr-type Pyrazole Synthesis
Hydrazine, a potent binucleophile, attacks one of the carbonyl groups of the β-ketoester (typically the more reactive ketone carbonyl). This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group (the ester). A subsequent dehydration cascade eliminates two molecules of water, leading to the formation of the stable, aromatic pyrazole ring fused to the cycloheptane backbone. The ethyl ester is then hydrolyzed to the carboxylic acid.
Below is a diagram illustrating the key mechanistic transformations.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. royal-chem.com [royal-chem.com]
- 7. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic Acid: Properties, Synthesis, and Therapeutic Potential
Abstract: This technical guide provides a comprehensive overview of 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid, a heterocyclic compound featuring a pyrazole ring fused to a cycloheptane system. While specific research on this exact molecule is nascent, its structural motifs are of significant interest in medicinal chemistry. Pyrazole-based structures are recognized as "privileged scaffolds" due to their prevalence in a wide array of therapeutic agents.[1][2][3] This document synthesizes information from analogous structures and established chemical principles to detail the core molecular profile, propose a robust synthetic pathway, outline key reactive properties, and explore its potential applications in drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar scaffolds for novel therapeutic development.
Core Molecular Profile
The fundamental identity of a chemical compound is established by its structure, nomenclature, and physicochemical properties. These elements dictate its behavior in both chemical and biological systems.
Nomenclature and Chemical Identifiers
A consistent and unambiguous identification is critical for regulatory, research, and procurement purposes. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | ChemScene[4] |
| CAS Number | 856256-63-8 | ChemScene[4], SmallMolecules.com |
| Molecular Formula | C₉H₁₂N₂O₂ | ChemScene[4], SmallMolecules.com |
| Molecular Weight | 180.20 g/mol | ChemScene[4] |
| Canonical SMILES | C1CCC2=C(CC1)NN=C2C(=O)O | PubChem[5] |
| InChI | InChI=1S/C9H12N2O2/c12-9(13)8-6-4-2-1-3-5-7(6)10-11-8/h1-5H2,(H,10,11)(H,12,13) | SmallMolecules.com, PubChem[5] |
| Synonyms | 2,4,5,6,7,8-Hexahydro-cycloheptapyrazole-3-carboxylic acid | ChemScene[4] |
Chemical Structure
The molecule consists of a cycloheptane ring fused to a pyrazole ring, with a carboxylic acid group at the 3-position of the pyrazole moiety. This fusion imparts a rigid, three-dimensional character to the scaffold.
Caption: Chemical structure of the title compound.
Physicochemical Properties (Predicted)
Computational models provide valuable estimates of a molecule's properties, which are crucial for assessing its drug-likeness and potential pharmacokinetic behavior.
| Property | Predicted Value | Significance in Drug Discovery |
| Topological Polar Surface Area (TPSA) | 65.98 Ų | Influences membrane permeability and oral bioavailability. Values < 140 Ų are generally favorable. |
| LogP (Octanol-Water Partition Coeff.) | 1.3768 | Measures lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME). |
| Hydrogen Bond Donors | 2 | The -NH and -OH groups can donate hydrogen bonds, impacting solubility and target binding. |
| Hydrogen Bond Acceptors | 2 | The N= and C=O groups can accept hydrogen bonds, contributing to solubility and receptor interactions. |
| Rotatable Bonds | 1 | Indicates molecular flexibility. A low number suggests a more rigid conformation, which can be favorable for binding affinity. |
| (Data sourced from ChemScene)[4] |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis logically begins with cycloheptanone, which is converted into a β-ketoester. This intermediate then undergoes cyclization with hydrazine to form the target fused pyrazole ring system.
-
Claisen Condensation: Cycloheptanone reacts with a source of a carboxyl group, such as diethyl oxalate, in the presence of a strong base (e.g., sodium ethoxide) to form ethyl 2-(2-oxo-cycloheptyl)-2-oxo-acetate.
-
Cyclization/Condensation: The resulting β-dicarbonyl intermediate is treated with hydrazine hydrate in an acidic medium (e.g., acetic acid). The hydrazine condenses with the two carbonyl groups to form the pyrazole ring.
-
Hydrolysis: The ethyl ester of the target molecule is then hydrolyzed under basic conditions (e.g., NaOH or KOH) followed by acidic workup to yield the final carboxylic acid product.
Caption: Proposed synthetic workflow for the title compound.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on analogous syntheses of pyrazole carboxylates.[8][9]
Step 1: Synthesis of Ethyl 2-(2-oxo-cycloheptyl)-2-oxo-acetate
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0°C, add a mixture of cycloheptanone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with dilute HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude β-dicarbonyl intermediate.
Step 2: Synthesis of Ethyl 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylate
-
Dissolve the crude intermediate from Step 1 in glacial acetic acid.
-
Add hydrazine hydrate (1.2 eq) dropwise to the solution.
-
Heat the mixture to reflux (approx. 80-100°C) for 4-6 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain the ethyl ester of the target compound.
Step 3: Hydrolysis to this compound
-
Suspend the ethyl ester from Step 2 in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
Cool the reaction mixture to 0°C and acidify with concentrated HCl until the pH is ~2-3.
-
Collect the white precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
Spectroscopic and Analytical Characterization (Expected)
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. The expected data are outlined below.
| Technique | Expected Observations |
| ¹H NMR | - Broad singlet, >10 ppm (1H, -COOH) - Broad singlet, ~8-9 ppm (1H, -NH of pyrazole) - Multiplets, 1.5-3.0 ppm (10H, aliphatic protons of cycloheptane ring) |
| ¹³C NMR | - Signal at ~165-175 ppm (C=O of carboxylic acid) - Signals at ~110-150 ppm (carbons of the pyrazole ring) - Signals at ~20-40 ppm (aliphatic carbons of the cycloheptane ring) |
| FT-IR (cm⁻¹) | - Very broad band, 2500-3300 (O-H stretch of carboxylic acid)[10] - Strong, sharp band, 1690-1720 (C=O stretch of carboxylic acid)[10] - Band at ~3100-3300 (N-H stretch) - Band at ~1210-1320 (C-O stretch)[10] |
| Mass Spec (ESI-) | [M-H]⁻ peak at m/z ≈ 179.08 |
Chemical Reactivity and Derivatization
The molecule possesses two primary sites for chemical modification: the carboxylic acid group and the pyrazole ring's NH group. This versatility makes it an excellent scaffold for building molecular libraries.
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid can be converted into a variety of functional groups, which is a cornerstone of medicinal chemistry for modulating properties like solubility, cell permeability, and target engagement.
-
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an acid chloride intermediate yields the corresponding ester.[11][12]
-
Amidation: The most common transformation involves converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[11][13] This activated intermediate readily reacts with primary or secondary amines to form a diverse range of amides.
Caption: Key derivatization reactions of the carboxylic acid group.
Reactivity of the Pyrazole Ring
The pyrazole ring is aromatic and contains a nucleophilic NH group.[1] This site can be functionalized, typically through alkylation or arylation, to explore structure-activity relationships (SAR) at this vector. This modification can significantly impact the molecule's orientation within a binding pocket.
Relevance in Drug Discovery and Medicinal Chemistry
The Pyrazole Nucleus as a Privileged Scaffold
The pyrazole core is a highly successful structural motif in modern medicine.[3] Its prevalence is attributed to its ability to engage in various non-covalent interactions (hydrogen bonding, π-stacking) and its metabolic stability. Notable drugs containing a pyrazole ring include:
-
Celecoxib (Celebrex): A selective COX-2 inhibitor for treating inflammation.[14]
-
Sildenafil (Viagra): A PDE5 inhibitor used for erectile dysfunction.[3][15]
-
Ibrutinib (Imbruvica): A kinase inhibitor for treating certain cancers.[3]
The presence of this core in the title compound makes it an attractive starting point for new drug discovery campaigns.
Potential Therapeutic Applications
Given the biological activities of structurally related compounds, this compound and its derivatives could be explored for various therapeutic targets. For example, a similar fused-ring system, 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles, has been investigated for activity as N-type calcium channel inhibitors for the treatment of chronic pain.[16] The pyrazole scaffold is also a common feature in kinase inhibitors, anti-inflammatory agents, and antibacterial compounds.[14][17]
Caption: Logical workflow from scaffold to drug candidate.
Conclusion
This compound is a promising, yet underexplored, molecular scaffold. Its foundation on the medicinally validated pyrazole core, combined with a fused aliphatic ring system, provides a unique three-dimensional structure. The presence of versatile chemical handles for derivatization allows for the systematic exploration of chemical space. Based on the analysis of analogous structures, this compound represents a valuable building block for developing novel therapeutics, particularly in areas such as oncology, inflammation, and neurology. Further investigation into its synthesis, derivatization, and biological activity is highly warranted.
References
-
Mokhtar, H., & Soliman, R. (1978). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Pharmazie, 33(10), 649-651. [Link][6]
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link][8]
-
Cetin, A., & Özer, İ. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link][11]
-
Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (2020). Google Patents. [9]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Agrody, A. M. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3819-3826. [Link][17]
-
Winter, M. A., et al. (2014). Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(10), 2269-2273. [Link][16]
-
Review on Drug Discovery and QSAR Study of Pyrazole Derivatives. (2024). International Journal of Research and Publication Reviews. [Link][1]
-
The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link][2]
-
Kumar, A., & Kumar, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2032. [Link][3]
-
Ilhan, I. O., & Cadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(11), 5125-5128. [Link][13]
-
Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(21), 7244. [Link][14]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. (2020). International Journal of Trend in Scientific Research and Development. [Link][15]
-
IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link][10]
-
1h,4h,5h,6h,7h,8h-cyclohepta[c]pyrazole-3-carboxylic acid. PubChem. [Link][5]
-
Ilhan, I. O., et al. (2007). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry, 19(5), 3505. [Link][12]
Sources
- 1. ijrpr.com [ijrpr.com]
- 2. nbinno.com [nbinno.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. PubChemLite - 1h,4h,5h,6h,7h,8h-cyclohepta[c]pyrazole-3-carboxylic acid (C9H12N2O2) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 16. Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid
Foreword: The Imperative of Structural Verification in Novel Heterocycles
In the landscape of modern drug discovery and materials science, heterocyclic scaffolds form the bedrock of innovation. Molecules such as 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid, a fused pyrazole system, represent a class of compounds with significant potential as bioactive agents or functional materials. The precise arrangement of atoms within these structures dictates their function, efficacy, and safety. Therefore, unambiguous structural elucidation is not merely a procedural step but the cornerstone of credible scientific advancement.
While direct, published spectra for this specific molecule are not widely available, this guide serves a more profound purpose. It is designed to empower the researcher with a predictive framework for spectroscopic analysis, grounded in first principles and data from analogous structures. By dissecting the molecule's architecture, we can anticipate its spectroscopic signatures across multiple analytical platforms. This document, therefore, acts as both a predictive datasheet and a pedagogical tool, explaining the causal relationships between molecular structure and spectral output.
Molecular Architecture and Key Structural Features
To interpret spectroscopic data, one must first understand the molecule's electronic and steric landscape. The target compound, this compound (Molecular Formula: C₉H₁₂N₂O₂, Molecular Weight: 180.20 g/mol ), is comprised of three key regions:
-
A Saturated Seven-Membered Ring: The hexahydrocyclohepta moiety provides a flexible, aliphatic framework. The protons within this ring exist in distinct chemical environments, influenced by their proximity to the fused pyrazole system.
-
An Aromatic Pyrazole Ring: This five-membered heterocyclic core is electron-rich and contains two adjacent nitrogen atoms. The tautomeric nature of the N-H proton is a key consideration for NMR analysis.
-
A Carboxylic Acid Group: This functional group is a strong determinant of the molecule's chemical properties and provides highly characteristic signals in both NMR and IR spectroscopy.
For clarity in the following sections, a standardized numbering system is proposed.
Caption: Numbering scheme for this compound.
Predicted ¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For this analysis, a polar aprotic solvent like DMSO-d₆ is assumed, as it is ideal for observing the exchangeable protons of the carboxylic acid and the pyrazole N-H.
Rationale Behind Predictions:
-
-COOH Proton (H_acid): The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It typically appears as a very broad singlet far downfield, often above 12 ppm.
-
N-H Proton (H1): The pyrazole N-H proton is also exchangeable and its chemical shift is sensitive to solvent and concentration. In DMSO-d₆, it is expected to appear as a broad singlet, typically in the range of 11-13 ppm.
-
Aliphatic Protons (H4, H5, H6, H7, H8): These protons reside on the saturated seven-membered ring. Their chemical shifts are influenced by their proximity to the electron-withdrawing pyrazole ring.
-
H4 and H8: These protons are alpha to the pyrazole ring and are therefore the most deshielded of the aliphatic protons, expected around 2.5-3.0 ppm. They will likely appear as triplets due to coupling with their neighbors on C5 and C7, respectively.
-
H5 and H7: These protons are beta to the pyrazole ring. They will be slightly more shielded than H4 and H8. Their signals will be complex multiplets due to coupling with protons on adjacent carbons.
-
H6: This proton is furthest from the pyrazole ring and should be the most shielded, appearing as a multiplet in the typical aliphatic region.
-
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H (on -COOH) | ~12.5 | Broad Singlet | 1H |
| H1 (on N1) | ~12.0 | Broad Singlet | 1H |
| H4 (2H) | ~2.8 | Triplet | 2H |
| H8 (2H) | ~2.7 | Triplet | 2H |
| H5 (2H) | ~1.8 | Multiplet | 2H |
| H7 (2H) | ~1.7 | Multiplet | 2H |
| H6 (2H) | ~1.6 | Multiplet | 2H |
Predicted ¹³C NMR Spectroscopic Data
Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule.
Rationale Behind Predictions:
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is highly deshielded and appears significantly downfield, typically between 160-185 ppm.[1]
-
Pyrazole Carbons (C3, C3a, C8a): Aromatic and heterocyclic carbons appear in the range of 100-150 ppm. The carbon bearing the carboxylic acid (C3) will be significantly deshielded. The bridgehead carbons (C3a and C8a) will also be in this region.
-
Aliphatic Carbons (C4, C5, C6, C7, C8): These sp³ hybridized carbons will appear in the upfield region of the spectrum (20-40 ppm). The carbons directly attached to the pyrazole ring (C4 and C8) will be more deshielded than those further away (C5, C6, C7).
Table 2: Predicted ¹³C NMR Chemical Shifts (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (-COOH) | ~165 |
| C3 | ~145 |
| C3a / C8a (fused) | ~135 |
| C4 / C8 | ~28 |
| C5 / C7 | ~26 |
| C6 | ~25 |
Predicted Mass Spectrometry (MS) Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and subsequent fragmentation. The resulting fragmentation pattern is a molecular fingerprint.
Key Predicted Fragmentation Pathways:
-
Molecular Ion (M⁺•): The initial ion formed will have an m/z corresponding to the molecular weight of the molecule, 180.20.
-
Loss of Carboxyl Radical: A common fragmentation for carboxylic acids is the cleavage of the bond adjacent to the carbonyl group, resulting in the loss of the •COOH radical (mass = 45). This would produce a significant fragment at m/z 135.[2][3]
-
Loss of Water (M-18): While not always prominent, loss of H₂O from the molecular ion can occur.
-
Ring Fragmentation: The cycloheptane ring can undergo various cleavages, leading to a series of smaller fragments, typically separated by 14 mass units (-CH₂-).
Caption: Predicted primary fragmentation pathway in EI-MS.
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z Value | Proposed Fragment Identity |
| 180 | Molecular Ion [C₉H₁₂N₂O₂]⁺• |
| 135 | [M - •COOH]⁺ |
| Base Peak | Likely m/z 135 or a stable ring fragment |
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an excellent tool for identifying the functional groups present in a molecule based on their vibrational frequencies.
Rationale Behind Predictions:
-
O-H Stretch (Carboxylic Acid): This is one of the most characteristic peaks in an IR spectrum. Due to strong hydrogen bonding in the dimeric form of carboxylic acids, this appears as a very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹.[1][4]
-
C-H Stretch (Aliphatic): The sp³ C-H bonds of the cycloheptane ring will show sharp, medium-to-strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C=O Stretch (Carboxylic Acid): A very strong and sharp absorption is expected for the carbonyl group, typically around 1700-1725 cm⁻¹ for a hydrogen-bonded carboxylic acid.[4][5]
-
N-H Stretch (Pyrazole): A medium intensity, moderately broad peak is expected between 3100-3300 cm⁻¹, characteristic of the N-H bond in the pyrazole ring.
-
C=N and C=C Stretches (Pyrazole): These aromatic ring stretches will appear in the 1450-1600 cm⁻¹ region.
Table 4: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Peak Characteristics |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |
| Pyrazole | N-H Stretch | 3100 - 3300 | Medium, Broad |
| Aliphatic Ring | C-H Stretch | 2850 - 2960 | Medium to Strong, Sharp |
| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp |
| Pyrazole Ring | C=N / C=C Stretch | 1450 - 1600 | Medium |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |
Standardized Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
-
Sample Preparation: Accurately weigh 5-10 mg of the dried compound.
-
Solvent Selection: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to dissolve a wide range of compounds and for its high boiling point, which minimizes evaporation. Crucially, it allows for the observation of exchangeable N-H and O-H protons.
-
Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Tune and shim the instrument for optimal resolution.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
(Optional but Recommended): Acquire 2D spectra such as COSY (to establish H-H correlations) and HSQC (to link protons to their attached carbons) for unambiguous assignment.
-
-
Data Processing: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (the residual DMSO peak at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer capable of electron ionization (EI) for fragmentation analysis. An instrument with high-resolution capabilities (e.g., a TOF or Orbitrap analyzer) is recommended for accurate mass measurements to confirm the elemental composition.
-
Method:
-
Introduce the sample via direct infusion or through a GC or LC inlet if appropriate.
-
Set the ionization energy to a standard value of 70 eV for EI.
-
Acquire data over a mass range of m/z 50-500 to ensure capture of the molecular ion and key fragments.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient and requires minimal preparation.
-
Place a small amount of the solid powder directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal using the instrument's pressure clamp.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Acquire data over the standard mid-IR range of 4000-400 cm⁻¹.
-
Conclusion
This guide provides a comprehensive, predictive overview of the key spectroscopic features of this compound. The tabulated predictions for ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, along with the detailed rationale, offer a robust framework for any researcher engaged in the synthesis or analysis of this molecule or its derivatives. The provided protocols outline a clear and reliable path to acquiring high-quality experimental data. While these predictions are based on established principles, they serve as a guide, and ultimate structural confirmation must rest on experimentally acquired and rigorously interpreted data.
References
- JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
-
Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Retrieved from [Link]
-
ScienceDirect. (1984). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives | Request PDF. Retrieved from [Link]
-
Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]
-
MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
-
ResearchGate. (n.d.). A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. | Request PDF. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
TutorChase. (n.d.). What peaks would indicate a carboxylic acid in IR spectroscopy?. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]
-
Michigan State University. (n.d.). IR Absorption Table. Retrieved from [Link]
-
Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]
-
ResearchGate. (2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Retrieved from [Link]
Sources
A Technical Guide to the Structural Elucidation of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid
This guide provides a comprehensive technical overview of the synthetic and structural characterization of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document details the methodologies for synthesis, spectroscopic analysis, and a prospective approach to determining its single-crystal X-ray structure.
Introduction: Significance and Physicochemical Properties
This compound is a fused heterocyclic compound featuring a cycloheptane ring fused to a pyrazole-3-carboxylic acid moiety. Pyrazole and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and roles as versatile synthetic building blocks.[1][2] The rigid, fused ring system of this particular molecule provides a defined three-dimensional scaffold that is attractive for designing novel therapeutic agents.
While the definitive crystal structure of the title compound has not yet been reported in publicly accessible databases like the Cambridge Structural Database (CSD)[3], its fundamental properties can be summarized.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 856256-63-8 | [4] |
| Molecular Formula | C₉H₁₂N₂O₂ | [4] |
| Molecular Weight | 180.20 g/mol | [4] |
| Topological Polar Surface Area (TPSA) | 65.98 Ų | [4] |
| Predicted LogP | 1.3768 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Rotatable Bonds | 1 | [4] |
Synthesis and Spectroscopic Characterization
A robust synthetic strategy is paramount for obtaining high-purity material suitable for crystallographic studies. The synthesis of pyrazole carboxylic acids often involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or a related precursor.[1][5]
Proposed Synthetic Protocol
A plausible and efficient synthesis of the title compound can be achieved through a two-step process starting from cycloheptanone. This protocol is designed to be self-validating, with clear endpoints and purification steps.
Step 1: Synthesis of 2-(ethoxalyl)cycloheptanone
-
To a stirred solution of sodium ethoxide in anhydrous ethanol at 0°C, add cycloheptanone dropwise.
-
After the addition is complete, add diethyl oxalate dropwise, maintaining the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-dicarbonyl intermediate. Purification can be achieved via column chromatography.
Step 2: Cyclocondensation to form this compound
-
Dissolve the purified 2-(ethoxalyl)cycloheptanone in glacial acetic acid.
-
Add a slight molar excess of hydrazine hydrate to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The resulting precipitate, which is the ethyl ester of the target acid, is collected by filtration, washed with water, and dried.
-
Hydrolyze the ester to the carboxylic acid by heating with an aqueous solution of a base (e.g., NaOH), followed by acidification to precipitate the final product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
Caption: Synthetic workflow for the target compound.
Spectroscopic Characterization
The identity and purity of the synthesized compound must be confirmed by spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural verification. ChemicalBook provides reference ¹H NMR data for this compound, which can be used for comparison.[6] The expected spectrum would show characteristic signals for the aliphatic protons of the cycloheptane ring and the acidic proton of the carboxylic acid group.
-
¹³C NMR Spectroscopy: This technique will confirm the number of unique carbon environments, including the carbonyl carbon of the carboxylic acid and the sp² carbons of the pyrazole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₉H₁₂N₂O₂) by providing a highly accurate mass measurement.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and N-H stretches from the pyrazole ring.
Prospective Crystallographic Analysis
Obtaining a high-quality single crystal is the most critical and often the most challenging step in determining a crystal structure. The following protocol outlines a systematic approach to the crystallization and subsequent X-ray diffraction analysis of the title compound.
Protocol for Single Crystal Growth
The choice of solvent and crystallization technique is crucial. Given the carboxylic acid and N-H functionalities, the molecule is capable of forming strong hydrogen bonds, which will dominate its crystal packing.
-
Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, toluene). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and leave the solution in a loosely covered vial to allow for slow evaporation of the solvent.
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a solvent in which it is soluble. Place this solution in a small vial. Place this vial inside a larger, sealed container that contains a "non-solvent" (a solvent in which the compound is insoluble but which is miscible with the first solvent). The non-solvent will slowly diffuse into the primary solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.
-
Caption: Experimental workflow for crystallization and structure determination.
X-ray Diffraction and Structure Refinement
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a stream of X-rays (commonly Mo Kα or Cu Kα radiation) and recording the diffraction pattern on a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting electron density map is used to build an initial model of the molecule. This model is then refined against the experimental data to obtain the final, accurate crystal structure, including bond lengths, bond angles, and torsion angles.
Predicted Supramolecular Structure and Interactions
In the absence of an experimental structure, we can predict the likely intermolecular interactions based on the crystal structures of related pyrazole carboxylic acids.[7][8][9] The primary interactions governing the crystal packing will be:
-
Carboxylic Acid Dimerization: Carboxylic acids frequently form strong, centrosymmetric hydrogen-bonded dimers via their -COOH groups. This is a highly probable and dominant supramolecular synthon.
-
Pyrazole N-H···O/N Hydrogen Bonds: The pyrazole N-H group is a potent hydrogen bond donor. It can interact with the carbonyl oxygen of the carboxylic acid or the pyridine-like nitrogen of an adjacent pyrazole ring, leading to the formation of chains or sheets.[7][10]
These interactions suggest that the crystal structure will likely feature a well-ordered, hydrogen-bonded network, which is conducive to forming high-quality crystals.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the synthesis and structural elucidation of this compound. While spectroscopic data confirms its molecular structure, the determination of its single-crystal X-ray structure is a critical next step for understanding its three-dimensional geometry and intermolecular interactions. The detailed protocols provided herein offer a clear pathway for researchers to obtain this valuable data. The resulting crystal structure will be an essential piece of information for its potential application in rational drug design and materials science, enabling a deeper understanding of its structure-activity relationships.
References
-
ResearchGate. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Available from: [Link]
-
PubChem. 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. Available from: [Link]
-
MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]
-
PubChemLite. 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. Available from: [Link]
-
ResearchGate. (PDF) Crystal structure of 1,4,5,6,7,8,9,10,11,12,13-undecahydrocyclododeca[c]pyrazol-3-ol. Available from: [Link]
-
ResearchGate. (PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]
-
ResearchGate. Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. Available from: [Link]
-
S. R. Bawa, et al. Synthesis of Pyrazole Compounds by Using Sonication Method. Available from: [Link]
-
DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: [Link]
-
Journal of Chemistry and Technologies. Synthesis, structure and properties of copper(II) complex with 1-carboxamide-3,5-dimethylpyrazole. Available from: [Link]
-
De Gruyter. The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Available from: [Link]
-
National Institutes of Health. Crystal structure of 1,4,5,6,7,8,9,10,11,12,13-undecahydrocyclododeca[c]pyrazol-3-ol. Available from: [Link]
-
PubChem. Pyrazole-3,5-dicarboxylic acid. Available from: [Link]
-
Semantic Scholar. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]
-
LookChem. 1-phenyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid. Available from: [Link]
-
ORCA - Cardiff University. The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Available from: [Link]
-
ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Available from: [Link]
-
The Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. Available from: [Link]
- Google Patents. Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. chemscene.com [chemscene.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. This compound(856256-63-8) 1H NMR spectrum [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazole-3,5-dicarboxylic acid | C5H4N2O4 | CID 76559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Biological activity of novel pyrazole carboxylic acids
An In-Depth Technical Guide to the Biological Activity of Novel Pyrazole Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole ring is a cornerstone of medicinal chemistry, and its derivatives are integral to numerous approved therapeutic agents.[1][2] When functionalized with a carboxylic acid moiety, the pyrazole scaffold gains unique physicochemical properties that enhance its drug-like characteristics, including improved solubility and the ability to form critical interactions with biological targets.[1][3] This guide provides a comprehensive exploration of the diverse biological activities of novel pyrazole carboxylic acids. We delve into their mechanisms of action across various therapeutic areas, analyze structure-activity relationships that govern their potency and selectivity, and provide detailed, field-proven methodologies for their synthesis and biological evaluation. This document is intended to serve as an authoritative resource for researchers engaged in the discovery and development of next-generation therapeutics based on this privileged scaffold.
The Pyrazole Carboxylic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
The five-membered pyrazole ring, with its two adjacent nitrogen atoms, is an aromatic heterocycle that has captured the attention of medicinal chemists for decades.[4] Its unique electronic properties, metabolic stability, and synthetic tractability make it a "privileged scaffold." The introduction of a carboxylic acid group further enhances its utility for several key reasons:
-
Bioisosteric Replacement: The pyrazole ring itself can serve as a bioisostere for other aromatic systems like phenyl or imidazole rings, often improving physicochemical properties such as lipophilicity and aqueous solubility.[1][3]
-
Key Molecular Interactions: The carboxylic acid group is a potent hydrogen bond donor and acceptor. This functionality allows it to form strong, directional interactions—such as salt bridges and hydrogen bonds—with key amino acid residues (e.g., Arginine, Lysine, Tyrosine) in the active sites of enzymes and receptors.[5]
-
Improved Pharmacokinetics: The acidic nature of the carboxyl group can improve a compound's solubility and modify its absorption, distribution, metabolism, and excretion (ADME) profile, which is a critical consideration in drug design.
These features have enabled the development of pyrazole carboxylic acid derivatives with a broad spectrum of biological activities, making them a focal point of modern drug discovery programs.[6][7][8]
A Broad Spectrum of Biological Activities
Pyrazole carboxylic acid derivatives exhibit a remarkable range of pharmacological effects. Their structural versatility allows for fine-tuning to achieve high potency and selectivity against various biological targets.
Anticancer Activity
Several novel pyrazole derivatives have demonstrated significant potential as anticancer agents.[8] Their mechanisms are diverse, ranging from the inhibition of key enzymes involved in cancer progression to the disruption of cellular signaling pathways.
A notable recent development is the discovery of 1H-pyrazole-4-carboxylic acid derivatives as potent inhibitors of ALKBH1, a DNA 6mA demethylase implicated in gastric cancer.[5] In these inhibitors, the carboxylic acid group forms a crucial salt bridge and hydrogen bond with an arginine residue in the enzyme's active site, while the pyrazole nitrogens chelate a catalytic manganese ion.[5] This dual interaction anchors the molecule, leading to potent inhibition.
| Compound Class | Target | IC50 Value | Cancer Type | Reference |
| 1H-Pyrazole-4-carboxylic acid derivatives | ALKBH1 | 0.031 ± 0.007 µM | Gastric Cancer | [5] |
| Pyrazolo[1,5-a]pyrimidine scaffold | Jak2 | Potent Inhibition | Various Cancers | [2] |
| Substituted Pyrazole Derivatives | Glioblastoma Cells | Significant Activity | Brain Cancer | [8] |
Anti-inflammatory Activity
The pyrazole scaffold is famously present in several non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and phenylbutazone.[1][9] Novel pyrazole carboxylic acids continue this legacy, often targeting enzymes in the arachidonic acid cascade, such as cyclooxygenase (COX).
Some derivatives have been engineered as hybrid molecules that carry a nitric oxide (NO) donor moiety.[10][11] This strategy aims to combine the anti-inflammatory effects of the pyrazole core with the gastroprotective benefits of NO, potentially reducing the gastric irritation commonly associated with NSAIDs.[10]
Signaling Pathway: COX Inhibition by Pyrazole Derivatives
Caption: Inhibition of the Cyclooxygenase (COX) pathway.
Antimicrobial and Antifungal Activity
The rise of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazole carboxylic acids have emerged as a promising class of compounds in this area.[6][8] They have shown efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12][13][14]
The mechanism of action is often tied to the specific substituents on the pyrazole ring. For instance, structure-activity relationship (SAR) studies on antifungal derivatives revealed that the position and charge of electronegative atoms (like fluorine or oxygen) on the substituents are crucial for potent activity against Candida albicans.[12]
| Compound Series | Pathogen(s) | Activity Metric (Example) | Reference |
| Pyrazole-3-carboxylic acid derivatives | B. subtilis, S. aureus, E. coli, P. aeruginosa | Potent antibacterial activity | [13] |
| Pyrazole-3,4-dicarboxylic acid derivatives | Candida albicans, C. parapsilosis, C. tropicalis | Inhibitory effects | [12] |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides | Seven phytopathogenic fungi | Higher activity than boscalid | [15] |
| Pyrazole-NO Hybrids | E. coli, P. aeruginosa, B. subtilis, S. aureus | Remarkable antibacterial activity | [10] |
Other Therapeutic Applications
The versatility of the pyrazole carboxylic acid scaffold extends to numerous other biological activities, including:
-
Antiviral: Activity against various viruses has been reported.[6][8]
-
Antidepressant: Certain derivatives show potential as central nervous system agents.[6][8]
-
Antimalarial: Compounds with a free carboxylic acid group on the pyrazole ring have demonstrated high activity against P. falciparum, including chloroquine-resistant strains.[16]
-
Enzyme Inhibition: Beyond cancer and inflammation, these compounds can inhibit other enzymes like long-chain L-2-hydroxy acid oxidase (Hao2), which is a target for blood pressure regulation.[17]
Structure-Activity Relationship (SAR) Insights
Understanding the SAR is paramount for optimizing lead compounds. For pyrazole carboxylic acids, biological activity is profoundly influenced by the nature and position of substituents on the pyrazole ring.
Causality in SAR: The choice of a substituent is not arbitrary. A bulky, hydrophobic group might be chosen to occupy a hydrophobic pocket in the target protein, while a smaller, polar group could be introduced to improve solubility or form a specific hydrogen bond. The free carboxylic acid is often essential for anchoring the molecule in the active site.[5][16] For example, in ALKBH1 inhibitors, moving the carboxylic acid from the 4-position to the 3-position of the pyrazole ring resulted in a 1200-fold decrease in activity, demonstrating its critical role in binding.[5]
Diagram: Core SAR of the Pyrazole Carboxylic Acid Scaffold
Caption: Key modification points on the pyrazole carboxylic acid scaffold.
Methodologies for Synthesis and Biological Evaluation
The translation of chemical design into tangible biological data relies on robust and reproducible experimental protocols.
General Synthesis of Pyrazole Carboxylic Acids
One of the most common and versatile methods for synthesizing the pyrazole core is through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[13]
Protocol: Representative Synthesis of a 1,5-Diaryl-1H-pyrazole-3-carboxylic acid
-
Step 1: Claisen Condensation: React an appropriate acetophenone with diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide in ethanol) to form the intermediate 1,3-dicarbonyl compound (a diketoester).
-
Rationale: This step creates the three-carbon backbone required for the pyrazole ring.
-
-
Step 2: Cyclization: Add a substituted hydrazine (e.g., phenylhydrazine hydrochloride) to the diketoester in a suitable solvent like glacial acetic acid.
-
Rationale: The hydrazine undergoes a condensation reaction with the two carbonyl groups, followed by dehydration, to form the five-membered pyrazole ring. This is the core heterocycle-forming step.
-
-
Step 3: Reflux: Heat the reaction mixture to reflux for several hours to ensure the completion of the cyclization and dehydration.
-
Rationale: Providing thermal energy overcomes the activation energy barrier for the reaction, driving it to completion.
-
-
Step 4: Isolation and Purification: Cool the reaction mixture and pour it into ice water to precipitate the crude pyrazole ester product. Collect the solid by filtration. Purify the ester via recrystallization from a suitable solvent (e.g., ethanol).
-
Step 5: Saponification: Hydrolyze the resulting ethyl ester to the final carboxylic acid by heating it with a base (e.g., aqueous NaOH or KOH), followed by acidic workup (e.g., adding HCl) to protonate the carboxylate salt.
-
Rationale: This final step converts the ester protecting group into the functionally critical carboxylic acid moiety.
-
-
Step 6: Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[12]
In Vitro Biological Assay: MTT Cytotoxicity Assay
This assay is a standard colorimetric method for assessing the cytotoxic (cell-killing) potential of novel compounds against cancer cell lines. It measures the metabolic activity of cells as an indicator of cell viability.
Workflow: MTT Cytotoxicity Assay
Caption: Standard workflow for assessing compound cytotoxicity.
Protocol: Step-by-Step MTT Assay
-
Cell Seeding: Plate a desired cancer cell line (e.g., HGC27 gastric cancer cells) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the novel pyrazole carboxylic acid compound in the appropriate cell culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
Rationale: This period allows the compound to exert its cytotoxic or cytostatic effects.
-
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Self-Validation: During this step, mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. Dead cells lack this ability, providing a direct visual and quantitative link between metabolic activity and viability.
-
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (on a log scale) and determine the IC₅₀ value—the concentration at which 50% of cell growth is inhibited.
Future Directions and Perspectives
The field of pyrazole carboxylic acid chemistry is vibrant and continues to expand. Future research will likely focus on:
-
Target Specificity: Moving beyond broad-spectrum activity to design highly selective inhibitors for specific enzyme isoforms or receptor subtypes to minimize off-target effects.
-
Prodrug Strategies: Developing prodrugs, such as ester derivatives, to improve the cell membrane permeability and oral bioavailability of highly polar carboxylic acids.[5]
-
Multitarget Ligands: Designing single molecules that can modulate multiple targets simultaneously, which could be a powerful strategy for complex diseases like cancer or neurodegenerative disorders.
-
Integration with AI: Utilizing machine learning and artificial intelligence to predict the biological activities of virtual libraries of pyrazole derivatives, accelerating the discovery of new lead compounds.
Conclusion
Novel pyrazole carboxylic acids represent a privileged and highly versatile class of molecules in drug discovery. Their inherent drug-like properties, combined with their synthetic accessibility, have led to the identification of potent agents across a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases. A deep understanding of their structure-activity relationships and mechanisms of action, guided by robust synthetic and biological evaluation protocols, will continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
References
-
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]
-
ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from ResearchGate. [Link]
-
Ingenta Connect. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from Ingenta Connect. [Link]
-
Wiley Online Library. (n.d.). Synthesis and Biological Evaluation of Some Pyrazole Derivatives as Anti-Malarial Agents. Retrieved from Wiley Online Library. [Link]
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
-
Akbaş, E., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 79, 396-406. [Link]
-
ACS Publications. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Abdellatif, K. R., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3829-3837. [Link]
-
Du, Z., et al. (2017). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 22(1), 107. [Link]
-
Al-Ostoot, F. H., et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Results in Chemistry, 7, 101416. [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Shah, S., et al. (2016). Current status of pyrazole and its biological activities. Journal of Basic and Clinical Pharmacy, 7(4), 91-99. [Link]
-
Anandan, S. K., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters, 22(13), 4363-4367. [Link]
-
ResearchGate. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Retrieved from ResearchGate. [Link]
-
Lan, R., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(5), 769-776. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship summary of tested compounds. Retrieved from ResearchGate. [Link]
-
Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1179-1200. [Link]
-
Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 14(11), 1109. [Link]
-
Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from Royalchem. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Biological Evaluation of Some Pyrazole Derivatives as Anti‐Malarial Agents | Semantic Scholar [semanticscholar.org]
- 17. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery, Synthesis, and Isolation of Cyclohepta[c]pyrazole Derivatives
Executive Summary
Cyclohepta[c]pyrazoles represent a class of fused heterocyclic compounds that have garnered significant interest within the medicinal chemistry and drug development sectors. Their unique three-dimensional structure, arising from the fusion of a seven-membered cycloheptane ring with a five-membered pyrazole ring, imparts distinct physicochemical properties that make them attractive scaffolds for targeting a range of biological entities. This guide provides an in-depth exploration of the prevailing synthetic methodologies for accessing this core, with a primary focus on the regioselective and efficient [3+2] cycloaddition reactions. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss the critical aspects of purification and structural characterization essential for isolating and validating these novel chemical entities.
Introduction: The Strategic Value of the Cyclohepta[c]pyrazole Scaffold
The fusion of a non-aromatic, conformationally flexible seven-membered ring with a planar, aromatic pyrazole nucleus creates a scaffold with a unique topographical profile. This structural amalgam is of high interest to medicinal chemists for several reasons:
-
Vectorial Exit Points for Substitution: The scaffold provides multiple, spatially distinct vectors for substitution, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets.
-
Modulation of Physicochemical Properties: The cycloheptane portion can be modified to influence key drug-like properties such as solubility, lipophilicity (LogP), and metabolic stability.
-
Therapeutic Potential: Pyrazole-containing molecules are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2] The cyclohepta[c]pyrazole core is being explored for novel therapeutic agents in these and other areas.[3][4]
Core Synthetic Strategy: [3+2] Dipolar Cycloaddition
The most robust and widely adopted method for constructing the cyclohepta[c]pyrazole core is the [3+2] dipolar cycloaddition reaction.[5][6] This powerful transformation involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. In the context of cyclohepta[c]pyrazole synthesis, this typically involves the reaction of a tropone derivative (or a related cycloheptane-based precursor) with a hydrazine derivative, which serves as the source of the N-N bond in the pyrazole ring.[7]
Mechanistic Rationale and Reagent Selection
The causality behind this synthetic choice lies in its efficiency and high degree of regiochemical control. The reaction proceeds via a concerted or stepwise mechanism where the electron-rich hydrazine attacks the electron-deficient β-carbon of an α,β-unsaturated ketone embedded within the seven-membered ring. Subsequent cyclization and dehydration yield the fused aromatic pyrazole ring.
-
The Dipolarophile: α,β-Unsaturated ketones within a cycloheptane framework, such as tropone or its derivatives, are excellent dipolarophiles. The carbonyl group activates the double bond for nucleophilic attack.
-
The 1,3-Dipole Source: Hydrazine or its substituted derivatives (e.g., phenylhydrazine, tosylhydrazine) act as the bidentate nucleophile, providing the two nitrogen atoms required for the pyrazole ring.[8] The choice of substituent on the hydrazine (R-NHNH₂) determines the substituent at the N1 position of the resulting pyrazole.
The overall synthetic workflow is depicted below, illustrating the key stages from synthesis to final characterization.
Caption: General workflow for the synthesis, purification, and validation of cyclohepta[c]pyrazole derivatives.
Detailed Experimental Protocol: Synthesis of a Model 1-Phenyl-cyclohepta[c]pyrazole
This protocol describes a representative synthesis via the cyclocondensation of an α,β-unsaturated carbonyl compound with phenylhydrazine.[1]
Materials:
-
2-Cyclohepten-1-one (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Ethanol
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Silica Gel (for column chromatography)
-
Hexanes/Ethyl Acetate (as eluent)
Procedure:
-
Reaction Setup: To a solution of 2-cyclohepten-1-one (1.0 eq) in glacial acetic acid (20 mL/mmol), add phenylhydrazine (1.1 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 118°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Work-up and Extraction: Cool the mixture to room temperature and carefully pour it over crushed ice. Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Isolation and Purification: A Critical Step
The isolation of the target cyclohepta[c]pyrazole from the crude reaction mixture is paramount. The primary challenges include separating the desired product from unreacted starting materials, potential regioisomers, and other byproducts.
Chromatographic Purification
Column chromatography is the workhorse for the purification of these derivatives.[9]
-
Rationale for Stationary Phase: Silica gel is the standard stationary phase due to its effectiveness in separating compounds of moderate polarity.
-
Eluent System Selection: A gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is employed. The optimal solvent ratio is determined by preliminary TLC analysis. The goal is to achieve a retention factor (Rf) of ~0.3 for the target compound for good separation.
Protocol: Column Chromatography
-
Column Packing: Prepare a silica gel slurry in 100% hexanes and carefully pack a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.
-
Elution: Begin eluting with 100% hexanes, gradually increasing the ethyl acetate concentration (e.g., 2%, 5%, 10%, 20%).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
Crystallization for Analytical Purity
For obtaining analytically pure material suitable for biological testing or X-ray crystallography, crystallization is often the final step. The key is selecting an appropriate solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Structural Elucidation and Data
Unambiguous characterization is essential to confirm the structure and purity of the isolated compound. A combination of spectroscopic methods is employed.[10][11]
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms, confirming the connectivity of the fused ring system.[12][13]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[9]
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups.[10]
The reaction mechanism for the formation of the pyrazole ring is illustrated below.
Caption: Key mechanistic steps in the formation of the cyclohepta[c]pyrazole ring system.
Representative Characterization Data
The following table summarizes expected quantitative data for a model cyclohepta[c]pyrazole derivative.
| Parameter | Expected Value/Observation | Rationale & Significance |
| Yield | 45-65% | Reflects the efficiency of the cyclocondensation reaction. |
| ¹H NMR | Aromatic protons: δ 7.2-8.0 ppm; Aliphatic protons (cycloheptane): δ 1.5-3.0 ppm | Confirms the presence of both the aromatic pyrazole and saturated cycloheptane rings.[12] |
| ¹³C NMR | Aromatic carbons: δ 110-150 ppm; Aliphatic carbons: δ 25-45 ppm | Provides a carbon map of the molecular skeleton.[11] |
| HRMS (m/z) | [M+H]⁺ calculated vs. found | Confirms the elemental formula with high accuracy.[9] |
Conclusion and Future Directions
The synthetic pathway centered on the [3+2] cycloaddition of hydrazine derivatives with cycloheptane-based α,β-unsaturated ketones provides a reliable and versatile entry into the cyclohepta[c]pyrazole scaffold. Mastery of the subsequent isolation and purification techniques, particularly column chromatography, is critical to obtaining materials of high purity. The structural integrity of these novel compounds must be rigorously confirmed through a suite of spectroscopic techniques. Future research will likely focus on developing asymmetric syntheses to control stereocenters on the cycloheptane ring and further exploring the substitution patterns to build libraries of compounds for biological screening, ultimately unlocking their full therapeutic potential.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 136. Available at: [Link]
-
Ghiulai, R. M., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(14), 3389. Available at: [Link]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Green Chemistry. Retrieved from [Link]
-
Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2021, September 7). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2025, April 5). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Retrieved from [Link]
-
Chinese Chemical Letters. (2021, January 15). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, October 13). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Retrieved from [Link]
-
ResearchGate. (2025, October 14). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies | Request PDF. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 7 - Organic Syntheses Procedure. Retrieved from [Link]
-
SciSpace. (n.d.). Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Retrieved from [Link]
-
Iranian Journal of Toxicology. (n.d.). Synthesis, Characterization of Pyrano-[2,3-c]-Pyrazoles Derivatives and Determination of Their Antioxidant Activities. Retrieved from [Link]
-
ResearchGate. (2025, May 14). Aerobic Oxidative Cycloaddition Reactions for Pyrazole Synthesis. Retrieved from [Link]
-
PubMed. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
International Journal for Research in Applied Science & Engineering Technology. (2022, September 29). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. ccspublishing.org.cn [ccspublishing.org.cn]
- 7. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nanobioletters.com [nanobioletters.com]
- 13. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
In Silico Modeling of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid, a heterocyclic compound with potential therapeutic applications. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document outlines a systematic, multi-faceted computational approach, beginning with the fundamental characterization of the molecule and progressing through target identification, molecular docking, molecular dynamics simulations, and ADMET prediction. By integrating established computational methodologies with a deep understanding of the underlying biochemical principles, this guide serves as a practical roadmap for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and similar pyrazole-based scaffolds.
Introduction: The Rationale for In Silico Investigation
The journey of a drug from concept to clinic is arduous and expensive. In silico modeling, or computer-aided drug design (CADD), has emerged as an indispensable tool to de-risk and accelerate this process. For a molecule like this compound, where extensive experimental data may be limited, computational approaches provide a powerful lens to predict its physicochemical properties, potential biological targets, and drug-like characteristics. The pyrazole nucleus is a well-established pharmacophore found in several approved drugs, underscoring the therapeutic potential of this chemical class.[2][3] This guide will delineate a robust in silico workflow to systematically evaluate the promise of our lead compound.
Foundational Analysis: Molecular Descriptors and Physicochemical Properties
Before embarking on complex simulations, a thorough understanding of the molecule's intrinsic properties is paramount. This foundational analysis provides early insights into its potential as a drug candidate and informs the parameterization of subsequent computational studies.
Molecular Structure and Properties
The subject of our investigation is this compound. Its basic molecular properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | [4] |
| Molecular Weight | 180.20 g/mol | [4] |
| Topological Polar Surface Area (TPSA) | 65.98 Ų | [4] |
| LogP (octanol-water partition coefficient) | 1.3768 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Rotatable Bonds | 1 | [4] |
These initial descriptors suggest good potential for oral bioavailability, as they largely adhere to Lipinski's Rule of Five, a widely used guideline for predicting drug-likeness.[5]
Quantum Mechanical Calculations for Electronic Properties
To gain a deeper understanding of the molecule's reactivity and electrostatic potential, Density Functional Theory (DFT) calculations are recommended. These calculations provide insights into the distribution of electrons within the molecule, which is crucial for understanding its interactions with biological macromolecules.
Experimental Protocol: DFT Calculations
-
Structure Optimization: The 3D structure of the molecule is first optimized using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.[6]
-
Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.
-
Property Calculation: Key electronic properties are then calculated, including:
-
Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.[6]
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to determine the molecule's chemical reactivity and kinetic stability.[6]
-
The following diagram illustrates the general workflow for these foundational analyses.
Caption: Workflow for foundational in silico analysis.
Target Identification and Molecular Docking
With a solid understanding of the molecule's properties, the next logical step is to identify potential biological targets and investigate the nature of their interactions.
Target Identification Strategies
Given the known biological activities of pyrazole derivatives, several target classes can be prioritized. These include, but are not limited to, kinases, cyclooxygenases (COX), and various enzymes involved in cancer cell proliferation.[1][7] A combination of literature mining and reverse docking approaches can be employed to identify high-probability targets.
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] This method is instrumental in predicting the binding mode and affinity of our lead compound to its putative target.
Experimental Protocol: Molecular Docking
-
Target Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, and hydrogen atoms are added.
-
Ligand Preparation: The 3D structure of this compound is prepared by adding hydrogen atoms and assigning appropriate charges.[8]
-
Docking Simulation: A docking program, such as AutoDock Vina, is used to predict the binding pose and affinity of the ligand within the active site of the target protein.[5][8] The search space is defined by a grid box encompassing the known binding site.
-
Analysis of Results: The resulting docking poses are analyzed based on their binding energy scores and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking).
The following diagram illustrates the molecular docking workflow.
Caption: A typical molecular docking workflow.
Molecular Dynamics Simulations: Assessing Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.
The Importance of Dynamic Simulation
MD simulations model the atomic movements of the system, providing insights into conformational changes and the persistence of key intermolecular interactions. This is crucial for validating the docking results and gaining a more realistic understanding of the binding event.
Experimental Protocol: Molecular Dynamics Simulation
-
System Preparation: The docked protein-ligand complex is solvated in a periodic box of water molecules, and ions are added to neutralize the system.
-
Energy Minimization: The system is subjected to energy minimization to remove any steric clashes.
-
Equilibration: The system is gradually heated to physiological temperature and equilibrated under constant pressure and temperature (NPT ensemble).
-
Production Run: A long-timescale MD simulation (e.g., 100 ns) is performed to sample the conformational space of the complex.[8]
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex by calculating metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the persistence of hydrogen bonds.[8]
ADMET Prediction: Evaluating Drug-Likeness
A promising lead compound must not only exhibit high affinity for its target but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction provides an early assessment of these crucial parameters.
Key ADMET Parameters
A variety of computational models are available to predict key ADMET properties, including:
-
Aqueous Solubility: Affects absorption and formulation.
-
Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions.
-
Hepatotoxicity: A major cause of drug attrition.
-
Carcinogenicity and Mutagenicity: Critical safety endpoints.
Experimental Protocol: In Silico ADMET Prediction
-
SMILES Input: The SMILES (Simplified Molecular-Input Line-Entry System) string of the molecule is used as input for various online servers and software packages (e.g., SwissADME, pkCSM).
-
Property Calculation: The software calculates a range of ADMET properties based on pre-built predictive models.
-
Data Analysis: The predicted properties are analyzed to identify potential liabilities that may need to be addressed through medicinal chemistry efforts.
The overall in silico modeling workflow is summarized in the following diagram.
Caption: An integrated in silico drug discovery workflow.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for the evaluation of this compound as a potential therapeutic agent. By systematically applying the described computational methodologies, researchers can generate valuable data to guide further experimental validation and lead optimization efforts. The integration of quantum mechanics, molecular mechanics, and machine learning-based predictive models provides a powerful toolkit for modern drug discovery. Future work should focus on the synthesis of this compound and its analogs, followed by in vitro and in vivo testing to validate the in silico predictions.
References
-
Samuel, T. et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]
-
Ansari, A. et al. (2023). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. Molecules, 28(13). Available at: [Link]
-
Vimala, A. et al. (2014). In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. International Journal of Multidisciplinary Research and Development, 1(5), 62-67. Available at: [Link]
-
Samuel, T. et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]
-
Geethanjaly, N. S. & Manju, P. T. (2018). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. International Journal of Pharmacy and Biological Sciences, 8(3), 73-79. Available at: [Link]
-
Verma, A. K. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Journal of Population Therapeutics and Clinical Pharmacology, 31(3), 1259-1270. Available at: [Link]
-
Kavitha, E. et al. (2021). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Journal of Molecular Structure, 1225, 129111. Available at: [Link]
-
Pirol, S. et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 137887. Available at: [Link]
-
Fayed, B. E. et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Archiv der Pharmazie, 342(6), 336-345. Available at: [Link]
-
Asati, V. et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(21), 7538. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5... Retrieved January 4, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. PubChem Compound Database. Retrieved January 4, 2026, from [Link]
-
ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved January 4, 2026, from [Link]
-
Gueddou, A. et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6297. Available at: [Link]
-
PubChemLite. (n.d.). 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. Retrieved January 4, 2026, from [Link]
-
Patil, S. S. & Bobade, V. D. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advanced Scientific Research, 11(3), 133-137. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid. PubChem Compound Database. Retrieved January 4, 2026, from [Link]
-
DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved January 4, 2026, from [Link]
-
El-Metwaly, A. M. et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(12), 105432. Available at: [Link]
- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
National Institute of Standards and Technology. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 4. chemscene.com [chemscene.com]
- 5. allsubjectjournal.com [allsubjectjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Fused Pyrazole Scaffolds: A Technical Guide to Unlocking Novel Therapeutic Targets
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The fused pyrazole nucleus represents a privileged scaffold in medicinal chemistry, underpinning the development of a multitude of clinically relevant therapeutic agents. This guide provides an in-depth technical exploration of the most promising therapeutic targets for this versatile class of compounds. We will delve into the molecular rationale for target selection, present detailed experimental protocols for target validation and compound evaluation, and synthesize structure-activity relationship (SAR) data to inform future drug design. This document is intended to serve as a practical resource for researchers actively engaged in the discovery and development of novel fused pyrazole-based therapeutics.
The Ascendancy of Fused Pyrazoles in Drug Discovery
Fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines, have garnered significant attention in medicinal chemistry due to their remarkable and diverse biological activities.[1] Their structural resemblance to endogenous purines allows them to effectively interact with the ATP-binding sites of numerous enzymes, particularly protein kinases, making them ideal candidates for the development of targeted therapies.[2] This guide will focus on the key therapeutic areas where fused pyrazoles have demonstrated significant potential: oncology and inflammation.
Targeting Protein Kinases in Oncology
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[3] Fused pyrazoles have emerged as potent inhibitors of several oncogenic kinases.
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Dual Inhibition Strategies
Rationale: EGFR and VEGFR-2 are receptor tyrosine kinases (RTKs) that play pivotal roles in tumor growth, proliferation, angiogenesis, and metastasis.[4][5] Dual inhibition of both EGFR and VEGFR-2 has proven to be a synergistic approach to cancer therapy, potentially overcoming resistance mechanisms associated with single-target agents.[5]
Mechanism of Action: Many fused pyrazole derivatives act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and VEGFR-2 and preventing their autophosphorylation and the subsequent activation of downstream signaling pathways.
Key Signaling Pathways:
Caption: EGFR and VEGFR-2 signaling pathways leading to cancer cell proliferation, survival, and angiogenesis. Fused pyrazole inhibitors block these pathways at the receptor level.
Quantitative Data on Fused Pyrazole Inhibitors of EGFR and VEGFR-2:
| Compound Scaffold | Target(s) | IC50 (µM) | Reference |
| Pyrano[2,3-c]pyrazole derivative | EGFR | 0.06 | [4] |
| Pyrano[2,3-c]pyrazole derivative | VEGFR-2 | 0.22 | [4] |
| Pyrazolo[3,4-d]pyrimidine derivative | EGFR/VEGFR-2 | 0.09 (EGFR), 0.23 (VEGFR-2) | [6] |
| Quinoxaline-pyrazole hybrid | VEGFR-2 | 0.045 | [7] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent assay to measure the activity of EGFR or VEGFR-2 and the inhibitory potential of fused pyrazole compounds.
-
Reagent Preparation:
-
Prepare a 1x kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute the kinase (EGFR or VEGFR-2) to the desired concentration in kinase buffer.
-
Prepare a solution of the substrate (e.g., a specific peptide) and ATP in kinase buffer.
-
Serially dilute the fused pyrazole compound in a suitable solvent (e.g., DMSO) and then in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted compound or vehicle control.
-
Add 2 µL of the diluted kinase.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cyclin-Dependent Kinases (CDKs): Targeting Cell Cycle Progression
Rationale: CDKs are a family of serine/threonine kinases that regulate the cell cycle.[8] Overexpression or aberrant activation of CDKs, such as CDK2, is common in many cancers, leading to uncontrolled cell proliferation.[9][10]
Mechanism of Action: Fused pyrazoles, particularly pyrazolo[3,4-d]pyrimidines, can act as ATP-competitive inhibitors of CDKs, leading to cell cycle arrest, typically at the G1/S transition for CDK2 inhibitors.[10][11]
Key Signaling Pathway:
Caption: The CDK2/Cyclin E pathway in the G1/S phase transition of the cell cycle. Fused pyrazole inhibitors block CDK2 activity, leading to cell cycle arrest.
Quantitative Data on Fused Pyrazole Inhibitors of CDKs:
| Compound Scaffold | Target | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine derivative | CDK2 | 1.60 | [9] |
| Pyrazolo[4,3-d]pyrimidine derivative | CDK2 | 0.021 | [12] |
| Pyrazolo[3,4-d]pyrimidine derivative | CDK2 | 0.057 | [10] |
| Pyrazolo[1,5-a]pyrimidine derivative | CDK2 | 0.09 | [13] |
Experimental Protocol: Cell Viability Assessment (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of fused pyrazole compounds on cancer cell lines.
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the fused pyrazole compound for a specified duration (e.g., 48 or 72 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Targeting Inflammatory Pathways
Chronic inflammation is a key factor in the pathogenesis of various diseases, including cancer and autoimmune disorders. Fused pyrazoles have shown promise as anti-inflammatory agents by targeting key enzymes in the inflammatory cascade.
Cyclooxygenase-2 (COX-2): Selective Inhibition
Rationale: Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[14] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[14] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[14]
Mechanism of Action: Fused pyrazole derivatives, particularly those with a diaryl substitution pattern, can selectively bind to and inhibit the catalytic activity of the COX-2 enzyme.[15][16]
Key Signaling Pathway:
Caption: The COX-2 pathway in inflammation. Fused pyrazole inhibitors selectively block the COX-2 enzyme, reducing the production of pro-inflammatory prostaglandins.
Quantitative Data on Fused Pyrazole Inhibitors of COX-2:
| Compound Scaffold | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole derivative | COX-2 | 16.2 | >617 | [17] |
| Pyrazolo[1,2-a]pyridazine | COX-2 | 20.1 | >497 | [17] |
| Pyrazole-based derivative | COX-2 | 43-560 | Selective | [18] |
Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)
This assay measures the ability of fused pyrazole compounds to inhibit the activity of recombinant human COX-2.
-
Reagent Preparation:
-
Prepare a COX assay buffer.
-
Reconstitute the COX-2 enzyme and other kit components as per the manufacturer's instructions.
-
Prepare a 10x solution of the test inhibitor in the assay buffer.
-
-
Assay Procedure:
-
Add the test inhibitor or vehicle control to the wells of a 96-well plate.
-
Add the COX-2 enzyme to all wells except the blank.
-
Initiate the reaction by adding the substrate (arachidonic acid) and a fluorescent probe.
-
Incubate the plate at the recommended temperature, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. The fluorescence signal is proportional to the amount of prostaglandin G2 produced.
-
-
Data Analysis:
-
Calculate the percentage of COX-2 inhibition for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Other Promising Therapeutic Targets
Beyond kinases and COX-2, fused pyrazoles have shown activity against other important therapeutic targets.
Tubulin Polymerization
Rationale: Microtubules, polymers of tubulin, are essential for cell division, and their disruption can lead to mitotic arrest and apoptosis in cancer cells.
Mechanism of Action: Some fused pyrazole derivatives can inhibit tubulin polymerization, leading to the destabilization of microtubules and subsequent cell death.[19][20]
Conclusion and Future Directions
Fused pyrazole compounds represent a highly versatile and promising class of molecules for the development of novel therapeutics. Their ability to target a wide range of enzymes with high potency and, in many cases, selectivity, underscores their importance in modern drug discovery. The primary focus to date has been on the development of kinase inhibitors for cancer therapy and COX-2 inhibitors for inflammation.
Future research in this area should focus on:
-
Improving Selectivity: Designing fused pyrazoles with higher selectivity for specific kinase isoforms or other targets to minimize off-target effects and improve the therapeutic index.
-
Exploring Novel Targets: Expanding the scope of fused pyrazole research to other therapeutic areas, such as neurodegenerative diseases, metabolic disorders, and infectious diseases, by screening against a broader range of biological targets.
-
Structure-Based Drug Design: Utilizing computational modeling and structural biology to guide the rational design of next-generation fused pyrazole inhibitors with enhanced potency and drug-like properties.
-
In Vivo Efficacy and Safety: Conducting comprehensive preclinical and clinical studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of promising fused pyrazole candidates.
The continued exploration of the chemical space around the fused pyrazole scaffold, coupled with a deeper understanding of its interactions with various biological targets, will undoubtedly lead to the discovery of new and effective medicines for a range of human diseases.
References
-
Hassan, G. S., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917. [Link]
-
Vane, J. R. (1998). Role and regulation of cyclooxygenase-2 during inflammation. Scandinavian Journal of Rheumatology, 27(sup109), 2-8. [Link]
-
Hassan, G. S., et al. (2018). Synthesis, biological evaluation and molecular docking of novel pyrazolo[3,4-d]pyrimidine derivatives as dual EGFR/VEGFR-2 inhibitors. Bioorganic Chemistry, 81, 594-606. [Link]
-
Hanahan, D., & Weinberg, R. A. (2011). Hallmarks of cancer: the next generation. Cell, 144(5), 646-674. [Link]
-
Honda, R., et al. (2005). The structure of cyclin E1/CDK2: implications for CDK2 activation and CDK2-independent roles. The EMBO Journal, 24(3), 452-463. [Link]
-
Odeh, D. M., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 366. [Link]
-
Choi, H. G., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1235-1240. [Link]
-
Abdel-Aziz, A. A. -M., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 323-331. [Link]
-
Hassan, G. S., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917. [Link]
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253-265. [Link]
-
El-Sayed, M. A. A., et al. (2019). Pyrazolo[1,5-a]pyrimidines identified previously as pan Pim kinase inhibitors. ResearchGate. [Link]
-
Abdel-Aziz, A. A. -M., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 323-331. [Link]
-
Malumbres, M. (2014). Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability. Bohrium. [Link]
-
Malumbres, M. (2014). Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability. Frontiers in Cell and Developmental Biology, 2, 23. [Link]
-
El-Sayed, M. A. A., et al. (2021). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 11(57), 36155-36171. [Link]
-
Abdel-Aziz, A. A. -M., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling, 10(4), 323-331. [Link]
-
Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
-
Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]
-
Norman, M. H., et al. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach. Bioorganic & Medicinal Chemistry Letters, 23(22), 6178-6182. [Link]
-
Testini, C. (2016). Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. Uppsala University. [Link]
-
Wisdomlib. (2025). COX 2 pathway: Significance and symbolism. Wisdomlib. [Link]
-
Wang, Y., et al. (2022). Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry, 68, 116867. [Link]
-
El-Adl, K., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1851. [Link]
-
Singh, M., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 881855. [Link]
-
Patsnap Synapse. (2024). What are Tubulin inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Wikipedia. (2024). Cyclin-dependent kinase 2. Wikipedia. [Link]
-
Wikipedia. (2024). Cyclooxygenase-2. Wikipedia. [Link]
-
Ke, Y., et al. (2013). Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. Bioorganic & Medicinal Chemistry Letters, 23(11), 3149-3153. [Link]
-
Hassan, G. S., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 7, 917. [Link]
-
Kaur, R., et al. (2021). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Research Reviews, 41(5), 2933-2971. [Link]
-
Rasmi, S. S., et al. (2023). Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega, 8(34), 31011-31025. [Link]
-
Hao, S., & Breyer, M. D. (2008). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Annual Review of Physiology, 70, 357-377. [Link]
-
Hilal, M. A., et al. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations. Bioorganic & Medicinal Chemistry Letters, 27(11), 2414-2419. [Link]
-
Gilroy, D. W., & Colville-Nash, P. R. (2000). New insights into the role of COX 2 in inflammation. Journal of Molecular Medicine, 78(3), 121-129. [Link]
-
El-Gohary, N. S., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][4][14]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1863-1877. [Link]
-
Singh, M., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 881855. [Link]
-
Field, J. J., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Current Cancer Drug Targets, 12(1), 78-99. [Link]
-
Wanode, D. M., et al. (2025). Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. ResearchGate. [Link]
-
Chate, A. V., et al. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Bioorganic Chemistry, 86, 458-471. [Link]
-
Honda, R., et al. (2005). The structure of cyclin E1/CDK2: implications for CDK2 activation and CDK2-independent roles. The EMBO Journal, 24(3), 452-463. [Link]
-
Abdelgawad, M. A., et al. (2023). New molecular hybrids integrated with quinoxaline and pyrazole structural motifs: VGFR2 inhibitors and apoptosis inducers. Bioorganic Chemistry, 139, 106734. [Link]
-
Al-Ostoot, F. H., et al. (2021). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Advances, 11(48), 30249-30268. [Link]
-
El-Sayed, M. A. A., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 28(14), 5364. [Link]
-
El-Damasy, A. K., et al. (2021). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Bioorganic Chemistry, 115, 105232. [Link]
-
Janeba, Z., et al. (2016). 3,5,7-Substituted Pyrazolo[4,3-d]pyrimidine Inhibitors of Cyclin-Dependent Kinases and Their Evaluation in Lymphoma Models. Journal of Medicinal Chemistry, 59(17), 8023-8037. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 4. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New molecular hybrids integrated with quinoxaline and pyrazole structural motifs: VGFR2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 9. Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role and regulation of cyclooxygenase-2 during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Solubility Profile of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid in Organic Solvents
An In-Depth Technical Guide
Introduction
In the landscape of pharmaceutical development, the journey from a promising lead compound to a viable drug candidate is paved with critical physicochemical evaluations. Among these, solubility stands as a paramount parameter, profoundly influencing a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide focuses on 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid, a heterocyclic compound of interest whose solubility characteristics are vital for its progression in the drug discovery pipeline.
This molecule possesses a unique architecture, featuring a fused bicyclic system that combines a saturated seven-membered carbocycle (the hexahydrocyclohepta moiety) with a five-membered aromatic pyrazole ring, further functionalized with a carboxylic acid group.[1][2] This amalgamation of a lipophilic hydrocarbon backbone with polar, hydrogen-bonding functional groups—the pyrazole and the carboxylic acid—suggests a complex and nuanced solubility profile. The pyrazole ring itself is amphoteric, containing both a basic pyridine-type nitrogen and an acidic pyrrole-type nitrogen, allowing for diverse interactions.[3][4]
Understanding and accurately quantifying the solubility of this compound in a range of organic solvents is not merely an academic exercise. It is a foundational step for designing robust synthetic routes, purification strategies, and ultimately, for developing formulations that ensure optimal drug delivery and absorption.[5] This document provides a comprehensive overview of the theoretical principles governing its solubility, predictive computational approaches, and detailed, field-proven experimental protocols for its empirical determination.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a solute in a given solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental starting point, indicating that substances with similar polarities and hydrogen bonding capabilities tend to be miscible.[6]
Key Structural Features and Their Influence
-
Carboxylic Acid (-COOH): This is the most dominant polar feature of the molecule. As a strong hydrogen bond donor and acceptor, it promotes high solubility in polar protic solvents (e.g., alcohols, water) and polar aprotic solvents that can accept hydrogen bonds. Its acidic nature also means it will readily dissolve in basic aqueous solutions through salt formation.
-
Pyrazole Ring: This aromatic heterocyclic system contributes to the molecule's polarity. It features a pyridine-like nitrogen (sp2-hybridized, a proton acceptor) and a pyrrole-like nitrogen (part of an -NH group, a proton donor), enabling it to engage in a variety of hydrogen bonding interactions.[4]
-
Hexahydrocyclohepta Moiety: This fused, saturated carbocyclic ring is non-polar and lipophilic. It significantly increases the molecule's hydrocarbon character, which will enhance solubility in less polar organic solvents and conversely, limit solubility in highly polar solvents like water.
Physicochemical Descriptors
Computational tools provide key descriptors that help predict a molecule's behavior:
-
Topological Polar Surface Area (TPSA): 65.98 Ų. This value, which quantifies the surface area contributed by polar atoms, suggests moderate polarity. It indicates the molecule will require polar interactions for effective solvation.[1]
-
LogP (Octanol-Water Partition Coefficient): 1.3768. This positive LogP value indicates a greater preference for a non-polar environment (octanol) over a polar one (water), classifying the compound as moderately lipophilic.[1]
Based on these features, this compound is expected to exhibit its highest solubility in polar aprotic solvents like DMSO and DMF, which can effectively solvate both the polar functional groups and the non-polar backbone. Good solubility is also anticipated in polar protic solvents like methanol and ethanol, with diminishing solubility as solvent polarity decreases.
Predictive and Experimental Workflow
A robust solubility assessment strategy integrates predictive in silico methods with empirical laboratory validation. This dual approach maximizes efficiency by using computational models for initial screening and reserves rigorous experimental methods for generating definitive data for lead optimization and pre-formulation.
Caption: Integrated workflow for solubility assessment.
Experimental Protocols for Solubility Determination
The choice of experimental method depends on the stage of drug discovery. Kinetic assays are ideal for rapid screening of many compounds, while thermodynamic methods provide the precise, equilibrium data required for late-stage development.[7][8]
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
This method is the gold standard for determining equilibrium solubility, providing data that is crucial for thermodynamic modeling and final formulation decisions.[9][10]
Principle: An excess amount of the solid compound is agitated in the solvent of choice at a constant temperature for a sufficient duration to allow the system to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is quantified.
Step-by-Step Methodology:
-
Preparation: Add an excess of crystalline this compound to a series of glass vials (e.g., 5-10 mg per 1 mL of solvent). The excess solid is critical to ensure that a saturated state is achieved and maintained.
-
Solvent Addition: Dispense a precise volume (e.g., 1.0 mL) of each selected organic solvent into the respective vials.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for 24 to 48 hours. This extended time is necessary to ensure the dissolution process has reached a true equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1-2 hours to let the undissolved solid settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE). This step is crucial to remove all particulate matter, which would otherwise lead to an overestimation of solubility.
-
Dilution: Immediately dilute the filtered sample with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. Calculate the concentration against a standard calibration curve prepared with the same compound.
Caption: Workflow for the Shake-Flask solubility method.
Protocol 2: Kinetic Solubility via DMSO Co-Solvent Method
This high-throughput method measures the solubility of a compound upon its rapid precipitation from a DMSO stock solution into an aqueous or organic medium. It is highly valuable in early discovery for ranking compounds.[11]
Principle: A concentrated stock solution of the compound in Dimethyl Sulfoxide (DMSO) is added to the target solvent. If the compound's solubility limit is exceeded, it precipitates out of the solution. The point of precipitation, or the amount of soluble material remaining, is measured, often by nephelometry (light scattering) or UV-Vis spectroscopy.[7][8]
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: In a 96-well microplate, dispense the desired organic solvents.
-
Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the solvents in the microplate (e.g., 2 µL of stock into 198 µL of solvent). This induces rapid precipitation of the compound if its solubility is exceeded.
-
Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Detection:
-
Nephelometry: Measure the amount of scattered light using a microplate nephelometer. Higher light scattering corresponds to lower solubility.[8]
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet the precipitate and measure the UV absorbance of the supernatant to quantify the remaining soluble compound.
-
-
Data Analysis: Compare the results against a calibration curve to determine the kinetic solubility limit.
Anticipated Solubility Profile and Data Summary
While empirical data is pending, a scientifically-grounded prediction of the solubility profile can be constructed based on the molecule's structural characteristics and established chemical principles. The following table summarizes the expected solubility of this compound across a range of standard organic solvents used in pharmaceutical development.
| Solvent | Solvent Class | Dielectric Constant (ε) | Expected Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | Very High (>100 mg/mL) | Excellent H-bond acceptor; effectively solvates both polar and non-polar regions of the molecule. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | High (50-100 mg/mL) | Strong H-bond acceptor, similar to DMSO but slightly less polar. |
| Methanol (MeOH) | Polar Protic | 32.7 | Good (10-50 mg/mL) | Strong H-bond donor and acceptor, interacts well with the carboxylic acid and pyrazole groups.[12] |
| Ethanol (EtOH) | Polar Protic | 24.5 | Moderate (5-20 mg/mL) | Good H-bonding capability, but its slightly larger non-polar ethyl group makes it a weaker solvent than methanol for this compound. |
| Acetone | Polar Aprotic | 20.7 | Moderate (1-10 mg/mL) | Can accept H-bonds but cannot donate; moderate polarity allows for some interaction.[6] |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Low to Moderate (1-5 mg/mL) | Highly polar but a poor H-bond acceptor, leading to limited solvation of the key functional groups. |
| Ethyl Acetate (EtOAc) | Intermediate Polarity | 6.0 | Low (0.1-1 mg/mL) | Limited polarity and H-bonding ability are insufficient to overcome the solute-solute interactions of the polar groups. |
| Dichloromethane (DCM) | Non-polar | 9.1 | Very Low (<0.1 mg/mL) | Cannot effectively solvate the polar carboxylic acid or pyrazole moieties. |
| Toluene | Non-polar | 2.4 | Insoluble (<0.01 mg/mL) | Aromatic but non-polar; incompatible with the polar functional groups. |
| Hexane | Non-polar | 1.9 | Insoluble (<0.01 mg/mL) | Highly non-polar alkane; unable to disrupt the strong intermolecular forces of the solute.[6] |
Conclusion
This compound presents a classic drug development challenge: a molecule with a blend of polar and non-polar characteristics. Its solubility is predicted to be highest in polar aprotic solvents like DMSO and DMF, with good-to-moderate solubility in lower-chain alcohols. This profile suggests that for purification and analysis, solvent systems based on methanol or ethanol may be effective, while for formulation, solubilizing agents or advanced techniques like amorphous solid dispersions might be necessary if aqueous delivery is required.
The protocols and theoretical framework provided in this guide offer a robust pathway for the empirical determination and rationalization of this compound's solubility. Accurate experimental validation using the gold-standard shake-flask method is an indispensable next step to confirm these predictions and provide the high-quality data needed to confidently advance this compound through the drug development process.
References
- Saleh, T., & Al-Zoubi, H. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
-
LookChem. (n.d.). Cas 5952-92-1, 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. [Link]
-
Persson, E. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]
-
Solubility of Things. (n.d.). Pyrazole. [Link]
-
Solubility of Things. (n.d.). Pyrazine-2-carboxylic acid. [Link]
-
Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]
-
Zhang, G., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. [Link]
-
ResearchGate. (n.d.). Physico-chemical properties of the designed pyrazole derivatives. [Link]
-
Quiroga, J., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Di Profio, G., et al. (2024). Predicting drug solubility in organic solvents mixtures. Unipd. [Link]
-
Gracin, S., et al. (2002). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. ResearchGate. [Link]
-
Gracin, S., et al. (2002). Prediction of solubility of solid organic compounds in solvents by UNIFAC. University of Limerick. [Link]
-
PubChem. (n.d.). 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. [Link]
-
Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Alam, M. J., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Results in Chemistry. [Link]
-
Zhang, Y., et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. SAGE Publications. [Link]
-
ResearchGate. (n.d.). Physicochemical and ADMET properties of pyrazole derivatives. [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. asianpubs.org [asianpubs.org]
- 12. solubilityofthings.com [solubilityofthings.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic Acid
Introduction: Strategic Importance and Synthetic Overview
1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid and its derivatives represent a class of fused heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. The pyrazole core is a privileged scaffold, appearing in numerous biologically active molecules. Fusing this core with a seven-membered cycloheptane ring creates a rigid, three-dimensional structure that can be exploited for precise molecular recognition in drug design.
This document provides a comprehensive, three-step protocol for the synthesis of the title compound. Our approach is rooted in foundational organic reactions, ensuring reliability and scalability. The synthesis begins with the formation of a key β-keto ester intermediate from cycloheptanone, followed by the classic Knorr pyrazole synthesis to construct the fused bicyclic system, and concludes with ester hydrolysis to yield the final carboxylic acid. Each step has been designed to be self-validating, with clear explanations for procedural choices and expected outcomes.
Overall Synthetic Scheme
The synthesis is performed in three distinct stages, starting from commercially available cycloheptanone.
Caption: Simplified workflow of the Knorr pyrazole synthesis.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| Ethyl 2-oxocycloheptane-1-carboxylate | (From Part 1) | - |
| Hydrazine Hydrate | 98% | Sigma-Aldrich |
| Ethanol (EtOH) | 200 Proof, Absolute | Decon Labs |
| Acetic Acid, Glacial | ACS Grade | Fisher Scientific |
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Buchner funnel and filter flask
Experimental Protocol
-
Reactant Setup: In a 250 mL round-bottom flask, dissolve the crude ethyl 2-oxocycloheptane-1-carboxylate (0.10 mol, assuming 100% conversion from Part 1) in absolute ethanol (150 mL).
-
Hydrazine Addition: Add hydrazine hydrate (6.0 g, ~0.12 mol, 1.2 equivalents) to the solution. Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by TLC, observing the disappearance of the β-keto ester spot.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath for 1 hour. The product, ethyl 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate, will often precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol if necessary.
Part 3: Saponification to this compound
Mechanistic Insight: Base-Catalyzed Ester Hydrolysis
Saponification is the hydrolysis of an ester under basic conditions. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the carboxylate salt. This process is effectively irreversible because the final acid-base reaction between the carboxylic acid and the strong base (ethoxide or hydroxide) forms a resonance-stabilized carboxylate anion, which is unreactive towards the alcohol by-product. The desired carboxylic acid is obtained by a final acidification step.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| Pyrazole Ester | (From Part 2) | - |
| Sodium Hydroxide (NaOH) | Pellets, ACS Grade | VWR |
| Hydrochloric Acid (HCl) | 37% | Fisher Scientific |
| Deionized Water | - | - |
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
pH paper or pH meter
-
Buchner funnel and filter flask
Experimental Protocol
-
Reaction Setup: Place the ethyl 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate (0.09 mol, assuming 90% yield from Part 2) in a 250 mL round-bottom flask.
-
Base Addition: Prepare a solution of sodium hydroxide (7.2 g, 0.18 mol, 2 equivalents) in 100 mL of water and add it to the flask.
-
Hydrolysis: Heat the mixture to reflux with stirring for 2-4 hours. The reaction is complete when the ester (which may be an insoluble oil or solid) has fully dissolved, indicating the formation of the soluble sodium carboxylate salt.
-
Acidification: Cool the clear solution in an ice bath. With vigorous stirring, slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 2-3. A white precipitate of the carboxylic acid will form.
-
Isolation: Continue to stir the mixture in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold deionized water to remove any inorganic salts. Dry the product under vacuum to yield this compound as a white or off-white solid.
Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Form |
| Ethyl 2-oxocycloheptane-1-carboxylate | C₁₀H₁₆O₃ | 184.23 | Oil |
| Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate | C₁₁H₁₆N₂O₂ | 208.26 | Solid |
| This compound | C₉H₁₂N₂O₂ | 180.20 | Solid |
References
-
Offer, J., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie. [Link]
-
Organic Syntheses. (n.d.). 2-carbethoxycyclooctanone. Org. Syn. Coll. Vol. 5, p.221. [Link]
-
Chemistry Stack Exchange. (2019). How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone?[Link]
-
Chemistry LibreTexts. (2023). 23.8: Mixed Claisen Condensations. [Link]
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
ResearchGate. (2022). Safe and Efficient Continuous-Flow Synthesis and Batchwise Hydrolysis of Ethyl 5-Acetyl-1H-pyrazole-3-carboxylate: A Key Synthon of Darolutamide. [Link]
-
Filo. (2025). (a) Give the mechanism of the following reaction. (b) Explain product fo... [Link]
Application Note: A Guide to the Characterization of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid in Enzyme Inhibition Assays
Abstract
This technical guide provides a comprehensive framework for characterizing the inhibitory potential of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid. While the pyrazole-3-carboxylic acid scaffold is a well-established pharmacophore in drug discovery, appearing in numerous anti-inflammatory and anti-cancer agents, the specific biological activity of this hexahydrocyclohepta derivative is less characterized.[1] We present a logical, tiered approach to its evaluation, using the arachidonic acid cascade—specifically the cyclooxygenase-2 (COX-2) and microsomal prostaglandin E synthase-1 (mPGES-1) enzymes—as a scientifically robust and relevant model system. This document furnishes researchers, scientists, and drug development professionals with detailed protocols for determining inhibitor potency (IC50) and elucidating the mechanism of action (MOA), thereby establishing a self-validating system for inhibitor assessment.
Introduction: Rationale for Investigation
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of drugs like the COX-2 inhibitor Celecoxib.[2] Derivatives of pyrazole-carboxylic acid have demonstrated a wide array of biological activities, including anti-inflammatory, antibacterial, and antitumor effects.[3][4][5] The subject of this guide, this compound (Table 1), combines this active core with a fused seven-membered ring system, presenting a novel chemical entity for biological screening.
Given the established role of pyrazole derivatives as anti-inflammatory agents, a primary hypothesis is that this compound may inhibit key enzymes in the prostaglandin synthesis pathway. Prostaglandin E2 (PGE2) is a central mediator of inflammation, pain, and fever.[6][7] Its synthesis is a two-step process initiated by cyclooxygenase (COX) enzymes, which convert arachidonic acid to PGH2, followed by the action of terminal prostaglandin synthases.
Of particular interest are COX-2 and microsomal prostaglandin E synthase-1 (mPGES-1). COX-2 is inducibly expressed at sites of inflammation, making it a prime therapeutic target.[8][9] However, traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes can cause gastrointestinal and cardiovascular side effects due to the simultaneous inhibition of the constitutively expressed, protective COX-1 isoform.[10][11] Targeting mPGES-1, the inducible terminal synthase that acts downstream of COX-2, represents a more refined strategy that may offer potent anti-inflammatory effects with an improved safety profile.[12][13]
This guide will therefore focus on protocols to test the hypothesis that this compound acts as an inhibitor of this critical inflammatory pathway.
Table 1: Physicochemical Properties of the Test Compound
| Property | Value | Source |
| IUPAC Name | This compound | [14] |
| CAS Number | 856256-63-8 | [15] |
| Molecular Formula | C₉H₁₂N₂O₂ | [15] |
| Molecular Weight | 180.20 g/mol | [15] |
| Structure | O=C(O)C1=NNC2=C1CCCCC2 | [15] |
The Prostaglandin E2 Synthesis Pathway: A Validated Target
The conversion of arachidonic acid to the pro-inflammatory mediator PGE2 is a cornerstone of the inflammatory response. Understanding this pathway is critical to contextualizing the action of potential inhibitors.
-
Step 1: Cyclooxygenases (COX-1 & COX-2): These enzymes catalyze the conversion of arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2). While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, COX-2 is induced by inflammatory stimuli.[8][11] Selective inhibition of COX-2 is the goal of modern NSAIDs.[16]
-
Step 2: Microsomal Prostaglandin E Synthase-1 (mPGES-1): This terminal synthase is functionally coupled with COX-2 and specifically catalyzes the isomerization of PGH2 to PGE2.[17] Its expression is also induced during inflammation, making it an attractive downstream target.[6] Inhibiting mPGES-1 blocks the inflammatory PGE2 pathway without affecting other physiologically important prostaglandins, potentially avoiding the side effects of broad COX inhibitors.[7][13]
Experimental Workflow: A Tiered Approach to Inhibitor Profiling
A systematic, multi-stage process is essential for robust characterization. The workflow begins with a primary screen to determine if the compound has inhibitory activity and at what concentration (IC50). This is followed by secondary assays to understand how it inhibits the enzyme (Mechanism of Action).
Protocol 1: IC50 Determination for COX-2 Inhibition
This protocol outlines a representative colorimetric assay to determine the concentration of this compound required to inhibit 50% of COX-2 activity. The principle is based on measuring the peroxidase activity of COX, where the PGG2 formed in the initial reaction is reduced, leading to the oxidation of a chromogenic probe.
4.1. Materials and Reagents
-
Enzyme: Human recombinant COX-2
-
Substrate: Arachidonic Acid
-
Cofactor: Heme
-
Probe: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0
-
Test Compound: this compound, dissolved in DMSO to a 10 mM stock.
-
Positive Control: Celecoxib or SC-560 (a known COX-2 inhibitor)
-
Instrumentation: 96-well microplate reader capable of measuring absorbance at 590-620 nm.
-
Consumables: 96-well UV-transparent microplates.
4.2. Experimental Procedure
Causality Note: The order of addition is critical. The inhibitor must be pre-incubated with the enzyme to allow for binding to occur before the substrate is introduced. This ensures that the measured inhibition reflects the inhibitor's effect on the initial rate of reaction.
-
Prepare Reagents: Thaw all components on ice. Prepare working solutions of the enzyme, heme, and arachidonic acid in cold assay buffer immediately before use.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM stock solution of the test compound to generate a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and 0 µM). Prepare identical dilutions for the positive control. The final DMSO concentration in all wells must be kept constant (e.g., ≤1%) to avoid solvent effects.
-
Set Up Assay Plate:
-
100% Activity Control (Negative Control): Add assay buffer and the DMSO vehicle (without inhibitor).
-
Inhibitor Wells: Add assay buffer and each dilution of the test compound.
-
Positive Control Wells: Add assay buffer and each dilution of the Celecoxib control.
-
Self-Validation: Running a full dose-response curve for a known inhibitor validates that the assay is performing correctly.
-
-
Add Enzyme and Cofactor: To all wells, add the COX-2 enzyme and heme.
-
Pre-incubation: Gently mix and incubate the plate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate Reaction: Add the colorimetric probe (TMPD) to all wells, followed immediately by the substrate (arachidonic acid) to initiate the reaction.
-
Read Plate: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes to measure the initial reaction velocity (V₀).
4.3. Data Analysis
-
Calculate Reaction Rates: For each well, determine the rate of reaction by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Normalize Data: Convert the reaction rates into percentage inhibition using the following formula: % Inhibition = 100 * (1 - (Rate_Inhibitor / Rate_NegativeControl))
-
Plot Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Determine IC50: Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation.[18][19] The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition. Accurate IC50 estimation requires that the dose-response curve is well-defined, with data points bracketing the 50% inhibition mark.[20][21]
Table 2: Example Data for IC50 Calculation
| Log [Inhibitor], M | [Inhibitor], µM | % Inhibition |
| -8.0 | 0.01 | 2.5 |
| -7.5 | 0.03 | 8.1 |
| -7.0 | 0.1 | 15.6 |
| -6.5 | 0.3 | 35.2 |
| -6.0 | 1.0 | 51.3 |
| -5.5 | 3.0 | 78.9 |
| -5.0 | 10.0 | 92.4 |
| -4.5 | 30.0 | 98.1 |
| Calculated IC50 | 0.95 µM |
Protocol 2: Elucidating the Mechanism of Action (MOA)
Once an IC50 value is established, determining the MOA provides critical insight into how the inhibitor interacts with the enzyme. This is achieved by measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor.[22]
5.1. Principle The relationship between reaction velocity (v) and substrate concentration [S] is described by the Michaelis-Menten equation.[23] Different types of inhibitors alter the apparent kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant), in distinct ways.[24]
-
Competitive: Inhibitor binds only to the free enzyme's active site. Increases apparent Km, Vmax remains unchanged.
-
Non-competitive: Inhibitor binds to an allosteric site on either the free enzyme or the enzyme-substrate complex. Km remains unchanged, decreases apparent Vmax.
-
Uncompetitive: Inhibitor binds only to the enzyme-substrate complex. Decreases both apparent Vmax and apparent Km.
5.2. Experimental Procedure
-
Experimental Design: This experiment requires a matrix of conditions. You will run the COX-2 assay as described in Protocol 1, but with two variables:
-
A range of fixed inhibitor concentrations (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
For each inhibitor concentration, a range of substrate (arachidonic acid) concentrations (e.g., 0.25 x Km, 0.5 x Km, 1 x Km, 2 x Km, 4 x Km, 8 x Km). Note: The Km of the enzyme for the substrate must be determined beforehand in a separate experiment.
-
-
Assay Execution: Perform the assay as detailed in Protocol 1 for each condition in the matrix.
-
Data Acquisition: Measure the initial velocity (V₀) for every combination of inhibitor and substrate concentration.
5.3. Data Analysis
-
Michaelis-Menten Plots: For each fixed inhibitor concentration, plot V₀ versus substrate concentration [S]. Fit this data to the Michaelis-Menten equation to determine the apparent Vmax and Km.
-
Lineweaver-Burk Plot: For a clearer visual diagnosis, transform the data by plotting 1/V₀ (Y-axis) versus 1/[S] (X-axis).[25] This linearization allows for the determination of Vmax (from the y-intercept) and Km (from the x-intercept).
-
Competitive: Lines will intersect at the y-axis.
-
Non-competitive: Lines will intersect at the x-axis.
-
Uncompetitive: Lines will be parallel.
-
Conclusion and Future Directions
This application note provides a validated, step-wise methodology for assessing the enzyme inhibitory activity of this compound, using the therapeutically relevant COX-2 enzyme as a model. By following these protocols, researchers can reliably determine the compound's potency (IC50) and its kinetic mechanism of action.
Successful identification of potent inhibition should be followed by further studies, including:
-
Selectivity Assays: Performing the IC50 assay against the COX-1 isoform to determine the selectivity index (IC50_COX-1 / IC50_COX-2).
-
Downstream Target Assays: Evaluating the compound's activity against mPGES-1 to explore alternative mechanisms for blocking PGE2 synthesis.
-
Cell-based Assays: Confirming the compound's activity in a more physiologically relevant context, for example, by measuring PGE2 production in lipopolysaccharide (LPS)-stimulated macrophages.[26]
These protocols provide the foundational biochemical data necessary to guide further investigation into the therapeutic potential of this novel pyrazole derivative.
References
-
Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 21). What are PGES inhibitors and how do they work? Retrieved from [Link]
-
Ding, Y., et al. (2019). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Cellular and Molecular Life Sciences, 76(13), 2495-2505. Retrieved from [Link]
-
Patel, D. N., & Patel, A. A. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
MyAssays. (n.d.). Kinetics Data Analysis - Enzyme Kinetics. Retrieved from [Link]
-
Smirnovienė, J., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Retrieved from [Link]
-
Cleveland Clinic. (n.d.). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved from [Link]
-
EBSCO. (n.d.). Cyclooxygenase 2 (COX-2) inhibitors | Research Starters. Retrieved from [Link]
-
Platypus Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Kalariya, M., et al. (2010). Human Microsomal Prostaglandin E Synthase-1 (mPGES-1) Binding with Inhibitors and the Quantitative Structure−Activity Correlation. Journal of Chemical Information and Modeling, 50(6), 1106-1115. Retrieved from [Link]
-
Gold, J. (2025, September 5). Cyclooxygenase (COX) Enzymes, Inhibitors, and More. Verywell Health. Retrieved from [Link]
-
Park, J. Y., et al. (2006). Prostaglandin E synthase: a novel drug target for inflammation and cancer. Current Pharmaceutical Design, 12(9), 1047-1058. Retrieved from [Link]
-
Garsky, V. M., & Nolan, J. C. (2009). Prostaglandin E2 synthase inhibition as a therapeutic target. Expert Opinion on Therapeutic Targets, 13(7), 777-791. Retrieved from [Link]
-
Lang, J., et al. (2025, July 15). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
D'Ascenzio, M., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4589-4595. Retrieved from [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Retrieved from [Link]
-
Polgár, T., & Szalai, B. (2018). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 20(4), 79. Retrieved from [Link]
-
Lang, J., et al. (2025). Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors with Antiviral Activity. ACS Medicinal Chemistry Letters, 16(8), 1592-1600. Retrieved from [Link]
-
Cho-Ngwa, F. (2018). Analyzing Enzyme Kinetic Data Using the Powerful Statistical Capabilities of R. bioRxiv. Retrieved from [Link]
-
Wikipedia. (n.d.). Michaelis–Menten kinetics. Retrieved from [Link]
-
D'Ascenzio, M., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4589-4595. Retrieved from [Link]
-
Eisenthal, R., & Cornish-Bowden, A. (1974). Graphical Analysis of Enzyme Kinetic Data. Nature, 249, 473. Retrieved from [Link]
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Retrieved from [Link]
-
O'Mealey, G. (2021, May 6). Enzyme Kinetics Data Analysis [Video]. YouTube. Retrieved from [Link]
-
Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
-
Smirnovienė, J., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2017, August 25). Can someone provide me with protocols for enzyme inhibition assay and their kinetics? Retrieved from [Link]
-
Fayed, E. A., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Archiv der Pharmazie, 342(6), 342-351. Retrieved from [Link]
-
Strelow, J., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Sørensen, M. D., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. Bioorganic & Medicinal Chemistry Letters, 22(13), 4345-4349. Retrieved from [Link]
-
Gomaa, A. M., & El-Sayed, M. A. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 134. Retrieved from [Link]
-
Gomaa, A. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. Retrieved from [Link]
-
Bouziane, A., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(12), 105412. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meddocsonline.org [meddocsonline.org]
- 6. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 10. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 12. What are PGES inhibitors and how do they work? [synapse.patsnap.com]
- 13. tandfonline.com [tandfonline.com]
- 14. SmallMolecules.com | this compound (from 1 microMole to 1 g) from Eximedlab | SmallMolecules.com [smallmolecules.com]
- 15. chemscene.com [chemscene.com]
- 16. my.clevelandclinic.org [my.clevelandclinic.org]
- 17. Prostaglandin E synthase: a novel drug target for inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. clyte.tech [clyte.tech]
- 19. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 24. benchchem.com [benchchem.com]
- 25. Graphical Analysis of Enzyme Kinetic Data | Nature [preview-nature.com]
- 26. azurebiosystems.com [azurebiosystems.com]
Fused Pyrazoles: A Versatile Scaffold for Modern Medicinal Chemistry
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of Fused Pyrazoles in Drug Discovery
Fused pyrazole ring systems, a prominent class of nitrogen-containing heterocyclic compounds, have emerged as a cornerstone in contemporary medicinal chemistry. Their structural resemblance to endogenous purines allows them to effectively interact with a wide array of biological targets, making them "privileged scaffolds" in drug design.[1][2] The versatility of the fused pyrazole core, combined with the potential for diverse substitutions, has led to the development of numerous therapeutic agents with applications spanning oncology, inflammation, and neurology.[3][4][5] This guide provides an in-depth exploration of the medicinal chemistry of key fused pyrazole systems, complete with detailed synthetic protocols and methodologies for biological evaluation, designed to empower researchers in their quest for novel therapeutics.
Pyrazolo[3,4-d]pyrimidines: A Royal Scaffold in Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is an isostere of adenine, a fundamental component of DNA, RNA, and the ubiquitous energy currency, ATP.[1][6] This structural mimicry allows pyrazolo[3,4-d]pyrimidines to competitively bind to the ATP-binding sites of various protein kinases, a family of enzymes frequently dysregulated in cancer.[6][7] This has rendered the pyrazolo[3,4-d]pyrimidine nucleus a highly successful framework for the development of potent and selective kinase inhibitors.[1][6]
A notable example is Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of certain B-cell malignancies.[8] The core of Ibrutinib is a pyrazolo[3,4-d]pyrimidine, highlighting the clinical significance of this scaffold.[8]
Therapeutic Applications:
-
Anticancer Agents: Particularly as inhibitors of kinases like EGFR, VEGFR, Src, and BTK.[6][9][10]
-
Anti-inflammatory Agents: By targeting kinases involved in inflammatory signaling pathways.
-
Antitubercular and Antibacterial Agents: Demonstrating a broad spectrum of antimicrobial activity.[9]
Synthetic Strategy: A Generalized Protocol for Pyrazolo[3,4-d]pyrimidine Synthesis
The synthesis of the pyrazolo[3,4-d]pyrimidine core often commences from a substituted 5-aminopyrazole-4-carbonitrile intermediate.[1][9] This versatile precursor can be cyclized with various one-carbon synthons to construct the fused pyrimidine ring. Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields for these transformations.[1]
Protocol 1: Microwave-Assisted Synthesis of a 1H-Pyrazolo[3,4-d]pyrimidin-4-amine Library
Objective: To synthesize a library of substituted 1H-pyrazolo[3,4-d]pyrimidin-4-amines for screening against a panel of protein kinases.
Causality behind Experimental Choices:
-
Microwave Irradiation: Provides rapid and uniform heating, accelerating the reaction rate and often leading to cleaner product formation with higher yields compared to conventional heating.[1]
-
Formamide as a Reagent and Solvent: Serves as the source of the C4 and N3 atoms of the pyrimidine ring and acts as a high-boiling solvent suitable for the reaction conditions.
-
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile as Starting Material: A readily accessible and versatile precursor for the synthesis of a wide range of pyrazolo[3,4-d]pyrimidines.[9]
Materials:
-
Substituted 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles
-
Formamide
-
Microwave reactor vials (10 mL)
-
Microwave synthesizer
-
Silica gel for column chromatography
-
Ethyl acetate, hexane (for chromatography)
Procedure:
-
To a 10 mL microwave reactor vial, add the substituted 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (1 mmol) and formamide (5 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 180°C for 20 minutes.
-
After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).
-
Collect the precipitated solid by filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Characterize the purified compounds by NMR and mass spectrometry.
Workflow for Pyrazolo[3,4-d]pyrimidine Synthesis and Evaluation
Caption: Inhibition of the TNF-α signaling pathway by pyrazolo[4,3-c]pyridine derivatives.
Conclusion and Future Perspectives
Fused pyrazoles represent a highly fruitful area of research in medicinal chemistry, with a proven track record of producing clinically successful drugs. The synthetic tractability and diverse biological activities of scaffolds like pyrazolo[3,4-d]pyrimidines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[4,3-c]pyridines ensure their continued relevance in the pursuit of novel therapeutics. [3][5][11]Future research will likely focus on the development of more selective and potent fused pyrazole derivatives, the exploration of novel fused pyrazole ring systems, and the application of these versatile scaffolds to a wider range of disease targets.
References
- Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
- From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. PubMed.
- Discovery of novel tetrahydro-pyrazolo [4,3-c] pyridines for the treatment of neuropathic pain: synthesis and neuropharmacology. PubMed.
- Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid deriv
- Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Unknown Source.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. Unknown Source.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Unknown Source.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
- Synthesis and Anticancer Activity of Some Fused Heterocyclic Compounds Containing Pyrazole Ring. Taylor & Francis Online.
- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Chahal.
- Part 1: Structure-Activity Relationship (SAR)
- Synthesis and Anticancer Activity of Some New Fused Pyrazoles and Their Glycoside Derivatives.
- Part 2: Structure-activity relationship (SAR)
- Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity.
- A close look into the biological and synthetic aspects of fused pyrazole deriv
- Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine deriv
- Pyrazoles and Pyrazolines as Anti-Inflamm
- Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Unknown Source.
- Pyrazoles as Anti-inflammatory and Analgesic Agents: and Studies.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central.
- Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
- Fluorinated Pyrazoles: From Synthesis to Applic
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. NIH.
- Innovations in Chemical Synthesis: The Impact of Pyrazolo[3,4-d]pyrimidine Deriv
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Unknown Source.
- Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors. PubMed.
- Discovery of novel tetrahydro-pyrazolo [4,3-c] pyridines for the treatment of neuropathic pain: Synthesis and neuropharmacology.
- Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. NIH.
- Synthesis and biological evaluation of novel pyrazole compounds.
- Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.
- Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PubMed Central.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Selected examples of drugs with fused pyrazole rings.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening with 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic Acid
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to developing and executing high-throughput screening (HTS) campaigns utilizing the novel compound 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid. While the specific biological targets of this molecule are still under investigation, the pyrazole scaffold is a well-established pharmacophore present in a variety of clinically approved drugs, exhibiting a broad range of biological activities including anti-inflammatory and antibacterial properties.[1][2][3][4] This guide, therefore, presents a robust framework for researchers to adapt and apply when screening this compound against a hypothesized or identified biological target. We will delve into the critical phases of assay development, provide detailed HTS protocols, and outline a systematic approach to data analysis and hit validation, ensuring scientific rigor and reproducibility.
Introduction to this compound
This compound is a small molecule belonging to the pyrazole class of heterocyclic compounds.[5] The pyrazole ring is a key structural motif in numerous pharmaceuticals, valued for its metabolic stability and ability to participate in various biological interactions.[3][4] Given the therapeutic precedent of pyrazole-containing drugs, this compound represents a promising starting point for hit identification in drug discovery campaigns.[6][7]
The successful implementation of an HTS campaign is a multi-disciplinary effort that combines biology, chemistry, engineering, and informatics.[8] This guide is designed to navigate the complexities of this process, providing both the "how" and the "why" behind each step.
Part 1: Assay Development and Miniaturization: The Foundation of a Successful Screen
The initial and most critical phase of any HTS campaign is the development of a robust and reliable assay. This involves creating a biological test that is sensitive, reproducible, and amenable to automation and miniaturization.[7][9][10]
Target Identification and Assay Selection
The choice of assay is fundamentally dictated by the biological question being asked. Pyrazole derivatives have been shown to interact with a variety of targets, including enzymes and receptors.[2][3] Therefore, the first step is to identify a putative biological target for this compound. Once a target is selected, an appropriate assay format must be chosen. The two primary categories are:
-
Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor. They are generally simpler to develop and less prone to off-target effects.[6] Common formats include fluorescence polarization (FP), fluorescence resonance energy transfer (FRET), and luminescence-based assays.[11]
-
Cell-Based Assays: These assays measure the effect of a compound on a specific cellular process or pathway in living cells.[12] They provide more physiologically relevant data but can be more complex to develop and interpret.[12]
Step-by-Step Assay Development Protocol
-
Reagent Sourcing and QC: Procure high-quality reagents, including the purified protein or cell line, substrates, and detection reagents. Perform quality control on all reagents to ensure consistency.
-
Buffer and Condition Optimization:
-
Systematically vary the pH, salt concentration, and detergent concentration to find the optimal buffer conditions for the assay.
-
Determine the optimal concentrations of the biological target and substrate to achieve a robust signal-to-background ratio.
-
-
Assay Miniaturization: Transition the assay from a larger format (e.g., 96-well plate) to a high-density format (e.g., 384- or 1536-well plate) to reduce reagent consumption and increase throughput.[10][13] This involves optimizing liquid handling and dispensing parameters.
-
Assay Validation:
-
Determine Z'-factor: This statistical parameter is a measure of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Assess Signal Variability: The coefficient of variation (%CV) for both positive and negative controls should be consistently low (typically <10%).
-
DMSO Tolerance: Evaluate the assay's performance in the presence of various concentrations of dimethyl sulfoxide (DMSO), the solvent typically used to dissolve library compounds.
-
| Parameter | Acceptance Criteria | Rationale |
| Z'-factor | 0.5 - 1.0 | Ensures a large enough separation between positive and negative controls to reliably identify hits. |
| %CV | < 10% | Indicates low variability and high reproducibility of the assay. |
| DMSO Tolerance | < 20% signal change at final concentration | Confirms that the solvent for the test compounds does not interfere with the assay. |
Part 2: The High-Throughput Screening Workflow
Once a robust assay has been developed and validated, the HTS campaign can commence. This involves the automated testing of a large library of compounds against the biological target.[6][7]
HTS Workflow Diagram
Caption: A generalized workflow for a high-throughput screening campaign.
Detailed HTS Protocol
-
Compound Library Plating:
-
Prepare a stock solution of this compound and any other library compounds in 100% DMSO.
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound solution into the wells of a 384- or 1536-well assay plate.
-
-
Reagent Addition:
-
Add the biological target (e.g., enzyme solution) to all wells of the assay plate.
-
Initiate the reaction by adding the substrate solution.
-
-
Incubation: Incubate the assay plates at a controlled temperature for a predetermined amount of time to allow the biochemical or cellular reaction to proceed.
-
Signal Detection: Read the plates using a plate reader capable of detecting the specific signal generated by the assay (e.g., fluorescence, luminescence).
-
Quality Control:
-
Each assay plate must include positive and negative controls.
-
Calculate the Z'-factor and %CV for each plate to ensure data quality. Plates that do not meet the established quality criteria should be repeated.
-
Part 3: Data Analysis, Hit Confirmation, and Interpretation
Raw data from the HTS campaign must be processed and analyzed to identify "hits" – compounds that exhibit the desired biological activity.[14] It is crucial to then validate these hits to eliminate false positives.[6]
Data Analysis and Hit Validation Workflow
Caption: A workflow for data analysis and hit validation in HTS.
Step-by-Step Data Analysis and Hit Confirmation
-
Primary Data Analysis:
-
Normalize the raw data from each plate using the positive and negative controls.
-
Identify primary hits based on a predefined activity threshold (e.g., >50% inhibition or activation).
-
-
Hit Confirmation:
-
Re-test the primary hits in the same assay to confirm their activity.
-
For confirmed hits, perform dose-response experiments to determine their potency (IC50 or EC50 values).[15]
-
-
Orthogonal Assays: Test the confirmed hits in a secondary, different assay format to rule out technology-specific artifacts and confirm the biological activity.[6]
-
Structure-Activity Relationship (SAR) Analysis: If analogs of this compound are available, test them to establish an initial SAR.[15]
Part 4: Troubleshooting Common HTS Issues
High-throughput screening campaigns can be susceptible to various issues that can compromise data quality. Proactive troubleshooting is essential for a successful outcome.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-factor (<0.5) | - High variability in controls- Low signal-to-background ratio- Reagent instability | - Optimize liquid handling and dispensing.- Re-optimize assay conditions (e.g., reagent concentrations).- Check reagent quality and preparation. |
| High %CV (>10%) | - Inconsistent liquid handling- Plate reader issues- Cell plating inconsistencies (for cell-based assays) | - Calibrate and maintain liquid handlers.- Perform plate reader maintenance.- Optimize cell seeding protocols. |
| Edge Effects | - Uneven temperature or humidity across the plate during incubation- Evaporation from wells on the plate edge | - Use an incubator with good temperature and humidity control.- Use barrier seals on plates.- Avoid using the outer rows and columns of the plate for samples. |
| High Rate of False Positives | - Compound aggregation- Compound interference with the detection technology (e.g., autofluorescence) | - Add a non-ionic detergent (e.g., Triton X-100) to the assay buffer.- Perform counter-screens to identify interfering compounds. |
Conclusion
While the specific biological profile of this compound is yet to be fully elucidated, its pyrazole core suggests significant potential for drug discovery. The application notes and protocols outlined in this guide provide a robust and scientifically sound framework for initiating and executing a high-throughput screening campaign with this compound. By adhering to the principles of rigorous assay development, meticulous execution, and thorough data analysis, researchers can effectively explore the therapeutic potential of this and other novel chemical entities.
References
-
A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. Available at: [Link]
-
Accelerating Discovery and Development with Advances in High-Throughput Screening. Genetic Engineering & Biotechnology News. Available at: [Link]
-
The High-Throughput Screening Transformation in Modern Drug Development. Technology Networks. Available at: [Link]
-
Design and Implementation of High Throughput Screening Assays for Drug Discoveries. ResearchGate. Available at: [Link]
-
Advances in High-Throughput Screening for Novel Antimicrobial Compounds. AZo Life Sciences. Available at: [Link]
-
Analysis of HTS data. Cambridge MedChem Consulting. Available at: [Link]
-
CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. PubMed Central. Available at: [Link]
-
Technical guidance update on quality assurance for HIV rapid diagnostic tests. National Center for Biotechnology Information. Available at: [Link]
-
HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS. ResearchGate. Available at: [Link]
-
STRATEGIC PLANNING FOR HIV TESTING SERVICES. National Center for Biotechnology Information. Available at: [Link]
-
High-throughput screening (HTS). BMG LABTECH. Available at: [Link]
-
Challenges of HTS in early-stage drug discovery. Axxam. Available at: [Link]
-
Strategies for Analyzing and Interpreting Data. FutureLearn. Available at: [Link]
-
Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. Available at: [Link]
-
Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Available at: [Link]
-
What is high-throughput screening (HTS) and how can Lonza help?. Lonza. Available at: [Link]
-
QUALITY ASSURANCE OF HIV TESTING. National Center for Biotechnology Information. Available at: [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central. Available at: [Link]
-
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. PubChem. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Available at: [Link]
-
Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. MDPI. Available at: [Link]
-
Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. ResearchGate. Available at: [Link]
Sources
- 1. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. chemscene.com [chemscene.com]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. axxam.com [axxam.com]
- 9. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. What is high-throughput screening (HTS) and how can Lonza help? | Lonza [bioscience.lonza.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Derivatization of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid for SAR studies
Application Note & Protocols
Topic: Derivatization of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Therapeutic Potential of the Hexahydrocyclohepta[c]pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. Its unique electronic characteristics, with two adjacent nitrogen atoms, allow it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. The this compound core represents a promising starting point for drug discovery. Its rigid, fused-ring system presents a defined three-dimensional vector for substituents, while the carboxylic acid and pyrazole nitrogens offer versatile handles for chemical modification.
Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, providing a systematic framework for understanding how specific chemical features of a molecule influence its biological activity. By methodically synthesizing and testing a library of analogues, researchers can identify the key pharmacophoric elements and optimize properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
This document serves as a technical guide for the strategic derivatization of the this compound scaffold. It provides the scientific rationale and detailed, field-proven protocols for modifying three key positions to enable a comprehensive SAR exploration.
Strategic Analysis of Derivatization Points
The core scaffold offers three primary, chemically distinct regions for modification. A successful SAR campaign will explore substitutions at each of these points, both individually and in combination, to map the chemical space required for optimal biological activity.
-
C3-Carboxylic Acid (R¹): The carboxylic acid is a critical functional group, often involved in polar interactions with target proteins. However, it can also lead to poor membrane permeability and metabolic liabilities. Derivatization at this site is crucial for exploring alternative interactions, improving pharmacokinetic properties, and generating novel intellectual property. Common strategies include amide bond formation to probe specific hydrogen bonding patterns and bioisosteric replacement to modulate acidity and physicochemical properties.
-
N1/N2-Pyrazole Nitrogen (R²): The unsubstituted pyrazole nitrogen offers a vector for substitution that can significantly impact the molecule's orientation within a binding pocket. N-alkylation or N-arylation can introduce new van der Waals or hydrophobic interactions, block potential metabolism, and fine-tune the electronic properties of the pyrazole ring. A key challenge in the derivatization of unsymmetrical pyrazoles is controlling regioselectivity between the N1 and N2 positions, which is often influenced by steric and electronic factors.
-
Cycloheptane Ring (R³): The saturated seven-membered ring dictates the overall lipophilicity and conformational profile of the scaffold. While synthetically more challenging, modifications on this ring can be used in later stages of an optimization campaign to modulate solubility, reduce metabolic attack, or introduce conformational constraints.
Caption: Key derivatization points on the core scaffold for SAR exploration.
Experimental Protocols
The following protocols are designed to be robust and reproducible, forming the basis of a comprehensive library synthesis campaign. Each protocol includes validation checkpoints, such as reaction monitoring and characterization of the final product.
Protocol 1: C3-Amide Library Synthesis via HATU-Mediated Coupling
Rationale: Amide bond formation is arguably the most utilized reaction in medicinal chemistry for rapidly generating analogues.[1] This protocol uses HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), a highly efficient coupling reagent known for fast reaction times and low rates of racemization, making it ideal for coupling a diverse range of primary and secondary amines.[2] The resulting library will systematically probe the steric and electronic requirements of the binding pocket interacting with the C3-substituent.
Caption: General experimental workflow for parallel amide synthesis.
Detailed Methodology:
-
Preparation: To a 4 mL glass vial equipped with a magnetic stir bar, add this compound (0.1 mmol, 1.0 eq).
-
Reagent Addition: Add the desired amine (0.11 mmol, 1.1 eq) followed by a solution of HATU (0.12 mmol, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF, 1.0 mL).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (0.3 mmol, 3.0 eq) to the vial. Cap the vial and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS every 2 hours. The reaction is complete upon the disappearance of the starting carboxylic acid, typically within 2-12 hours.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL). Wash the organic layer with 5% aqueous LiCl (2 x 5 mL) to remove DMF, followed by saturated aqueous NaCl (brine) (1 x 5 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final compound by ¹H NMR, LC-MS, and high-resolution mass spectrometry (HRMS).
Protocol 2: Regioselective N-Alkylation of the Pyrazole Ring
Rationale: Alkylation of the pyrazole nitrogen introduces substituents that can probe hydrophobic pockets or establish new interactions with the target. For unsymmetrical pyrazoles, direct alkylation often yields a mixture of N1 and N2 isomers. The regiochemical outcome is highly dependent on factors like the base, solvent, and steric hindrance around the nitrogen atoms. This protocol employs potassium carbonate, a moderately strong base, in a polar aprotic solvent, a common and effective method that often favors alkylation at the sterically less hindered nitrogen. The separation and characterization of both isomers are critical, as they may exhibit vastly different biological activities.
Detailed Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the starting pyrazole carboxylic acid (or its corresponding methyl ester to prevent side reactions) (1.0 mmol, 1.0 eq) and anhydrous potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF (5 mL). Stir the suspension for 15 minutes at room temperature. Add the alkylating agent (e.g., benzyl bromide, ethyl iodide) (1.2 mmol, 1.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-16 hours.
-
Reaction Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS. Note the formation of two product spots/peaks, corresponding to the N1 and N2 regioisomers.
-
Aqueous Workup: Cool the reaction to room temperature and pour it into ice-cold water (50 mL). Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Isolation and Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting regioisomers can typically be separated by careful flash column chromatography on silica gel.
-
Characterization: Characterize both isolated isomers extensively using ¹H NMR, ¹³C NMR, and NOE (Nuclear Overhauser Effect) spectroscopy to unambiguously assign the N1 and N2 positions. HRMS should also be obtained.
Protocol 3: C3-Bioisosteric Replacement with a 1H-Tetrazole
Rationale: The replacement of a carboxylic acid with a bioisostere is a powerful strategy in drug design to overcome issues of poor oral bioavailability, rapid metabolism, or undesirable physicochemical properties. The 5-substituted-1H-tetrazole is the most common and successful bioisostere for a carboxylic acid, as it shares a similar pKa and planar, anionic character at physiological pH but with increased lipophilicity and metabolic stability. This multi-step protocol transforms the carboxylic acid into the corresponding tetrazole via a nitrile intermediate.
Caption: Multi-step workflow for tetrazole synthesis from a carboxylic acid.
Detailed Methodology:
-
Step A: Synthesis of the Primary Amide
-
Follow Protocol 1 , using ammonium chloride (NH₄Cl, 1.5 eq) as the amine source with an additional equivalent of DIPEA to liberate free ammonia in situ.
-
Purify the resulting primary amide by crystallization or column chromatography.
-
-
Step B: Dehydration to the Nitrile
-
Preparation: Dissolve the primary amide (1.0 mmol, 1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL) in a flame-dried flask under Argon.
-
Dehydration: Add Burgess reagent (1.5 mmol, 1.5 eq) in one portion.
-
Reaction: Stir the reaction at 50 °C until the starting material is consumed as monitored by TLC/LC-MS (typically 1-3 hours).
-
Workup: Cool the reaction, concentrate under reduced pressure, and purify by flash column chromatography to yield the pure nitrile.
-
-
Step C: Cycloaddition to the Tetrazole
-
Preparation: To a pressure-tolerant vial, add the nitrile (1.0 mmol, 1.0 eq), sodium azide (NaN₃) (3.0 mmol, 3.0 eq), and ammonium chloride (NH₄Cl) (3.0 mmol, 3.0 eq).
-
Reaction: Add anhydrous DMF (5 mL), seal the vial tightly, and heat to 120 °C for 12-24 hours. Caution: Sodium azide is highly toxic, and heating azides can be hazardous. This reaction must be conducted with appropriate safety measures, including a blast shield.
-
Workup: Cool the reaction to room temperature. Carefully acidify the mixture with 2M HCl to pH ~2-3, which protonates the tetrazole.
-
Isolation: Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography or recrystallization to yield the final tetrazole product.
-
Data Analysis and SAR Interpretation
The derivatization protocols described above will generate a library of compounds. The biological data obtained from this library should be tabulated to facilitate SAR analysis. A well-structured table allows for the rapid identification of trends and informs the design of the next generation of compounds.
Table 1: Hypothetical SAR Data for a Derivatized Library
| Compound ID | R² (N-Substituent) | R¹ (C3-Amide Substituent) | Yield (%) | Purity (%) | Target Activity IC₅₀ (µM) |
| Parent | H | -OH | - | >98 | 55.6 |
| A-1 | H | -NH-CH₃ | 85 | >99 | 25.1 |
| A-2 | H | -NH-Cyclopropyl | 78 | >99 | 8.3 |
| A-3 | H | -NH-Phenyl | 65 | >98 | 45.2 |
| A-4 | H | -N(CH₃)₂ | 91 | >99 | >100 |
| B-1 | -CH₂-Ph | -OH | 62 (N1) | >98 | 15.7 |
| B-2 | -CH₂-Ph | -NH-Cyclopropyl | 55 (N1) | >99 | 0.4 |
| C-1 | H | 1H-tetrazol-5-yl | 45 (3 steps) | >98 | 12.5 |
Interpretation of Hypothetical Data:
-
C3-Amide (R¹): Comparing A-1 to A-3 suggests that small, non-aromatic groups are preferred. The cyclopropyl group (A-2 ) is significantly better than methyl, indicating a specific hydrophobic pocket. The lack of activity in the dimethyl amide (A-4 ) suggests a hydrogen bond donor on the amide nitrogen is essential for activity.
-
N-Substitution (R²): The addition of a benzyl group at the pyrazole nitrogen (B-1 vs. Parent ) improves potency, suggesting a beneficial interaction in a nearby pocket.
-
Synergy: The combination of the optimal N-substituent and C3-amide (B-2 ) results in a significant, synergistic improvement in potency, highlighting the value of combinatorial derivatization.
-
Bioisostere: The tetrazole bioisostere (C-1 ) restores good activity, validating it as a viable replacement for the carboxylic acid and providing a lead with potentially improved pharmacokinetic properties.
References
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]
-
Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. ACS Publications. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]
-
REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. ijrpr. [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]
-
A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study. Bentham Science. [Link]
-
Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyz. RSC Publishing. [Link]
-
5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. ACS Publications. [Link]
-
ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. ResearchGate. [Link]
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. PubMed. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Coupling Reagents. ResearchGate. [Link]
Sources
Application Note: Quantifying Pyrazole Inhibitor Efficacy Using Luminescent Cell Viability Assays
Abstract
This document provides a comprehensive protocol for determining the potency of pyrazole-based small molecule inhibitors in a cellular context using the CellTiter-Glo® Luminescent Cell Viability Assay. Pyrazole derivatives represent a significant class of heterocyclic compounds with broad pharmacological activities, including the inhibition of protein kinases and other enzymes crucial to cell signaling.[1][2] Assessing their impact on cell viability is a critical first step in preclinical drug discovery. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, scientific rationale for key procedural choices, and guidance on data analysis and troubleshooting.
Introduction and Scientific Principle
The pyrazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous FDA-approved drugs that target a range of diseases, from cancer to inflammatory conditions.[1] Many of these compounds function by inhibiting protein kinases, enzymes that regulate the majority of cellular pathways.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology.[3][5]
A primary method for evaluating the efficacy of a novel inhibitor is to measure its effect on the viability of cancer cell lines known to be dependent on the target kinase. A decrease in cell viability upon treatment indicates that the inhibitor is engaging its target and disrupting downstream signaling necessary for cell survival and proliferation.[6]
This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay, a robust and highly sensitive method for determining the number of viable cells in culture.[7][8] The assay quantifies adenosine triphosphate (ATP), an essential molecule for cellular metabolism and a key indicator of cell health.[7][9] Only metabolically active, viable cells can produce ATP. The CellTiter-Glo® reagent lyses cells to release ATP and provides luciferase and its substrate, luciferin, to produce a stable, long-lasting luminescent signal that is directly proportional to the amount of ATP present.[8][10] This "add-mix-measure" format is simple, rapid, and ideal for high-throughput screening of inhibitor libraries.[8][11]
Signaling Pathway Context: Targeting a Proto-Oncogenic Kinase
To illustrate the application, we will consider a hypothetical pyrazole inhibitor designed to target a constitutively active receptor tyrosine kinase (RTK), such as c-Kit, which is a driver in various cancers like gastrointestinal stromal tumors (GIST).[5] The diagram below outlines the simplified signaling cascade and the point of inhibition.
Caption: Simplified c-Kit signaling pathway inhibited by a pyrazole compound.
Materials and Reagents
| Category | Item | Recommended Supplier |
| Cell Lines | Cancer cell line with target of interest (e.g., GIST-T1 for c-Kit) | ATCC, DSMZ |
| Reagents | CellTiter-Glo® Luminescent Cell Viability Assay Kit | Promega |
| Pyrazole Inhibitor Stock Solution (e.g., 10 mM in DMSO) | In-house or Commercial | |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | |
| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | |
| Phosphate-Buffered Saline (PBS), sterile | Thermo Fisher Scientific | |
| Media | Complete Growth Medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep) | Thermo Fisher Scientific |
| Consumables | 96-well solid white, clear-bottom, tissue culture-treated plates | Corning, Greiner |
| Serological pipettes, sterile pipette tips | VWR, Eppendorf | |
| Reagent reservoirs | VWR | |
| Equipment | Biosafety cabinet, Class II | Baker, Thermo Fisher Scientific |
| CO₂ Incubator, 37°C, 5% CO₂ | Thermo Fisher Scientific | |
| Inverted Microscope | Olympus, Zeiss | |
| Multichannel pipette (8- or 12-channel) | Eppendorf, Gilson | |
| Plate reader with luminescence detection capabilities | BioTek, Molecular Devices | |
| Hemocytometer or automated cell counter | Bio-Rad, Countess |
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format. All steps involving cell culture must be performed under sterile conditions in a biosafety cabinet.
Part 1: Cell Seeding
-
Cell Culture: Culture the selected cancer cell line in complete growth medium according to standard protocols. Ensure cells are healthy, in the logarithmic growth phase, and free from contamination.
-
Harvesting: Aspirate the medium, wash cells with sterile PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Cell Counting: Transfer the cell suspension to a tube and determine the cell concentration and viability using a hemocytometer or automated cell counter. Viability should be >95%.
-
Seeding: Dilute the cell suspension in complete medium to the predetermined optimal seeding density (e.g., 5,000 cells/100 µL).
-
Scientist's Note: The optimal seeding density must be determined empirically for each cell line. Cells should remain in the exponential growth phase for the duration of the experiment (typically 72 hours). Too few cells will result in a weak signal; too many will lead to overgrowth and nutrient depletion, affecting viability independent of the inhibitor.
-
-
Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well white plate. Leave the outermost perimeter wells filled with 100 µL of sterile PBS to minimize evaporation effects ("edge effect").[12]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere and resume normal growth.
Part 2: Compound Preparation and Treatment
-
Serial Dilution: Prepare a serial dilution series of the pyrazole inhibitor. A common approach is an 8-point, 3-fold dilution series. a. Thaw the 10 mM stock solution in DMSO. b. In a sterile microcentrifuge tube or 96-well plate, perform serial dilutions in complete medium to create 2X working concentrations (e.g., from 200 µM down to 0.09 µM). c. Prepare a "vehicle control" containing the same final concentration of DMSO as the highest inhibitor concentration (e.g., 0.5% DMSO) in complete medium. d. Prepare a "medium only" control for background luminescence measurement.
-
Cell Treatment: After the 24-hour incubation, carefully remove the plate from the incubator. Add 100 µL of the 2X inhibitor dilutions, vehicle control, or medium only to the appropriate wells containing 100 µL of cells. This will result in a final volume of 200 µL and a 1X final inhibitor concentration.
-
Scientist's Note: It is crucial to include proper controls. The vehicle control (DMSO) accounts for any effect of the solvent on cell viability.[13] The untreated cells (cells in medium) represent 100% viability. The medium only wells (no cells) are used to measure background signal.
-
-
Incubation: Return the plate to the incubator and treat the cells for a specified duration, typically 48-72 hours.[6][14] The incubation time should be sufficient for the inhibitor to exert its biological effect.
Part 3: Assay Execution and Data Acquisition
-
Reagent Equilibration: Remove the CellTiter-Glo® Reagent from the freezer and allow it to equilibrate to room temperature before use.
-
Plate Equilibration: Remove the 96-well cell plate from the incubator and let it sit at room temperature for 30 minutes. This ensures thermal equilibrium, which is important for consistent enzyme kinetics.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well (including controls).
-
Scientist's Note: The volume of reagent added should be equal to the volume of cell culture medium in the well. This ensures complete cell lysis and optimal enzyme activity.[8]
-
-
Signal Stabilization: Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents. Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
Data Acquisition: Measure the luminescence of each well using a plate reader. An integration time of 0.5 to 1 second per well is typically sufficient.
Experimental Workflow Diagram
Caption: Experimental workflow for determining inhibitor IC50 values.
Data Analysis and Interpretation
The goal of data analysis is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce cell viability by 50%.[15][16]
-
Background Subtraction: Average the raw luminescence units (RLU) from the "medium only" wells and subtract this background value from all other wells.
-
Normalization: Normalize the data to the vehicle control. The viability of the vehicle-treated cells is set to 100%.
-
% Viability = ( (RLU of Treated Well - Background RLU) / (Average RLU of Vehicle Control - Background RLU) ) * 100
-
-
Dose-Response Curve: Plot the normalized % Viability (Y-axis) against the log of the inhibitor concentration (X-axis).
-
IC50 Calculation: Use a non-linear regression model (four-parameter variable slope) to fit a sigmoidal dose-response curve to the data.[15][17] The IC50 is the concentration at the inflection point of this curve. This analysis is easily performed using software like GraphPad Prism or similar data analysis packages.[15]
Sample Data Presentation
| Inhibitor | Target | Cell Line | IC50 (nM) |
| Pyrazole Cmpd. A | Kinase X | HCT116 | 75.3 |
| Pyrazole Cmpd. B | Kinase X | HCT116 | 152.1 |
| Staurosporine (Control) | Pan-Kinase | HCT116 | 15.8 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Pipetting errors; Edge effects.[12][18] | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette carefully. Fill perimeter wells with PBS and do not use them for experimental samples. |
| Weak or no luminescent signal | Too few cells seeded; Cell death before assay; Reagent not at room temperature or expired. | Optimize cell seeding density. Check cell health before starting. Ensure reagents are properly stored and equilibrated before use. |
| High background signal | Media components (e.g., phenol red) can sometimes interfere; Bacterial contamination.[18] | Subtract background from "medium only" wells. Always practice sterile technique and regularly test for mycoplasma contamination.[11] |
| Incomplete dose-response curve (no bottom plateau) | Inhibitor concentration range is too low; Inhibitor is not potent. | Extend the concentration range to higher doses. If viability does not drop to 50%, the IC50 is greater than the highest concentration tested.[15] |
| Poor curve fit (low R² value) | Data variability; Incorrect analysis model; Compound precipitation at high concentrations. | Review protocol for sources of error. Ensure you are using a variable slope, four-parameter logistic regression. Check for compound solubility issues in the media.[19] |
References
- MDPI. (n.d.). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity.
- Promega GmbH. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
- Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays.
- PubMed. (2025, March 21). Protocol to identify small-molecule inhibitors against cancer drug resistance.
- PubMed Central. (2023, January 17). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells.
- Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues.
- CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- YouTube. (2023, August 15). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo.
- Promega. (n.d.). Choosing the right cell-based assay for your research.
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
- Benchchem. (n.d.). Application Notes and Protocols for Cell-Based Efficacy Testing of c-Kit Inhibitors.
- Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo.
- Benchchem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays.
- YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
- MDPI. (2022, August 30). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols.
- PubMed Central. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
- SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Cell Signaling Technology. (n.d.). Troubleshooting.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay.
- Benchchem. (n.d.). Technical Support Center: Optimizing Small Molecule Inhibitor Concentration for Cancer Cell Lines.
- PubMed. (n.d.). Guidelines for accurate EC50/IC50 estimation.
- Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
- Visikol. (2022, June 7). The Importance of IC50 Determination.
- Sigma-Aldrich. (n.d.). How to Use Inhibitors.
- Cayman Chemical. (2019, August 13). Small Molecule Inhibitors Selection Guide.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inits.at [inits.at]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 9. youtube.com [youtube.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 13. How to Use Inhibitors [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. clyte.tech [clyte.tech]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bitesizebio.com [bitesizebio.com]
- 19. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Quantification of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid
Authored by: [Your Name/Department], Senior Application Scientist
Introduction
1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid is a heterocyclic compound with potential applications in pharmaceutical and chemical research.[1][2][3] Accurate and precise quantification of this molecule is critical for pharmacokinetic studies, formulation development, quality control, and various research applications. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are designed to be robust and are grounded in established principles of analytical chemistry, with validation frameworks adhering to the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]
Compound Information:
| Parameter | Value | Reference |
| IUPAC Name | This compound | [9][10][11] |
| CAS Number | 856256-63-8 | [9] |
| Molecular Formula | C₉H₁₂N₂O₂ | [9] |
| Molecular Weight | 180.20 g/mol | [9] |
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Application
Reversed-phase HPLC (RP-HPLC) is a widely used technique for the separation and quantification of moderately polar to nonpolar compounds.[12][13][14] For this compound, its carboxylic acid moiety and heterocyclic structure allow for good retention on a C18 stationary phase. The inclusion of an acid, such as trifluoroacetic acid (TFA) or formic acid, in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to sharper peaks and improved retention.[12][13] Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits significant absorption.
Experimental Protocol: HPLC-UV Quantification
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)[9]
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Formic acid, HPLC grade
-
A suitable internal standard (IS), e.g., a structurally similar pyrazole derivative not present in the sample.
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
| Parameter | Recommended Condition | Justification |
| Mobile Phase A | 0.1% TFA in Water | Suppresses ionization of the carboxylic acid for better peak shape and retention.[12][13] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier for elution. |
| Gradient | 20% B to 80% B over 10 minutes | A gradient is recommended to ensure elution of the analyte with good peak shape and to clean the column of any less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[12] |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Can be optimized based on analyte concentration and sensitivity requirements. |
| Detection Wavelength | To be determined (scan 200-400 nm) | The optimal wavelength should be determined by running a UV scan of the analyte to find its absorbance maximum. A starting point could be around 210 nm or 254 nm. |
4. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase (initial conditions) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
5. Method Validation (ICH Q2(R2) Guidelines): [4][5][6]
-
Specificity: Analyze a blank (mobile phase), a placebo (matrix without analyte), and the analyte spiked in the placebo to demonstrate that there are no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the working standards in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[13]
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo at three concentration levels (low, medium, high). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.[12][13]
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of the target compound.
Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Application
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of analytes in complex matrices, such as biological fluids.[15][16] For this compound, electrospray ionization (ESI) is a suitable ionization technique. Due to the carboxylic acid group, the molecule can be readily detected in negative ion mode as the deprotonated molecule [M-H]⁻.[15] However, the pyrazole nitrogen atoms can also be protonated, allowing for detection in positive ion mode as [M+H]⁺. The choice of polarity should be determined experimentally to achieve the best sensitivity. Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity by monitoring a specific precursor ion to product ion transition.
Experimental Protocol: LC-MS/MS Quantification
1. Materials and Reagents:
-
As per HPLC-UV method, but using LC-MS grade solvents and additives (e.g., formic acid, ammonium formate).
-
A stable isotope-labeled internal standard (SIL-IS) is highly recommended for LC-MS/MS to compensate for matrix effects and ionization variability. If a SIL-IS is not available, a close structural analog can be used.
2. Instrumentation:
-
LC system (UPLC or HPLC) coupled to a triple quadrupole mass spectrometer with an ESI source.
-
C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size for UPLC).
3. LC and MS Conditions:
Liquid Chromatography:
| Parameter | Recommended Condition | Justification |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion mode and is a common mobile phase for LC-MS.[16] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier compatible with MS detection. |
| Gradient | 5% B to 95% B over 5 minutes | A fast gradient suitable for UPLC systems to ensure high throughput. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID UPLC column. |
| Column Temperature | 40 °C | Ensures reproducible chromatography. |
| Injection Volume | 2-5 µL | Smaller injection volumes are typical for sensitive LC-MS/MS methods. |
Mass Spectrometry (to be optimized):
| Parameter | Recommended Setting | Optimization Approach |
| Ionization Mode | ESI Negative ([M-H]⁻) or Positive ([M+H]⁺) | Infuse a standard solution of the analyte directly into the mass spectrometer and compare signal intensity in both modes. |
| Precursor Ion (Q1) | m/z 179.08 (for [M-H]⁻) or 181.09 (for [M+H]⁺) | Determined from the full scan mass spectrum of the analyte. |
| Product Ions (Q3) | To be determined | Perform a product ion scan on the precursor ion to identify stable and abundant fragment ions for MRM transitions. |
| Collision Energy (CE) | To be optimized | Vary the collision energy to find the optimal value that maximizes the intensity of the chosen product ion. |
| MRM Transitions | At least two transitions (one for quantification, one for confirmation) | Enhances the specificity and reliability of the method. |
4. Sample Preparation from Biological Matrices (e.g., Plasma): [17][18]
-
Protein Precipitation (PPT):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for injection.
-
-
Liquid-Liquid Extraction (LLE): [19]
-
To 100 µL of plasma, add the internal standard and acidify with a small volume of formic acid to suppress ionization.
-
Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex for 2 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute as in the PPT method.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode or polymer-based SPE cartridge.
-
Load the pre-treated plasma sample.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a suitable solvent.
-
Evaporate and reconstitute for analysis.
-
5. Method Validation (ICH/FDA Guidelines): The validation parameters are similar to the HPLC-UV method but with a focus on matrix effects, which are a significant consideration in LC-MS/MS.
-
Matrix Effect: Assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
-
Recovery: The extraction efficiency of the sample preparation method.
Logical Flow for LC-MS/MS Method Development
Caption: Logical flow for LC-MS/MS method development and validation.
Summary of Proposed Methods
| Feature | HPLC-UV Method | LC-MS/MS Method |
| Principle | UV Absorbance | Mass-to-charge ratio |
| Selectivity | Moderate | High |
| Sensitivity | µg/mL range | ng/mL to pg/mL range |
| Primary Application | Quality control, purity assessment, analysis of bulk material and formulations. | Bioanalysis (plasma, urine), trace level quantification, metabolite identification. |
| Validation Focus | Specificity, Linearity, Accuracy, Precision. | In addition to HPLC parameters, includes Matrix Effect and Recovery. |
References
- Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Chromatography Research International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiJ5dM1NXDJ3JRZkcHK18WcWO-QW8uzBgx23XiwCyWzjIdqN9l7d6fi8aRvJuDBsjqh2E-DnO03-b-Ao_IlNxk6CRcgk82Bzf6W80Yrk_DuC5GIxOwgGJDdZdcvTqWG6v2Lwu8yCxkztaJDbYA37gdumKQ59bEu6qUrvcrxG30cdxRPSACHCAADSXUEGOwuSd7GSbxUXBswhErPdm0YhCQOy0VRI53nW1BsfoW72na_xYEJzZ08OIoVdXSMC2t98kFLYnWxY6tjdg=]
- Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVVtTgzH4GTKltnwD4PSJjOgE1n2Rj7OcAihkU59OmxSEudYUktrHUNPAGvVAzacrsyCryhLooraE9b1hzpb4iOUr4otzJhWaf9r5faS-YDwA5Yvnm0A2_noNW30bjdVEYsjiaCiG7ps-rmj9vSFP3gnkUBxvSH2eJyYW47cRayEkkX4jO0xDDZ4ySBFisAOu31nowcriy9RYV962aacXBZEHxP0FTOP3v0GYHcFQC88uMw33XNEcdnfpzhteQmlQudAUO]
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEv8kdCGnMkY1RUvWxOigpiViAks8S7MGeYY0ELtN_aEgBmL1fyebh5SlNMaPQPI_-wnlRQErQf9vDPM1tmeBuxFv5ajyLM_gczB9BE1JlSh4oIzid6rVRzgTkYT9NZEzHkTaz9BD_FGwrA4t8EnrpDqzegquTuLT5YzlalX_tViYOCGDzd2290g==]
- ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [https://www.amsbiopharma.
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. Research Journal of Pharmacy and Technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHexjSU6KrIJRDHpqiXx25BCAQ1wOOXGRzOS_U6_xQCaxYZJil70Cg94gjGrmOALVmVccfoQcHXyWfPdhyuPF1aSStKaOYgWLk0TJhdGdI21gC1HSPij8VOqU6oGGhLj2jhYvTkI-xcNOlhe5tHhQ9RoWehd_5c-JztqGJI4vZPzvNLuHHc50DshzPpeCxdNDHOa7Le5Eh44_nNZM3-9A8gwaQrnMvkzhnnokMKjEg4GHYB6RmyTdQO5-nuSilYb_uyf8tNzjQAcFwgHWjl3DHDxPnyoq-vrsI4VbaQFVs8FTvcMEYiwW4T2PUasksMSuI0iZviISykAkFtgdnoZYWnWFj4p140Gx9WR6_avGc1YY6au8auLLiIuvtu9OD2JlENLtdAdO1mL9Cri47XJyj50PrsU5iQGUP4wxJP6GrYJ1PntlXcjSom6DbFpZiO6XmiUYdDHdOhe_aCixmif8C_CfqT]
- Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives. Benchchem. [https://www.benchchem.
- ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_Step4_2023_11.pdf]
- ICH Q2 Validation of Analytical Procedures. YouTube. [https://www.youtube.
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3835229/]
- An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. [https://www.mdpi.com/2218-1989/12/11/1089]
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [https://www.ivtnetwork.com/article/step-step-analytical-methods-validation-and-protocol-quality-system-compliance-industry]
- Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [https://www.ijrrjournal.com/IJRR_Vol.10_Issue.8_Aug2023/IJRR002.pdf]
- Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. [https://ijisrt.com/assets/upload/files/IJISRT24MAY1242.pdf]
- Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. SciSpace. [https://typeset.io/papers/relative-quantification-of-carboxylic-acid-metabolites-by-2l6v127h]
- This compound. ChemScene. [https://www.chemscene.com/products/1,4,5,6,7,8-Hexahydrocyclohepta-c-pyrazole-3-carboxylic-acid-856256-63-8.html]
- Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. [https://orientjchem.org/vol40no1/advancements-in-sample-preparation-techniques-for-quantitative-pharmaceutical-detection-in-biological-samples/]
- Current developments of bioanalytical sample preparation techniques in pharmaceuticals. ScienceDirect. [https://www.sciencedirect.com/science/article/pii/S073170852100222X]
- Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. ACS Publications. [https://pubs.acs.org/doi/10.1021/jasms.4c00088]
- 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/776416]
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [https://www.researchgate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273307/]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [https://www.mdpi.com/1420-3049/20/10/17793]
- Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advanced Scientific Research. [https://sciensage.info/index.php/JASR/article/view/2824]
- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. [https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01228a]
- Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11172153/]
- 1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/1-methyl-1H_4H_5H_6H-cyclopenta_c_pyrazole-3-carboxylic-acid]
- Process for the preparation of pyrazole and its derivatives. Google Patents. [https://patents.google.
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [https://dergipark.org.tr/en/pub/mbujse/issue/44585/553314]
- 1h,4h,5h,6h,7h,8h-cyclohepta[c]pyrazole-3-carboxylic acid. PubChemLite. [https://pubchemlite.org/compound/C9H12N2O2]
- This compound. SmallMolecules.com. [https://smallmolecules.com/buy-856256-63-8]
- 1-phenyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid. LookChem. [https://www.lookchem.com/1-phenyl-1-4-5-6-7-8-hexahydrocyclohepta-c-pyrazole-3-carboxylic-acid-cas-97393-57-2/]
- (1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine hydrochloride. Santa Cruz Biotechnology. [https://www.scbt.com/p/1-4-5-6-7-8-hexahydrocyclohepta-c-pyrazol-3-ylmethyl-amine-hydrochloride-1200021-99-9]
- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. [https://webbook.nist.gov/cgi/cbook.cgi?ID=C89338]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. m.youtube.com [m.youtube.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. chemscene.com [chemscene.com]
- 10. PubChemLite - 1h,4h,5h,6h,7h,8h-cyclohepta[c]pyrazole-3-carboxylic acid (C9H12N2O2) [pubchemlite.lcsb.uni.lu]
- 11. SmallMolecules.com | this compound (from 1 microMole to 1 g) from Eximedlab | SmallMolecules.com [smallmolecules.com]
- 12. ijcpa.in [ijcpa.in]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
Large-scale synthesis of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid
An Application Note for the Scalable Synthesis of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic Acid
Authored by: Senior Application Scientist, Chemical Process R&D
Abstract
This document provides a comprehensive technical guide for the large-scale synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] The described three-stage process is designed for scalability, robustness, and high purity, starting from the readily available commercial precursor, cycloheptanone. The protocol emphasizes safety, process control, and practical insights gained from field experience to ensure reliable and efficient production. Methodologies include a base-mediated condensation to form a key β-ketoester intermediate, a classic Knorr-type pyrazole synthesis via cyclocondensation, and a final saponification step.[3]
Introduction and Strategic Overview
This compound and its derivatives are integral components in the synthesis of a wide range of biologically active compounds.[4][5] Their rigid, fused-ring structure provides a unique scaffold for exploring chemical space in the development of novel therapeutics, including anti-inflammatory and anti-bacterial agents.[4][6]
The synthetic strategy outlined herein is predicated on established, reliable chemical transformations optimized for industrial application. The core of this synthesis is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][7] Our approach constructs the required 1,3-dicarbonyl synthon from cycloheptanone, ensuring a cost-effective and efficient pathway.
The overall process can be visualized as a linear three-stage sequence:
-
Formation of β-Ketoester: A base-catalyzed Claisen-type condensation of cycloheptanone with diethyl carbonate to generate ethyl 2-oxo-cycloheptane-1-carboxylate.
-
Cyclocondensation: Reaction of the β-ketoester intermediate with hydrazine hydrate to form the heterocyclic core, yielding ethyl 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylate.
-
Saponification & Acidification: Hydrolysis of the ethyl ester to the corresponding carboxylate salt, followed by acidification to isolate the final product.
This methodology is designed to be self-validating; successful completion of each stage, verified by in-process controls, ensures the viability of the subsequent step, minimizing batch failures and maximizing throughput.
Process Chemistry and Mechanistic Rationale
The chosen synthetic route is grounded in fundamental principles of organic chemistry, selected for high yields and operational simplicity on a large scale.
-
Stage 1 - Claisen-type Condensation: The synthesis initiates with the deprotonation of cycloheptanone at the α-carbon using a strong base, such as sodium ethoxide. The resulting enolate acts as a nucleophile, attacking the electrophilic carbonyl of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the stable ethyl 2-oxo-cycloheptane-1-carboxylate. This reaction is a cornerstone of C-C bond formation and is highly reliable for creating 1,3-dicarbonyl systems.[3]
-
Stage 2 - Knorr Pyrazole Synthesis: This is a classic cyclocondensation reaction.[8][9] Hydrazine hydrate, possessing two nucleophilic nitrogen atoms, reacts with the two electrophilic carbonyl carbons of the β-ketoester. The reaction proceeds via initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[5] The regioselectivity is generally high, leading predominantly to the desired isomer.
-
Stage 3 - Ester Hydrolysis: Saponification is the basic hydrolysis of the ethyl ester to a sodium carboxylate salt using sodium hydroxide. This is a standard and highly efficient transformation. The final product is then precipitated from the aqueous solution by neutralization with a strong acid like hydrochloric acid, which protonates the carboxylate.[10]
Detailed Synthesis Protocol
Safety Precautions: This protocol involves hazardous materials, including flammable solvents, strong bases (corrosive), and hydrazine hydrate (toxic and corrosive). All operations must be conducted in a well-ventilated fume hood or an appropriate process reactor with necessary engineering controls. Personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, flame-retardant lab coats, and chemically resistant gloves.
Stage 1: Synthesis of Ethyl 2-oxo-cycloheptane-1-carboxylate
-
Reactor Setup: Equip a suitable jacketed glass reactor with a mechanical stirrer, a reflux condenser with a nitrogen inlet, a thermocouple, and a pressure-equalizing dropping funnel. Ensure the system is inerted with dry nitrogen.
-
Reagent Charging: Charge the reactor with anhydrous ethanol (5.0 L per kg of cycloheptanone).
-
Base Preparation: Under a nitrogen atmosphere, slowly add sodium metal, cut into small pieces, to the ethanol. Caution: This is a highly exothermic reaction that generates flammable hydrogen gas. Control the addition rate to maintain the temperature below 60°C. Continue until all sodium has reacted to form sodium ethoxide.
-
Carbonate Addition: Add diethyl carbonate (1.2 molar equivalents) to the sodium ethoxide solution.
-
Cycloheptanone Addition: Heat the mixture to a gentle reflux (approx. 70-75°C). Add cycloheptanone (1.0 molar equivalent) dropwise via the dropping funnel over 2-3 hours.
-
Reaction Drive: Maintain the reaction mixture at reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: a. Cool the reactor to room temperature. b. Slowly quench the reaction mixture by pouring it into a vessel containing ice water and concentrated hydrochloric acid to neutralize the excess base to a pH of ~5-6. c. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x volumes). d. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. e. Concentrate the solvent under reduced pressure. The crude product is purified by vacuum distillation to yield the title compound as a colorless oil.
Stage 2: Synthesis of Ethyl 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylate
-
Reactor Setup: Use a reactor system similar to Stage 1.
-
Reagent Charging: Charge the reactor with ethyl 2-oxo-cycloheptane-1-carboxylate (1.0 molar equivalent) and glacial acetic acid (3.0 L per kg of ketoester). Acetic acid serves as both the solvent and a catalyst.[10]
-
Hydrazine Addition: Cool the solution to 10-15°C using a chiller. Slowly add hydrazine hydrate (1.1 molar equivalents) dropwise, ensuring the internal temperature does not exceed 25°C. Caution: The initial reaction is exothermic.
-
Reaction Drive: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction for completion by TLC/HPLC.
-
Product Isolation: a. Slowly pour the reaction mixture into a large volume of ice-cold water with stirring. b. The product will precipitate as a white or off-white solid. c. Stir the slurry for 1 hour to ensure complete precipitation. d. Isolate the solid by filtration through a Buchner funnel. e. Wash the filter cake thoroughly with cold water until the filtrate is neutral. f. Dry the product in a vacuum oven at 50-60°C to a constant weight.
Stage 3: Synthesis of this compound
-
Reactor Setup: A standard reactor equipped for reflux is sufficient.
-
Reagent Charging: Charge the reactor with the pyrazole ester from Stage 2 (1.0 molar equivalent), ethanol (2.0 L), and water (2.0 L).
-
Saponification: Add sodium hydroxide pellets (2.5 molar equivalents) to the suspension.
-
Reaction Drive: Heat the mixture to reflux (approx. 85-90°C) and maintain for 4-6 hours. The reaction is complete when a clear, homogeneous solution is formed and HPLC analysis confirms the absence of the starting ester.
-
Acidification and Isolation: a. Cool the reaction mixture to below 10°C in an ice bath. b. With vigorous stirring, slowly add concentrated hydrochloric acid (approx. 37%) until the pH of the solution is 1-2. c. A dense white precipitate of the final product will form. d. Stir the cold slurry for 1-2 hours to maximize crystallization. e. Filter the product, wash the cake extensively with cold deionized water to remove residual salts, and dry under vacuum at 60-70°C.
Data Summary and Characterization
Table 1: Process Parameters for a 1.0 kg Scale Synthesis
| Parameter | Stage 1: Ketoester Formation | Stage 2: Pyrazole Formation | Stage 3: Saponification |
| Key Starting Material | Cycloheptanone (1.0 kg) | Ethyl 2-oxo-cycloheptane-1-carboxylate (1.64 kg) | Ethyl Hexahydrocyclohepta[c]pyrazole-3-carboxylate (1.84 kg) |
| Key Reagents | Sodium (0.23 kg), Diethyl Carbonate (1.25 kg) | Hydrazine Hydrate (0.46 kg) | Sodium Hydroxide (0.35 kg), Conc. HCl |
| Solvent | Anhydrous Ethanol (~5 L) | Glacial Acetic Acid (~5 L) | Ethanol/Water (1:1, ~7 L) |
| Temperature | 70-75°C (Reflux) | 10-25°C (Addition), RT (Drive) | 85-90°C (Reflux) |
| Reaction Time | 6-8 hours | 12-16 hours | 4-6 hours |
| Typical Yield | 75-85% | 85-95% | 90-98% |
| Overall Yield | - | - | ~60-75% |
Table 2: Characterization of Final Product
| Property | Specification |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.20 g/mol |
| Purity (HPLC) | ≥99.0% |
| Melting Point | Typically >200°C (with decomposition) |
| ¹H NMR | Consistent with the structure |
| ¹³C NMR | Consistent with the structure |
| FT-IR (cm⁻¹) | ~3400-2500 (O-H, N-H), ~1680 (C=O), ~1600 (C=N) |
Visual Workflow and Logic Diagrams
Caption: Logical workflow for a single batch operation.
References
- EP2008996A1 - Process for the production of pyrazoles.
- Overview of synthesis of pyrazole derivatives - ResearchG
- Recent Advances in the Synthesis of Pyrazole Deriv
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark.
- Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids - RSC Publishing.
- EP0885889A2 - Process for the preparation of pyrazole-3-carboxylic acids - Google P
- A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher.
- Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed.
- Recent highlights in the synthesis and biological significance of pyrazole deriv
- Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids - ResearchG
- The Role of Pyrazole Derivatives in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications - ResearchG
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
- Pyrazole synthesis - Organic Chemistry Portal.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]
Application Notes and Protocols for Efficacy Testing of Cyclohepta[c]pyrazoles
Introduction: The Therapeutic Potential of Cyclohepta[c]pyrazole Scaffolds
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3][4][5] The cyclohepta[c]pyrazole series of compounds represents a novel class of pyrazole derivatives with unique structural features that may confer distinct pharmacological properties. Notably, derivatives of this scaffold have been identified as inhibitors of N-type (Cav2.2) calcium channels, a target implicated in chronic pain and neurogenic inflammation.[6][7][8]
Voltage-gated calcium channels are increasingly recognized for their role in the pathophysiology of various diseases beyond pain. N-type calcium channels, in particular, are involved in neurotransmitter release and have been linked to inflammatory processes.[9][10] Furthermore, aberrant calcium signaling is a hallmark of cancer, where it can drive proliferation, metastasis, and therapy resistance.[11] This convergence of biological roles suggests that cyclohepta[c]pyrazoles, as potential modulators of N-type calcium channels, may possess significant therapeutic potential in both oncology and inflammatory diseases.
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of novel cyclohepta[c]pyrazole compounds. The protocols outlined herein are designed to be self-validating, progressing from broad-based in vitro screening to targeted mechanistic studies and culminating in preclinical in vivo efficacy models.
Experimental Design Philosophy: A Tiered Approach to Efficacy
A logical, tiered approach is essential for the efficient evaluation of novel compounds. This strategy minimizes resource expenditure by eliminating less promising candidates early in the process. Our proposed workflow begins with high-throughput in vitro assays to establish baseline activity and culminates in more complex in vivo models that assess therapeutic efficacy in a physiological context.
Caption: Tiered experimental workflow for cyclohepta[c]pyrazole efficacy testing.
Part 1: In Vitro Anticancer Efficacy Assessment
The initial phase of testing aims to identify the cytotoxic potential of cyclohepta[c]pyrazole derivatives against a diverse panel of human cancer cell lines. This provides an initial indication of the breadth of activity and potential tumor types for further investigation.
Primary Cytotoxicity Screening
The primary screen utilizes a robust and high-throughput method to assess the effect of the compounds on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric assay for this purpose.[2]
Protocol 1: MTT Cell Viability Assay
-
Cell Plating: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the cyclohepta[c]pyrazole compounds and a positive control (e.g., Doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
| Parameter | Description |
| Cell Lines | MCF-7 (Breast), A549 (Lung), HCT116 (Colon), DU145 (Prostate) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Conc. | 0.01 µM to 100 µM (logarithmic dilutions) |
| Incubation Time | 48 or 72 hours |
| Positive Control | Doxorubicin (IC50 ~1-10 µM) |
Mechanistic Cellular Assays
Compounds demonstrating significant cytotoxicity (low micromolar IC50) should be advanced to secondary assays to elucidate their mechanism of action.
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest, treated cells are stained with a DNA-intercalating dye (e.g., propidium iodide) and analyzed by flow cytometry. A significant accumulation of cells in a particular phase (G1, S, or G2/M) suggests interference with cell cycle progression.[12]
Apoptosis Assays: To confirm if cell death occurs via apoptosis, Annexin V/PI staining followed by flow cytometry is a standard method. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide stains late apoptotic and necrotic cells.[12]
Caption: Workflow for mechanistic cellular assays.
Part 2: In Vitro Anti-inflammatory Efficacy Assessment
Given the potential for N-type calcium channel inhibitors to modulate neurogenic inflammation, it is prudent to screen cyclohepta[c]pyrazoles for anti-inflammatory activity.[6][7]
Inhibition of Protein Denaturation
Inflammation can lead to protein denaturation. The ability of a compound to prevent this process is a good indicator of its anti-inflammatory potential.[13][14][15]
Protocol 2: Albumin Denaturation Assay
-
Reaction Mixture: Prepare a reaction mixture containing bovine serum albumin (BSA) or egg albumin, phosphate-buffered saline (PBS, pH 6.4), and various concentrations of the cyclohepta[c]pyrazole compound or a standard drug (e.g., Diclofenac sodium).
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Heat Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
Data Acquisition: After cooling, measure the turbidity (absorbance) at 660 nm.
-
Analysis: Calculate the percentage inhibition of protein denaturation compared to the control.
| Parameter | Description |
| Protein Source | Bovine Serum Albumin (BSA) or Egg Albumin |
| Compound Conc. | 10 µg/mL to 500 µg/mL |
| Standard Drug | Diclofenac Sodium |
| Incubation Temp. | 37°C followed by 70°C |
Red Blood Cell (RBC) Membrane Stabilization
The stabilization of the lysosomal membrane is crucial in limiting the inflammatory response. The RBC membrane is analogous to the lysosomal membrane, and its stabilization by a compound is a measure of anti-inflammatory activity.[14][16]
Protocol 3: Heat-Induced Hemolysis Assay
-
RBC Suspension: Prepare a suspension of fresh human or sheep red blood cells in isotonic buffer.
-
Treatment: Incubate the RBC suspension with various concentrations of the cyclohepta[c]pyrazole compound or a standard drug.
-
Heat-Induced Lysis: Induce hemolysis by incubating the mixtures in a water bath at 56°C for 30 minutes.
-
Centrifugation: Centrifuge the mixtures to pellet the intact RBCs.
-
Data Acquisition: Measure the absorbance of the supernatant, which contains hemoglobin released from lysed cells, at 560 nm.
-
Analysis: Calculate the percentage of membrane stabilization (inhibition of hemolysis).
Part 3: In Vivo Efficacy Models
Promising candidates from in vitro studies should be evaluated in animal models to assess their therapeutic efficacy in a complex biological system.
Anticancer Efficacy: Xenograft Models
Cell line-derived xenograft (CDX) models are a standard for preclinical cancer drug testing.[17][18] In these models, human cancer cells are implanted into immunodeficient mice, allowing for the evaluation of a compound's ability to inhibit tumor growth in vivo.[17][18]
Protocol 4: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into control and treatment groups. Administer the cyclohepta[c]pyrazole compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group.
| Parameter | Description |
| Animal Model | Athymic Nude or SCID Mice |
| Cell Line | A549 (or other relevant line from in vitro data) |
| Tumor Volume at Start | 100-150 mm³ |
| Treatment Regimen | Daily or every other day for 2-3 weeks |
| Primary Endpoint | Tumor Growth Inhibition (TGI) |
Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema
This is a classic and well-characterized model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[19][20]
Protocol 5: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week.
-
Compound Administration: Administer the cyclohepta[c]pyrazole compound or a standard drug (e.g., Indomethacin) orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Analysis: Calculate the percentage of edema inhibition in the treated groups compared to the control group.
Part 4: Preliminary Pharmacokinetic (PK) and ADME Studies
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a lead compound is critical for its development.[14][15][20][21][22] Early in vitro and in vivo PK studies help to assess the drug-like properties of the cyclohepta[c]pyrazole.
| Study Type | Key Parameters | Purpose |
| In Vitro ADME | Microsomal Stability, Plasma Stability, CYP450 Inhibition | To assess metabolic stability and potential for drug-drug interactions. |
| In Vivo PK | Bioavailability (F%), Half-life (t1/2), Cmax, Tmax, AUC | To determine the compound's exposure profile in plasma after administration. |
A preliminary in vivo PK study in rodents is essential to establish a dose-exposure relationship, which is crucial for interpreting the results of the in vivo efficacy studies.
Conclusion
The experimental design detailed in these application notes provides a robust and logical pathway for the preclinical evaluation of novel cyclohepta[c]pyrazole compounds. By systematically progressing through in vitro screening, mechanistic elucidation, and in vivo efficacy testing, researchers can efficiently identify and characterize promising therapeutic candidates for further development in oncology and inflammatory diseases. The integration of early pharmacokinetic assessments ensures that lead compounds possess not only the desired biological activity but also favorable drug-like properties.
References
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). International Journal of Pharmaceutical and Life Sciences. [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025). Crown Bioscience. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]
-
Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation. (2019). eLife. [Link]
-
Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation. (2019). PubMed. [Link]
-
Pain, Immunology & Inflammation Models. (n.d.). Pharmaron. [Link]
-
Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
-
In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). World Journal of Pharmaceutical Research. [Link]
-
IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS. (2026). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Pharmacokinetics: Definition & Use in Drug Development. (n.d.). Allucent. [Link]
-
ADME DMPK Studies. (n.d.). Charles River Laboratories. [Link]
-
Modulatory Action of Voltage-gated Ion Channels in Inflammation and Inflammatory Pain. (n.d.). Bentham Science. [Link]
-
Inflammation reduces the contribution of N-type calcium channels to primary afferent synaptic transmission onto NK1 receptor-positive lamina I neurons in the rat dorsal horn. (n.d.). PubMed Central. [Link]
-
N-type calcium channel. (n.d.). Wikipedia. [Link]
-
The N-type calcium channel rises from the ashes. (2025). Journal of Clinical Investigation. [Link]
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Advances. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed Central. [Link]
-
Calcium channels as pharmacological targets for cancer therapy. (n.d.). PubMed Central. [Link]
-
Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (2024). Indian Journal of Heterocyclic Chemistry. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing. [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central. [Link]
-
N-type calcium channel – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PubMed Central. [Link]
-
Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. [Link]
-
Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI [encyclopedia.pub]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]
- 7. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI - The N-type calcium channel rises from the ashes [jci.org]
- 9. Modulatory Action of Voltage-gated Ion Channels in Inflammation and Inflammatory Pain [openneurologyjournal.com]
- 10. Inflammation reduces the contribution of N-type calcium channels to primary afferent synaptic transmission onto NK1 receptor-positive lamina I neurons in the rat dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium channels as pharmacological targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journalajrb.com [journalajrb.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. ijpsr.com [ijpsr.com]
- 17. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 18. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wuxibiology.com [wuxibiology.com]
- 20. pharmaron.com [pharmaron.com]
- 21. What are N-type calcium channel inhibitors and how do they work? [synapse.patsnap.com]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols: The Use of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic Acid as a Chemical Probe
A Note to the Researcher: Initial searches for "1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid" did not yield publicly available scientific literature defining its use as a chemical probe for a specific biological target. Chemical suppliers list the compound, but without data on its biological activity.[1][2] While the broader class of pyrazole carboxylic acid derivatives is known for various biological activities, such as anti-inflammatory and antibacterial properties, these are not specific to this particular molecule.[3][4][5][6]
Interestingly, the query also included a potential internal designation, "BAY-60-2983". While this exact identifier did not yield results, a closely related compound, BAY 60-6583 , is a well-documented and potent partial agonist for the adenosine A2B receptor (A2BAR).[7][8][9][10] Given the specificity of the user's request for detailed application notes, and the lack of information on the originally named compound, this guide will proceed with a comprehensive overview of BAY 60-6583 as a representative chemical probe. This will provide a scientifically rigorous and practical guide for researchers in the field.
BAY 60-6583: A Chemical Probe for the Adenosine A2B Receptor
Introduction:
BAY 60-6583 is a potent and selective partial agonist of the adenosine A2B receptor (A2BAR), with an EC50 of approximately 3 nM.[8] It displays selectivity for A2BAR over other adenosine receptor subtypes (A1, A2A, and A3).[9] As a chemical probe, BAY 60-6583 is a valuable tool for elucidating the physiological and pathophysiological roles of A2BAR signaling in various cellular and in vivo models.[11][12] Understanding the function of A2BAR is critical in numerous research areas, including inflammation, cancer immunotherapy, and cardiovascular disease.[7][8]
Mechanism of Action:
The adenosine A2B receptor is a G-protein coupled receptor (GPCR) that is typically coupled to Gs proteins. Upon agonist binding, such as with BAY 60-6583, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The accumulation of intracellular cAMP activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a variety of cellular substrates to elicit a physiological response.
Applications and Protocols
The primary application of BAY 60-6583 is to selectively activate A2BAR to study its downstream effects. This can range from investigating its role in cytokine release from immune cells to its potential as a cardioprotective agent.
I. In Vitro Characterization of A2BAR Activation
A fundamental experiment is to confirm the activity and potency of BAY 60-6583 in a cell-based system. A common method is to measure the accumulation of intracellular cAMP in a cell line that endogenously or recombinantly expresses the A2B receptor.
Protocol 1: Measurement of Intracellular cAMP Accumulation
This protocol outlines a typical workflow for assessing A2BAR activation using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Materials:
-
HEK293 cells stably expressing human A2BAR (or other suitable cell line)
-
Culture medium: DMEM supplemented with 10% FBS, 1% penicillin/streptomycin
-
BAY 60-6583 stock solution (10 mM in DMSO)
-
Forskolin (positive control)
-
Adenosine deaminase (ADA)
-
cAMP assay kit
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding: Seed the A2BAR-expressing cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of BAY 60-6583 in assay buffer. It is crucial to include a vehicle control (DMSO) and a positive control (e.g., NECA, another adenosine receptor agonist).
-
Assay: a. Aspirate the culture medium from the cells and wash once with pre-warmed PBS. b. Add assay buffer containing adenosine deaminase (ADA) to degrade any endogenous adenosine, which could interfere with the assay. Incubate for 20-30 minutes.[10] c. Add the serially diluted BAY 60-6583 or control compounds to the wells. d. Incubate for the desired time (e.g., 30 minutes) at 37°C. e. Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the BAY 60-6583 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
| Parameter | Typical Range | Notes |
| Cell Density | 10,000 - 50,000 cells/well | Optimize for your cell line. |
| BAY 60-6583 Conc. | 0.1 nM - 10 µM | To generate a full dose-response curve. |
| Incubation Time | 15 - 60 minutes | Time-course experiments may be needed. |
| ADA Concentration | 1-2 U/mL | To remove confounding endogenous adenosine.[10] |
Table 1: Recommended starting conditions for a cAMP assay with BAY 60-6583.
II. Investigating the Role of A2BAR in Immune Cell Function
A2BAR is expressed on various immune cells and its activation can modulate inflammatory responses. This protocol provides a framework for studying the effect of BAY 60-6583 on cytokine production from macrophages.
Protocol 2: Cytokine Release Assay in Macrophages
Materials:
-
THP-1 cells (human monocytic cell line) or primary macrophages
-
PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation
-
LPS (Lipopolysaccharide) to induce an inflammatory response
-
BAY 60-6583
-
Human IL-6 or TNF-α ELISA kit
Procedure:
-
Cell Differentiation (for THP-1 cells): a. Seed THP-1 cells in a 24-well plate. b. Treat with PMA (e.g., 100 ng/mL) for 48 hours to differentiate them into macrophage-like cells. c. Wash the cells to remove PMA and allow them to rest for 24 hours in fresh medium.
-
Treatment: a. Pre-treat the differentiated macrophages with varying concentrations of BAY 60-6583 for 1-2 hours. b. Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production. c. Incubate for 6-24 hours.
-
Cytokine Measurement: a. Collect the cell culture supernatant. b. Measure the concentration of the cytokine of interest (e.g., IL-6) using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the BAY 60-6583-treated groups to the LPS-only and vehicle controls.
Sources
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - 1h,4h,5h,6h,7h,8h-cyclohepta[c]pyrazole-3-carboxylic acid (C9H12N2O2) [pubchemlite.lcsb.uni.lu]
- 3. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 7. BAY-60-6583 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BAY 60-6583 | Adenosine A2B Receptors | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Assay Validation Using Chemical Probes - Alto Predict [altopredict.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols and improve yields.
Troubleshooting Guide
This section provides in-depth solutions to specific problems you might encounter during the synthesis. We focus on the "why" behind each recommendation, grounding our advice in established chemical principles.
Q1: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the synthesis of this pyrazole derivative, which is typically formed via a cyclocondensation reaction, can stem from several factors. The primary method for synthesizing pyrazoles is the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine.[1][2][3] For the target molecule, the likely precursors are a cycloheptanone-derived 1,3-dicarbonyl equivalent and a hydrazine derivative.
Key Areas for Optimization:
-
Reaction Conditions: The choice of solvent and catalyst is critical. While polar protic solvents like ethanol are commonly used, aprotic dipolar solvents can sometimes provide better results in cyclocondensation reactions.[1] It is also worth investigating the effect of pH; acidic or basic conditions can influence the rate and selectivity of the reaction.[4]
-
Purity of Starting Materials: Ensure the cycloheptanone derivative and the hydrazine source are of high purity. Impurities can lead to side reactions and reduce the overall yield.
-
Reaction Temperature and Time: Optimization of the reaction temperature and duration is crucial. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants or products. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
-
Side Product Formation: A common issue is the formation of regioisomers, especially when using substituted hydrazines with unsymmetrical 1,3-dicarbonyl compounds.[4] Although the cycloheptanone precursor in this synthesis is symmetrical, other side reactions can occur.
Experimental Protocol for Yield Optimization:
To systematically improve your yield, consider the following experimental design:
| Parameter | Condition A (Baseline) | Condition B | Condition C | Condition D |
| Solvent | Ethanol | N,N-Dimethylformamide (DMF) | Acetic Acid | 2,2,2-Trifluoroethanol (TFE) |
| Catalyst | None | Acetic Acid (catalytic) | p-Toluenesulfonic acid | None |
| Temperature | Reflux | 80 °C | 100 °C | Reflux |
| Time | 12 h | Monitored by TLC | Monitored by TLC | 12 h |
This table provides a starting point for a Design of Experiments (DoE) approach to identify the optimal reaction conditions for your specific setup.
Q2: I am observing the formation of an unexpected side product. How can I identify and minimize it?
A2: The formation of side products is a common challenge in pyrazole synthesis.[4] The most frequent issue is the formation of regioisomers when using an unsymmetrical dicarbonyl compound.[4] In the case of this compound, the cycloheptanone-based precursor is symmetrical, which should prevent regioisomer formation with hydrazine. However, other side reactions can occur.
Potential Side Products and Mitigation Strategies:
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, such as a hydrazone. To drive the reaction to completion, ensure adequate reaction time and temperature. The use of a dehydrating agent or a Dean-Stark trap to remove water can also be beneficial.
-
Oxidation Products: If the reaction is exposed to air, especially at elevated temperatures, oxidation of the pyrazole ring or other functional groups can occur. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.
-
Pyrazoline Formation: The reaction of α,β-unsaturated carbonyl compounds with hydrazines can initially form a pyrazoline intermediate which is then oxidized to the pyrazole.[2][4] If your starting material has or can form an α,β-unsaturated system, you may isolate the pyrazoline. An additional oxidation step might be necessary.
Workflow for Side Product Identification and Minimization:
Caption: A systematic workflow for troubleshooting side product formation.
Q3: What is the best method for purifying the final product, this compound?
A3: The purification of pyrazole carboxylic acids can be challenging due to their physical properties. The presence of both an acidic carboxylic acid group and a basic pyrazole ring can lead to zwitterionic character and unusual solubility profiles.
Recommended Purification Strategies:
-
Crystallization: This is often the most effective method for obtaining highly pure material. The choice of solvent is crucial. Consider screening a range of solvents with varying polarities, such as ethanol, methanol, ethyl acetate, acetonitrile, or mixtures with water.
-
Acid-Base Extraction: This technique can be very effective for separating the carboxylic acid product from non-acidic impurities.[5]
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract with an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) to deprotonate the carboxylic acid and transfer it to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral or basic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid.
-
Filter and dry the precipitated product.
-
-
Column Chromatography: If crystallization and extraction are not sufficient, silica gel column chromatography can be used. A common eluent system is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate), often with the addition of a small amount of acetic acid or formic acid to improve the peak shape and prevent tailing of the acidic product.
-
Acid Addition Salt Formation: For pyrazoles, forming an acid addition salt can be an effective purification method.[6] This involves dissolving the crude pyrazole in a suitable solvent and adding an acid (inorganic or organic) to crystallize the salt.[6] The free base can then be regenerated.
Frequently Asked Questions (FAQs)
Q: What is the general synthetic route for this compound?
A: The most common and classic synthesis of pyrazoles is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[3] For the target molecule, the synthesis would likely start from cycloheptanone. A plausible synthetic sequence is outlined below.
Caption: A plausible synthetic route to the target compound.
Q: Are there alternative synthetic methods I should consider?
A: Yes, several other methods for pyrazole synthesis exist.[2][7] While the Knorr synthesis is the most traditional, other approaches include:
-
1,3-Dipolar Cycloaddition: This involves the reaction of a diazo compound with an alkyne.[2] This method can offer excellent regioselectivity.
-
Multicomponent Reactions: These reactions combine three or more starting materials in a single pot to form the pyrazole ring, which can be highly efficient.[3]
-
Synthesis from α,β-Unsaturated Ketones: Reaction of an α,β-unsaturated ketone with hydrazine can lead to a pyrazoline, which is then oxidized to the pyrazole.[1][2]
The choice of method will depend on the availability of starting materials and the desired substitution pattern on the pyrazole ring.
Q: How can I confirm the structure of my final product?
A: A combination of spectroscopic techniques is essential for unambiguous structure confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show the characteristic protons of the hexahydrocyclohepta ring and the NH proton of the pyrazole. The absence of an aldehyde proton (from the intermediate) and the presence of a broad singlet for the carboxylic acid proton (if not exchanged with D₂O) are key indicators.
-
¹³C NMR: Will confirm the number of unique carbon atoms and show the characteristic chemical shifts for the carboxylic acid carbonyl, the pyrazole ring carbons, and the aliphatic carbons of the fused ring.
-
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the elemental composition. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining an exact mass.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carboxylic acid, and the N-H stretch of the pyrazole ring.
References
-
El-Sayed, M. A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 148. Available at: [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. Available at: [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1076–1115. Available at: [Link]
-
ResearchGate. (2016). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available at: [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: A-Z Guide to Pyrazole Carboxylic Acid Purification
Introduction
Welcome to the Technical Support Center for pyrazole carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this important class of heterocyclic compounds. Pyrazole carboxylic acids are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5] However, their unique physicochemical properties often present significant purification challenges.
This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format. We will delve into the "why" behind common purification issues and offer field-proven, step-by-step protocols to overcome them. Our aim is to equip you with the expertise to not only solve immediate purification problems but also to develop robust and reliable purification strategies for your future work.
Section 1: Frequently Asked Questions (FAQs) - Common Purification Hurdles
Q1: My pyrazole carboxylic acid has very poor solubility in common organic solvents. How can I effectively recrystallize it?
A1: This is a frequent challenge, often stemming from the compound's high crystallinity and the potential for strong intermolecular hydrogen bonding between the carboxylic acid and the pyrazole ring's nitrogen atoms. When a single solvent fails, a mixed-solvent system is often the solution.
Causality: The goal of recrystallization is to find a solvent (or solvent pair) where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The strong intermolecular forces in many pyrazole carboxylic acids necessitate polar solvents for dissolution.
Troubleshooting Protocol: Mixed-Solvent Recrystallization
-
Select a "Good" Solvent: Identify a solvent in which your compound is highly soluble, even at room temperature. Common choices include ethanol, methanol, or acetone.[6]
-
Select an "Anti-Solvent": Choose a solvent in which your compound is poorly soluble. Water is a common anti-solvent for polar pyrazole derivatives dissolved in alcohols.[6] Hexane or heptane are often used with less polar solvents like ethyl acetate.[7]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrazole carboxylic acid in the minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise until you observe persistent turbidity (cloudiness). This indicates the solution is nearing its saturation point.
-
Re-dissolution: Add a few more drops of the hot "good" solvent until the turbidity just disappears, ensuring the solution is fully saturated.
-
Slow Cooling: Allow the flask to cool slowly to room temperature. Slow cooling is crucial as it encourages the formation of large, pure crystals. Rapid cooling can cause the compound to precipitate out as an amorphous solid or oil.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry thoroughly.
Q2: I'm observing "oiling out" instead of crystallization during my recrystallization attempts. What's happening and how can I fix it?
A2: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[6] This is common with compounds that have relatively low melting points or when the solution is highly supersaturated.
Causality: The dissolved compound separates as a liquid phase because the conditions for nucleation and crystal growth are not met before the solution's temperature drops below the compound's melting point.
Corrective Strategies:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation temperature. This allows crystallization to occur at a temperature below the compound's melting point.[6]
-
Slower Cooling: Ensure the solution cools as slowly as possible. Using an insulated container (e.g., a Dewar flask or wrapping the flask in glass wool) can promote gradual cooling and prevent rapid precipitation as an oil.[6]
-
Change the Solvent System: Experiment with different solvent or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[6]
-
Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization by providing a template for crystal growth.[6]
Q3: My pyrazole carboxylic acid appears to be zwitterionic, making it difficult to handle and purify. How can I approach this?
A3: The presence of both a basic nitrogen atom on the pyrazole ring and an acidic carboxylic acid group can lead to the formation of an internal salt, or zwitterion. This can drastically alter solubility, often making the compound soluble in water but poorly soluble in many organic solvents.
Causality: The acidic proton from the carboxylic acid can be transferred to one of the basic nitrogen atoms of the pyrazole ring, forming a zwitterionic species. This is an equilibrium process influenced by the specific pKa values of the functional groups and the solvent environment.
Purification Strategy: pH-Controlled Precipitation
This technique leverages the pH-dependent solubility of your zwitterionic compound.
-
Dissolution: Dissolve the crude product in a dilute aqueous base (e.g., 1M NaOH or NaHCO3). This will deprotonate the carboxylic acid, forming a water-soluble salt.
-
Filtration: Filter the basic solution to remove any insoluble, non-acidic impurities.
-
Acidification: Slowly add a dilute acid (e.g., 1M HCl) to the filtrate with stirring. As the pH decreases, the carboxylate will be protonated.
-
Precipitation: At the isoelectric point (the pH at which the net charge of the molecule is zero), the zwitterionic form will be least soluble and will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water to remove any residual salts, and dry thoroughly.
Workflow for pH-Controlled Precipitation
Caption: Workflow for the purification of a zwitterionic pyrazole carboxylic acid.
Section 2: Advanced Troubleshooting and Methodology
Q4: I'm struggling to separate my desired pyrazole carboxylic acid from a regioisomeric impurity. What are my options?
A4: The formation of regioisomers is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[8] Separating these closely related isomers often requires more sophisticated techniques than simple recrystallization.
Causality: Regioisomers have the same molecular formula but differ in the arrangement of substituents on the pyrazole ring. This can lead to very similar physical properties, making separation difficult.
Option 1: Fractional Recrystallization
If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be effective.[9] This involves multiple recrystallization steps to progressively enrich one isomer.
Option 2: Preparative Chromatography
When recrystallization fails, column chromatography is the most reliable method for separating regioisomers.
Step-by-Step Protocol for Column Chromatography
-
Stationary Phase Selection: Silica gel is the most common choice for pyrazole carboxylic acids.
-
Mobile Phase Optimization:
-
Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
The addition of a small amount of acetic or formic acid to the mobile phase is often necessary to suppress the ionization of the carboxylic acid group. This minimizes tailing and improves peak shape.
-
Use Thin Layer Chromatography (TLC) to screen different solvent systems and find the one that gives the best separation between your desired product and the regioisomeric impurity.
-
-
Column Packing and Loading:
-
Pack the column with a slurry of silica gel in the initial mobile phase.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If solubility is an issue, adsorb the crude product onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.
-
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the pure fractions containing your desired product and remove the solvent under reduced pressure.
Typical Chromatography Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard choice for moderately polar compounds. |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Good starting points for many pyrazole derivatives. |
| Additive | 0.5-1% Acetic Acid or Formic Acid | Suppresses deprotonation of the carboxylic acid, reducing tailing. |
| Monitoring | TLC with UV visualization and/or staining | Allows for tracking the separation in real-time. |
Q5: My final product is a persistent, sticky solid or oil. Could it be a co-crystal with the solvent?
A5: Yes, this is a distinct possibility. Pyrazole carboxylic acids can form stable co-crystals or solvates with certain solvents, particularly those capable of hydrogen bonding. This can alter the expected physical properties of the compound, such as its melting point and solubility.
Causality: The hydrogen bond donor and acceptor sites on both the pyrazole ring and the carboxylic acid group can interact strongly with solvent molecules, leading to their incorporation into the crystal lattice.
Troubleshooting and Verification:
-
Drying under High Vacuum: Dry the sample under high vacuum at an elevated temperature (below the compound's decomposition point) for an extended period to remove any trapped solvent.
-
Solvent Exchange: Dissolve the sticky solid in a different, more volatile solvent (in which it is soluble) and then remove the new solvent under reduced pressure. Repeat this process several times. This can help to azeotropically remove the original, higher-boiling solvent.
-
Characterization:
-
¹H NMR Spectroscopy: The presence of residual solvent peaks in the NMR spectrum is a clear indicator of a solvate.
-
Thermogravimetric Analysis (TGA): TGA can quantify the amount of solvent present in the crystal lattice by measuring the mass loss as the sample is heated.
-
Section 3: Purity Analysis
Q6: How can I reliably assess the purity of my final pyrazole carboxylic acid product?
A6: A combination of analytical techniques is essential to confirm the identity, purity, and structural integrity of your compound.
Recommended Analytical Workflow
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) with an acidic modifier like 0.1% formic acid or phosphoric acid is common.[10] The acid ensures the carboxylic acid is protonated, leading to sharp, symmetrical peaks.
-
Detection: UV detection at a wavelength where your compound has a strong absorbance. A photodiode array (PDA) detector is highly recommended as it can help identify impurities by their UV spectra.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of impurities if their signals are visible.
-
Solvent: Use a deuterated solvent in which your compound is fully soluble, such as DMSO-d₆ or Methanol-d₄.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound. Electrospray ionization (ESI) is a common technique for this class of molecules.
-
Melting Point: A sharp melting point range is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.[11][12]
Sources
- 1. mdpi.com [mdpi.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. 5-ACETYL-1H-PYRAZOLE-3-CARBOXYLIC ACID CAS 1297537-45-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 12. chemimpex.com [chemimpex.com]
Overcoming solubility issues with 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid in assays
Welcome to the technical support guide for 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid (CAS 856256-63-8). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound in biological and chemical assays. Our goal is to equip you with the foundational knowledge and practical protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I've just started working with this compound and it immediately precipitated when I diluted my DMSO stock into my aqueous assay buffer. What is the underlying cause?
A: This is a common and expected observation for this class of molecule. The precipitation is primarily due to the physicochemical properties of the compound, specifically the interplay between its acidic carboxylic acid group and its moderate lipophilicity.
-
The Role of the Carboxylic Acid Group: The key to understanding this compound's solubility is its carboxylic acid moiety (-COOH). This group is a weak acid and can exist in two states:
-
Protonated (Acidic/Neutral pH): At a pH below its acid dissociation constant (pKa), the group remains in its neutral -COOH form. This form is significantly less polar and thus has very low solubility in aqueous solutions.
-
Deprotonated (Basic pH): At a pH above its pKa, the group loses a proton to become a negatively charged carboxylate ion (-COO⁻).[1][2] This ionization dramatically increases the molecule's polarity and its solubility in water.[3] While the exact pKa of this specific molecule is not widely published, most carboxylic acids have a pKa in the range of 4 to 5.[4]
-
-
Solvent Polarity Shift: When you dilute a concentrated stock from an organic solvent like DMSO into an aqueous buffer (e.g., PBS at pH 7.4), you are causing a drastic change in solvent polarity.[5] If the buffer's pH is not high enough to deprotonate the carboxylic acid, the compound's solubility limit will be exceeded, causing it to "crash out" of the solution as a precipitate.[5]
Q2: What is the most straightforward strategy to prevent initial precipitation in my assay?
A: The most effective initial strategy is to manipulate the pH of your solutions to ensure the compound is in its soluble, ionized state.
The fundamental principle is to prepare the compound's stock solution or final assay solution at a pH that is at least 1.5 to 2 units higher than its pKa. This ensures that the vast majority of the molecules are in the deprotonated, water-soluble carboxylate form.[2][6]
Below is a decision workflow to guide your initial troubleshooting efforts.
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution
This protocol leverages the acidic nature of the compound to create a soluble sodium salt, which is highly soluble in aqueous media. This is often more robust than using a DMSO-only stock for aqueous assays.
Objective: To prepare a 10 mM aqueous stock solution of this compound.
Materials:
-
This compound (MW: 180.20 g/mol )[7]
-
1 M Sodium Hydroxide (NaOH) solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized water
-
Calibrated pH meter
Procedure:
-
Weigh Compound: Weigh out 1.802 mg of the compound for 1 mL of a 10 mM stock.
-
Initial Suspension: Add the solid compound to a microcentrifuge tube. Add approximately 50% of the final desired volume of deionized water (e.g., 500 µL). The compound will not dissolve at this stage.
-
Basification: While vortexing gently, add 1 M NaOH dropwise (typically 1-2 µL at a time) until the solid completely dissolves. The solution should become clear as the insoluble acid is converted to its soluble sodium salt.
-
pH Adjustment: Check the pH of the solution. It will likely be highly basic. Carefully adjust the pH downwards by adding your assay buffer (e.g., PBS pH 7.4) or a dilute acid like 0.1 M HCl. Aim for a final pH between 7.5 and 8.5 for optimal solubility, ensuring this pH is compatible with your assay.
-
Final Volume: Bring the solution to the final volume (1 mL) with your assay buffer.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[8]
Q3: My assay is incompatible with pH changes. What are my alternative options for solubilization?
A: If pH modification is not feasible, the next line of defense involves altering the solvent environment using co-solvents or employing other solubilizing excipients. These strategies are designed to increase the solubility of lipophilic or poorly soluble compounds in aqueous media.[9][10]
-
Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for less polar compounds.[11][12] The key is to use the lowest concentration of co-solvent necessary to achieve solubility, as high concentrations can interfere with biological assays.
-
Surfactants: These are amphipathic molecules that can form micelles in aqueous solutions. Poorly soluble drugs can partition into the hydrophobic core of these micelles, effectively increasing their apparent solubility.[11]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, shielding the hydrophobic parts of the drug from water and increasing solubility.[13]
Table 1: Summary of Alternative Solubilization Strategies
| Strategy | Examples | Mechanism of Action | Typical Final Concentration | Pros & Cons |
| Co-solvents | Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400) | Reduces solvent polarity, decreasing the energy required to dissolve the compound.[14][15] | 1-5% | Pros: Simple to implement. Cons: Can affect enzyme activity or cell viability at higher concentrations. |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20 | Form micelles that encapsulate the hydrophobic compound.[11] | 0.01-0.1% | Pros: Effective at low concentrations. Cons: Can interfere with assays involving membranes or proteins. |
| Complexation Agents | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms a host-guest inclusion complex, with the compound inside the cyclodextrin's hydrophobic cavity.[13] | 1-10 mM | Pros: Generally low toxicity. Cons: Can be expensive; may affect compound-target binding. |
Q4: How can I quantitatively determine the solubility limit of the compound in my specific assay buffer to avoid these issues proactively?
A: Performing a kinetic solubility assay is a critical step to establish a working concentration range and prevent assay failures. This experiment measures the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer. Nephelometry (light scattering) is a common and sensitive detection method.[5]
Protocol 2: Kinetic Solubility Determination by Nephelometry
Objective: To determine the kinetic solubility limit of the compound in a user-defined assay buffer.
Materials:
-
10 mM stock solution of the compound in 100% DMSO.
-
Assay buffer of interest.
-
100% DMSO.
-
Clear, flat-bottom 96-well microplates.
-
Plate reader with nephelometry or turbidity reading capabilities.
Procedure Workflow:
Detailed Steps:
-
Prepare Compound Plate: In a 96-well plate, create a 2-fold serial dilution series of your 10 mM stock in 100% DMSO. This will generate a range of concentrations (e.g., 10 mM down to ~5 µM).
-
Prepare Assay Plate: In a separate clear 96-well plate, add 198 µL of your assay buffer to each well.
-
Initiate Precipitation: Using a multichannel pipette, transfer 2 µL from each well of the compound plate to the corresponding well of the assay plate. This creates a 1:100 final dilution with a final DMSO concentration of 1%.
-
Mix and Incubate: Mix the plate immediately (e.g., on an orbital shaker for 30 seconds). Let the plate incubate at room temperature for 1-2 hours, protected from light.
-
Measure: Read the plate on a nephelometer. The concentration at which the light scattering signal sharply increases above the baseline indicates the limit of kinetic solubility. Your maximum final assay concentration should be kept below this limit.
Q5: I am observing inconsistent results or a loss of compound activity over the course of a multi-hour cell-based assay. Could this be related to solubility?
A: Yes, this is a classic symptom of a compound having poor "thermodynamic solubility" or forming an unstable supersaturated solution.
-
Supersaturation: When you dilute a DMSO stock into a buffer, you can momentarily create a supersaturated solution, where the concentration is higher than its true thermodynamic solubility limit.[13] This state is unstable. Over time, especially with agitation or temperature changes (like moving to a 37°C incubator), the compound will begin to precipitate out of solution.[16]
-
Impact on Results: As the compound precipitates, its effective concentration in the assay medium decreases. This leads to a lower-than-expected biological effect, resulting in inconsistent IC50 values, high variability between replicate wells, and an apparent loss of potency over time.[8]
Solutions:
-
Work Below the Solubility Limit: The most reliable solution is to ensure your highest assay concentration is well below the determined kinetic solubility limit (see Protocol 2).
-
In-Well Sonication: For some plate-based assays, brief sonication of the assay plate after compound addition can help redissolve small amounts of precipitate, although this may not be a permanent solution.[8]
-
Include Proteins/Serum: The presence of proteins, such as Bovine Serum Albumin (BSA) or serum in cell culture media, can help stabilize compounds and increase their apparent solubility.[8] If your assay buffer is protein-free, consider whether adding a carrier protein like 0.1% BSA is permissible.
By systematically addressing the pH, considering co-solvents, and quantifying the solubility limit in your specific experimental context, you can overcome the challenges posed by this compound and generate high-quality, reliable data.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]
-
Garg, T., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. NIH National Library of Medicine. Available at: [Link]
-
Kumar, S. (2022). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Available at: [Link]
-
Brainly User. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly. Available at: [Link]
-
Müller, R. H., & Peters, K. (1998). Drug delivery strategies for poorly water-soluble drugs. Scilit. Available at: [Link]
-
Zimmerman, W. F., et al. (1993). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. Available at: [Link]
-
BioAssay Systems. Troubleshooting Guide. BioAssay Systems. Available at: [Link]
-
Marjan, S. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? ResearchGate. Available at: [Link]
-
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. Available at: [Link]
-
Strickley, R. G. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. Available at: [Link]
-
Solubility of Things. Pyrazole. Solubility of Things. Available at: [Link]
-
Sharma, D. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]
-
Reddit User. (2012). How does pH affect water solubility of organic acids (or acids in general)? Reddit. Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]
-
Quora User. (2021). What is the standard pH of carboxylic acids? Quora. Available at: [Link]
-
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. Available at: [Link]
-
International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. Available at: [Link]
-
Allen, L. V. Jr. (2020). Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. PubMed. Available at: [Link]
Sources
- 1. brainly.com [brainly.com]
- 2. reddit.com [reddit.com]
- 3. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 14. ijmsdr.org [ijmsdr.org]
- 15. Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Cyclohepta[c]pyrazole Formation
Welcome to the technical support center for the synthesis of cyclohepta[c]pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and optimizing your reaction conditions. The information provided is based on established principles of pyrazole synthesis and insights from related fused-heterocyclic chemistry.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of cyclohepta[c]pyrazoles.
Q1: What are the most common synthetic routes to obtain the cyclohepta[c]pyrazole core?
A1: The primary and most established method for constructing the cyclohepta[c]pyrazole scaffold is through a [3+2] cycloaddition or annulation reaction . This typically involves the reaction of a seven-membered ring precursor containing a 1,3-dicarbonyl or an equivalent synthon with a hydrazine derivative. A key strategy involves the copper-catalyzed annulation of hydrazones with cyclic enones, such as cycloheptenone derivatives.[1] Another classical approach, the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[2][3]
Q2: What are the key starting materials for cyclohepta[c]pyrazole synthesis?
A2: The choice of starting materials is crucial and depends on the desired substitution pattern of the final product. Common precursors for the seven-membered ring include:
-
Cycloheptanone derivatives: These can be functionalized to introduce a second carbonyl group or an equivalent reactive site to form the necessary 1,3-dielectrophile.
-
Cycloheptenones: These are excellent substrates for [3+2] annulation reactions with hydrazones.[1]
-
Tropone and its derivatives: While less common in readily available literature for this specific scaffold, tropones, with their unique electronic properties, are potential precursors for cycloaddition reactions.[4][5]
For the pyrazole ring, the essential building block is a hydrazine derivative (R-NH-NH₂). The choice of the 'R' group (e.g., hydrogen, alkyl, aryl) will determine the substitution on one of the nitrogen atoms of the pyrazole ring.
Q3: How critical is regioselectivity in cyclohepta[c]pyrazole synthesis?
A3: Regioselectivity is a significant challenge, especially when using unsymmetrical 1,3-dicarbonyl precursors or substituted hydrazines.[2][3] The reaction can potentially yield two different regioisomers. Controlling the regioselectivity often requires careful optimization of reaction conditions, including the choice of catalyst, solvent, and temperature. In some cases, the steric and electronic properties of the substituents on both the seven-membered ring and the hydrazine can influence the regiochemical outcome.
Q4: What are the typical catalysts used in these reactions?
A4: For the [3+2] annulation of hydrazones with cyclic enones, copper(II) salts , such as CuCl₂·2H₂O, are commonly employed.[1] In other pyrazole syntheses, both acid and base catalysis can be utilized. Acid catalysts, such as acetic acid, can facilitate the condensation and cyclization steps.[6] The choice of catalyst is highly dependent on the specific reaction mechanism.
II. Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of cyclohepta[c]pyrazoles.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Inefficient Reaction Conditions: Incorrect temperature, reaction time, or solvent. 2. Poor Quality Reagents: Degradation of hydrazine or impure starting materials. 3. Catalyst Inactivity: The copper catalyst may be poisoned or not activated. | 1. Optimize Reaction Parameters: - Temperature: Systematically vary the temperature. Some reactions require heating (e.g., 80°C), while others may proceed at room temperature.[1] - Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Solvent: Screen different solvents. Dichloroethane is a common choice for copper-catalyzed annulations.[1] 2. Verify Reagent Quality: - Use freshly opened or purified hydrazine. - Ensure the purity of the cycloheptanone or cycloheptenone derivative via NMR or other analytical techniques. 3. Address Catalyst Issues: - Use a fresh batch of the copper catalyst. - Ensure the reaction is performed under the recommended atmosphere (e.g., aerobic conditions for certain copper-catalyzed reactions). |
| Formation of Multiple Products (Low Selectivity) | 1. Lack of Regiocontrol: Formation of regioisomers due to the reaction of an unsymmetrical precursor. 2. Side Reactions: Competing reaction pathways, such as Michael addition without subsequent cyclization. | 1. Enhance Regioselectivity: - Modify Substituents: The steric bulk of the substituents on the hydrazine or the seven-membered ring can direct the regioselectivity. - Catalyst Screening: Different Lewis acids or transition metal catalysts can influence the regiochemical outcome. 2. Minimize Side Reactions: - Control Stoichiometry: Use a slight excess of one reagent (e.g., the hydrazone) to drive the reaction to completion.[1] - Temperature Control: Lowering the temperature may favor the desired kinetic product. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient Reaction Time or Temperature. 2. Low Catalyst Loading or Activity. 3. Reversible Reaction. | 1. Increase Reaction Time/Temperature: Gradually increase the reaction time and/or temperature while monitoring for product formation and decomposition. 2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 10 mol% to 20 mol%).[1] 3. Remove Byproducts: If a byproduct like water is formed, using a Dean-Stark trap or molecular sieves can help drive the equilibrium towards the product. |
| Difficult Product Isolation and Purification | 1. Formation of Isomers with Similar Polarity. 2. Product is an Oil or Difficult to Crystallize. 3. Presence of Persistent Impurities. | 1. Separate Isomers: - Chromatography: Utilize column chromatography with a carefully selected solvent system. Sometimes, a series of columns with different stationary or mobile phases is necessary. - Crystallization: Attempt fractional crystallization from various solvents. 2. Induce Crystallization: - Trituration: Add a non-polar solvent (e.g., hexane) to an oily product to induce precipitation. - Seed Crystals: If a small amount of solid product can be obtained, use it to seed a supersaturated solution. 3. Purification Strategy: - Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by forming a salt with an acid, washing away neutral impurities, and then neutralizing to recover the product.[7] |
III. Experimental Protocols & Methodologies
This section provides a generalized, step-by-step protocol for the synthesis of a cyclohepta[c]pyrazole derivative based on a copper-catalyzed [3+2] annulation reaction. Researchers should adapt this protocol based on their specific substrates and laboratory conditions.
Protocol: Copper-Catalyzed Synthesis of a Cyclohepta[c]pyrazole Derivative
Objective: To synthesize a cyclohepta[c]pyrazole derivative from a hydrazone and a cycloheptenone.
Materials:
-
Substituted Hydrazone
-
Cyclohept-2-en-1-one
-
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)
-
1,2-Dichloroethane (DCE)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk tube, add the substituted hydrazone (0.5 mmol, 1.0 equiv).
-
Add cyclohept-2-en-1-one (1.0 mmol, 2.0 equiv).
-
Add CuCl₂·2H₂O (0.1 mmol, 20 mol%).
-
Add 1,2-dichloroethane (2 mL).
-
-
Reaction Execution:
-
Seal the Schlenk tube and place it in a preheated oil bath at 80°C.
-
Stir the reaction mixture vigorously for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired cyclohepta[c]pyrazole derivative.
-
-
Characterization:
-
Characterize the purified product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its structure and purity.
-
IV. Visualizations
Reaction Workflow Diagram
Caption: A generalized workflow for the synthesis of cyclohepta[c]pyrazoles.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low product yield in cyclohepta[c]pyrazole synthesis.
V. References
-
Nayak, K. H., Bhaskaranp, R., Shamnad, A., & Beneesh, P. B. (2023). Synthesis of 4H‐Indazol‐4‐ones and Fused Pyrazoles via Copper‐Catalyzed Annulation of Hydrazones with Cyclic Enones. ChemistrySelect, 8(33), e202302061. [Link]
-
ResearchGate. (8 + 2) Cycloaddition of tropones 31 and azlactones 32. [Link]
-
Pearson, A. J., & Kim, J. B. (2019). Preparation of 6-aminocyclohepta-2,4-dien-1-one Derivatives via Tricarbonyl(tropone)iron. Journal of visualized experiments : JoVE, (150), 10.3791/60011. [Link]
-
Google Patents. (2011). Method for purifying pyrazoles.
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Mahmood, A., & Siddiqui, H. L. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
-
Betcke, I., Götzinger, A. C., Kornet, M. M., & Müller, T. J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 2024–2077. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
El-Faham, A., et al. (2020). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 10(52), 31445-31471. [Link]
-
Fan, Z., Feng, J., Hou, Y., Rao, M., & Cheng, J. (2020). Copper-Catalyzed Aerobic Cyclization of β,γ-Unsaturated Hydrazones with Concomitant C═C Bond Cleavage. Organic Letters, 22(20), 7981–7985. [Link]
-
Kamal, A., et al. (2018). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 23(9), 2136. [Link]
-
Jasiński, M., et al. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. Organic Letters, 24(13), 2466–2471. [Link]
-
Al-Ostoot, F. H., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 53-63. [Link]
-
Bakr, R. B., et al. (2022). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Journal of Chemistry, 2022, 1-27. [Link]
-
Betcke, I., Götzinger, A. C., Kornet, M. M., & Müller, T. J. J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 2024–2077. [Link]
-
El-Malah, A. A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(1), 134. [Link]
Sources
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of 6-aminocyclohepta-2,4-dien-1-one Derivatives via Tricarbonyl(tropone)iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
How to increase the stability of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid in solution
Technical Support Center: 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid
A Guide to Enhancing Solution Stability for Researchers
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that the integrity of your compound in solution is paramount to achieving reproducible and reliable experimental outcomes. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting advice and proactive strategies to mitigate degradation and ensure the stability of this molecule in solution.
Part 1: Understanding Core Stability Challenges
Before troubleshooting specific issues, it's crucial to understand the inherent chemical liabilities of this compound. Its structure, featuring a pyrazole ring, a carboxylic acid, and a fused aliphatic ring, presents several potential pathways for degradation.
Q1: What are the primary causes of degradation for this compound in solution?
The degradation of this compound in solution is typically driven by a combination of factors, primarily oxidation, pH-dependent hydrolysis or rearrangement, and photosensitivity.
-
Oxidation: The pyrazole ring, while aromatic, can be susceptible to oxidative attack.[1] This can be initiated by dissolved atmospheric oxygen, trace metal ion contaminants (which act as catalysts), or exposure to light. Oxidation can lead to ring-opening products or the formation of hydroxypyrazole derivatives, fundamentally altering the molecule's structure and activity.[2]
-
pH-Dependent Effects: The stability of both the pyrazole ring and the carboxylic acid is highly influenced by the pH of the solution.[3] At non-optimal pH values, the compound's solubility can change, leading to precipitation. Furthermore, extreme pH can catalyze degradative reactions. The protonation state of the pyrazole nitrogens and the ionization of the carboxyl group are critical factors that dictate the molecule's overall electronic properties and susceptibility to attack.[4]
-
Photosensitivity: Many heterocyclic compounds, including pyrazole derivatives, can absorb UV or visible light.[5] This energy absorption can promote the molecule to an excited state, making it more reactive and prone to degradation, including photodissociation or reaction with oxygen to form reactive oxygen species.[6]
-
Thermal Stress: While generally stable at room temperature in solid form[7], prolonged exposure to elevated temperatures in solution can accelerate all degradation pathways.
Below is a diagram illustrating the potential degradation pathways.
Caption: Potential degradation pathways for the target molecule.
Part 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during experiments. The solutions provided are based on mechanistic understanding to empower you to make informed decisions.
Q2: My solution of the compound has turned yellow/brown. What happened and is it still usable?
A color change is a strong indicator of chemical degradation, most commonly oxidation. The formation of highly conjugated systems or chromophores as byproducts of oxidative processes often results in the absorption of visible light, appearing as a yellow or brown tint.
Causality:
-
Oxidative Degradation: The pyrazole moiety has likely undergone oxidation.[1][2] This process can be accelerated by factors such as exposure to air (oxygen), the presence of trace metal impurities in your solvent or buffer salts, or exposure to light.
-
Formation of Conjugated Byproducts: The newly formed molecules possess extended π-systems that absorb light at longer wavelengths.
Recommended Action:
-
Cease Use: Do not use the colored solution for quantitative experiments, as the concentration of the active compound is no longer accurate.
-
Analytical Confirmation: Analyze the solution using HPLC with a UV-Vis or photodiode array (PDA) detector.[8] Compare the chromatogram to a freshly prepared, colorless standard. The appearance of new peaks confirms degradation. Use LC-MS to identify the mass of the degradation products.[9]
-
Preventative Measures: Prepare fresh solutions and implement the stabilization strategies outlined in Part 3, such as deoxygenating solvents and using amber vials.
Q3: I'm observing a precipitate forming in my aqueous buffer. What is the cause?
Precipitation typically arises from either poor solubility at the working pH or the formation of an insoluble degradation product.
Causality:
-
pH-Dependent Solubility: The compound has a carboxylic acid group (pKa ~3-5) and basic nitrogen atoms in the pyrazole ring. At a pH near its isoelectric point, the molecule will have minimal charge and thus its lowest aqueous solubility. Adjusting the buffer pH may have crossed this threshold.
-
Degradation to an Insoluble Product: A degradant formed via oxidation or other pathways may be less soluble than the parent compound, causing it to crash out of solution.
-
Salt Effects: High concentrations of certain salts in your buffer ("salting out") can reduce the solubility of organic molecules.
Recommended Action:
-
Verify pH: Measure the pH of your solution. Ensure it is sufficiently far from the compound's isoelectric point. For a carboxylic acid, a pH > pKa+1 (e.g., pH 7.4) ensures the carboxylate is ionized and generally more soluble.
-
Filter and Analyze: Filter a small aliquot of the supernatant and analyze by HPLC to determine the concentration of the compound remaining in solution. This will tell you if the issue is poor solubility (concentration is low but stable) or ongoing degradation.
-
Consider Co-solvents: If solubility is the primary issue, consider adding a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent like DMSO or ethanol to your buffer system, if compatible with your experimental setup.
Q4: My quantitative results are inconsistent. Could compound stability be the culprit?
Absolutely. Inconsistent results are a classic symptom of an unstable compound. If the molecule degrades over the course of your experiment, the effective concentration is constantly decreasing, leading to high variability.
Causality:
-
Time-Dependent Degradation: The compound may be stable enough when freshly prepared but degrades over the hours of a typical cell-based assay or automated screen.
-
Assay Component Interference: Components in your assay medium (e.g., metal ions in media supplements, reactive thiols like DTT) could be actively degrading the compound.
Recommended Action:
-
Perform a Time-Course Stability Study: Prepare the compound in your final assay buffer. Aliquot and incubate it under the exact conditions of your experiment (temperature, light, CO₂). Analyze samples by HPLC at t=0 and at several time points throughout the typical duration of your experiment (e.g., 2, 4, 8, 24 hours).[9]
-
Evaluate Results: If you observe a >10% loss of the parent peak over the experimental timeframe, stability is a significant issue.
-
Mitigation: If unstable, you may need to prepare the compound solution immediately before addition to the assay or incorporate stabilizers directly into the assay buffer as described below.
Part 3: Proactive Stabilization Strategies & Protocols
The best troubleshooting is prevention. The following strategies will help you maintain the integrity of your compound from the moment you prepare the stock solution.
Q5: What is the optimal way to prepare and store solutions of this compound?
A multi-faceted approach considering the solvent, pH, atmosphere, temperature, and light exposure is essential for maximizing stability.
Step-by-Step Protocol for Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Weighing: Use a calibrated analytical balance to weigh the solid compound in a tared, amber glass vial.
-
Solvent Addition: Add high-purity, anhydrous DMSO to the desired final concentration.
-
Dissolution: Vortex or sonicate briefly at room temperature until fully dissolved.
-
Inert Gas Overlay: Gently flush the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen.[10]
-
Sealing and Storage: Seal the vial tightly with a Teflon-lined cap. Store at -20°C or -80°C for long-term stability.
For Aqueous Working Solutions:
-
Buffer Selection: Use a well-buffered system, typically at a neutral or slightly basic pH (e.g., PBS at pH 7.4), to keep the carboxylic acid ionized and enhance solubility.[3]
-
Deoxygenation: Before adding the compound, sparge the buffer with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Use Freshly Prepared: Aqueous solutions are more prone to hydrolysis and microbial growth. It is always best practice to prepare them fresh for each experiment from a frozen DMSO stock.[10]
The following table summarizes recommended storage conditions.
| Parameter | Solid Compound | Organic Stock Solution (DMSO) | Aqueous Working Solution |
| Temperature | Room Temperature[7] or 4°C | -20°C to -80°C | Use immediately; do not store |
| Atmosphere | Sealed, dry | Inert gas (Argon/Nitrogen) overlay[10] | Prepare with deoxygenated buffer |
| Light | Protect from light (Amber vial) | Amber vial[10] | Protect from light during experiment |
| Container | Tightly sealed glass vial | Tightly sealed glass vial (Teflon cap) | Sterile polypropylene or glass |
Q6: What excipients or additives can I use to increase stability in my formulation?
For challenging formulations or long-term experiments, the inclusion of specific excipients can actively combat degradation.[11]
-
Antioxidants: To prevent oxidative degradation, add a small amount of an antioxidant.
-
Ascorbic Acid (Vitamin C): Effective in aqueous solutions. Use at a concentration of 0.01-0.1% (w/v).
-
Butylated Hydroxytoluene (BHT): Effective in organic solutions. Use at a concentration of 0.01-0.1%.
-
-
Chelating Agents: To sequester catalytic metal ions, add a chelating agent.
-
Ethylenediaminetetraacetic acid (EDTA): The most common choice. Use at a low concentration (e.g., 0.1-1 mM) in your aqueous buffer to bind divalent metal ions like Fe²⁺ and Cu²⁺.
-
-
Co-solvents/Solubilizers: For compounds with poor aqueous solubility, excipients can improve and maintain solubilization.[12]
-
PEGs (Polyethylene Glycols): Low molecular weight PEGs (e.g., PEG 300, PEG 400) can increase solubility.
-
Cyclodextrins: Can form inclusion complexes with the molecule, shielding it from the aqueous environment and improving stability.
-
Protocol: Workflow for a Forced Degradation Study
A forced degradation study is essential to understand the compound's liabilities and to develop a stability-indicating analytical method.
Caption: Experimental workflow for stability assessment.
By following these guidelines, you can significantly enhance the stability of this compound in your experiments, leading to more accurate, reproducible, and trustworthy scientific data.
References
- Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024).
- Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. (n.d.).
- Technical Support Center: Stability and Storage of Pyrazole Compounds. (n.d.). BenchChem.
- Effect of pH on pyrazole binding to liver alcohol dehydrogenase. (1981). PubMed.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
- Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hep
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). MDPI.
- An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (n.d.). MDPI.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020).
- Importance of pyrazole carboxylic acid in MOFs preparation. (n.d.).
- This compound. (n.d.). chem-space.com.
- Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). MDPI.
- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2022). Oriental Journal of Chemistry.
- Strategies for the synthesis of pyrazole derivatives. (n.d.).
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI.
- Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. (n.d.). RSC Publishing.
- Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (n.d.).
- A kind of preparation method of pyrazole derivatives. (n.d.).
- The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023). Colorcon.
- Acidic Stabilization of the Dual-Arom
- Analytical Techniques In Stability Testing. (2024).
- Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (n.d.). MDPI.
- Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (n.d.).
- Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.).
- Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid. (n.d.). MDPI.
- Excipients for Solubility and Bioavailability Enhancement. (2020).
- Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. (n.d.).
- This compound. (n.d.). ChemScene.
- Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. (2019). MDPI.
- Bimolecular decomposition pathways for carboxylic acids of relevance to biofuels. (n.d.). osti.gov.
- Excipients That Facilitate Amorphous Drug Stabilization. (n.d.).
- Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. (n.d.).
- Method for preparing heterocyclic-carboxylic acids. (n.d.).
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023).
- The decarboxylation of some heterocyclic acetic acids. (n.d.). Semantic Scholar.
- 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. (n.d.). PubChem.
- Synthesis and Identification of some heterocyclic derivatives from carboxylic acid. (2021).
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Solid-state acid-base interactions in complexes of heterocyclic bases with dicarboxylic acids: crystallography, hydrogen bond analysis, and 15N NMR spectroscopy. (n.d.). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of pH on pyrazole binding to liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. FCKeditor - Resources Browser [midyear.aza.org]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. colorcon.com [colorcon.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Refining HPLC Analysis of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid
Welcome to the technical support center for the HPLC analysis of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to refine your analytical methods for this and structurally similar compounds.
Introduction: The Analytical Challenge
This compound is a heterocyclic carboxylic acid.[1] Its analysis by reverse-phase high-performance liquid chromatography (RP-HPLC) can present challenges related to peak shape, retention, and resolution. These challenges often stem from the compound's ionizable carboxylic acid group and its polarity. This guide provides a systematic approach to troubleshooting and optimizing your HPLC method.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments.
Peak Shape Problems
Question: My peak for this compound is tailing significantly. What are the likely causes and how can I fix it?
Answer:
Peak tailing is a common issue when analyzing acidic compounds like this one by RP-HPLC.[2][3] The primary cause is often secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica-based packing material.[3]
Here’s a breakdown of potential causes and solutions:
-
Inappropriate Mobile Phase pH: The ionization state of your analyte is critical. If the mobile phase pH is not optimal, it can lead to peak tailing. For an acidic compound, a mobile phase pH below its pKa is generally recommended to keep it in a non-ionized form, which typically results in better peak shape.[2]
-
Solution: Adjust the mobile phase pH to be at least 1-2 pH units below the pKa of the carboxylic acid group.[4] Using a buffer, such as a phosphate or acetate buffer, is crucial to maintain a stable pH throughout the analysis.[5][6] Formic acid or trifluoroacetic acid (TFA) at concentrations around 0.1% are also commonly used to control pH and improve peak shape for acidic compounds.[7][8]
-
-
Secondary Silanol Interactions: Residual silanol groups on the silica backbone of the stationary phase can interact with the polar functional groups of your analyte, causing tailing.[3]
-
Solution:
-
Use a Modern, High-Purity Silica Column: Newer columns are manufactured with higher purity silica and are often end-capped to minimize the number of accessible silanol groups.[9]
-
Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as one with a polar-embedded group or a polymer-based column, might be more suitable.[2]
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[2]
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes.[2]
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[2]
-
Retention and Resolution Issues
Question: I am seeing poor retention of my compound; it elutes very early, close to the void volume. How can I increase its retention time?
Answer:
Poor retention of polar compounds on a non-polar stationary phase is a common challenge in RP-HPLC.
-
Increase the Aqueous Content of the Mobile Phase: In reversed-phase chromatography, decreasing the organic solvent (e.g., acetonitrile or methanol) concentration in the mobile phase will increase the retention of polar analytes.[5]
-
Solution: Start with a higher percentage of the aqueous component in your mobile phase and adjust as needed.
-
-
Mobile Phase pH Adjustment: As mentioned earlier, the pH of the mobile phase affects the ionization state of the analyte. For acidic compounds, a lower pH will generally lead to increased retention in RP-HPLC.
-
Solution: Ensure your mobile phase is buffered at a pH that suppresses the ionization of the carboxylic acid group.
-
-
Choose a More Retentive Stationary Phase:
-
Solution: If adjusting the mobile phase isn't sufficient, consider a column with a higher carbon load (e.g., a C18 column instead of a C8) or a different type of stationary phase designed for polar analytes, such as a polar-embedded or polar-endcapped column.
-
Question: My analyte peak is co-eluting with an impurity. How can I improve the resolution?
Answer:
Improving resolution requires optimizing the selectivity, efficiency, or retention of your method.
-
Optimize the Mobile Phase Composition:
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.[4]
-
Adjust the Mobile Phase pH: Small changes in pH can significantly impact the retention of ionizable compounds, potentially resolving co-eluting peaks.[10]
-
Utilize Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, can be a powerful tool to separate complex mixtures and improve resolution.[5][11]
-
-
Change the Stationary Phase: Different stationary phases will exhibit different selectivities.[12][13]
-
Solution: Experiment with columns of different chemistry (e.g., C18, C8, Phenyl, or polar-embedded phases) to find the best separation.[14]
-
-
Adjust the Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of the separation, which can in turn influence resolution.
-
Solution: Experiment with different column temperatures, typically between 25°C and 40°C.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the analysis of this compound?
A1: A good starting point for a reversed-phase HPLC method would be:
| Parameter | Recommendation | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard, versatile stationary phase for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to suppress ionization of the carboxylic acid.[10] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for RP-HPLC. |
| Gradient | Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes. | A gradient is often necessary to elute compounds with a range of polarities.[11] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides stable retention times. |
| Detection | UV at an appropriate wavelength (determined by UV scan of the analyte) | |
| Injection Vol. | 5-20 µL | A standard injection volume range. |
This is a starting point, and optimization will likely be necessary based on your specific sample and system.
Q2: Should I use acetonitrile or methanol as the organic modifier?
A2: Both acetonitrile and methanol are common organic solvents for RP-HPLC.[4] Acetonitrile generally has a lower viscosity, which can lead to lower backpressure, and it often provides different selectivity compared to methanol. It is recommended to try both to see which provides better separation for your specific analyte and any impurities.[4]
Q3: Is a guard column necessary?
A3: A guard column is highly recommended, especially when analyzing samples from complex matrices.[6] It is a small, disposable column placed before the analytical column to protect it from strongly retained compounds and particulates, thereby extending the life of the more expensive analytical column.[6]
Q4: How do I choose the optimal detection wavelength?
A4: The optimal detection wavelength is typically the wavelength of maximum absorbance (λmax) of your analyte. This can be determined by running a UV-Vis spectrum of a standard solution of your compound. Using the λmax will provide the best sensitivity.
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common HPLC issues encountered during the analysis of this compound.
Caption: A troubleshooting workflow for common HPLC issues.
References
- uHPLCs. Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions.
- ACE HPLC. HPLC Troubleshooting Guide.
- SIELC Technologies. Separation of 1H-Pyrazole-4-carboxylic acid on Newcrom R1 HPLC column.
- Stoll, D. R. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. 2023.
- Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC.
- Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- Crawford Scientific. HPLC Troubleshooting Guide.
- Chromatography Forum. How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
-
International Journal of Current Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]
- Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Agilent Technologies. Control pH During Method Development for Better Chromatography.
- Imtakt. Interactions of HPLC Stationary Phases.
- ResearchGate. Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1).
- Research Journal of Pharmacy and Technology. Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- Mastelf. Understanding the Stationary Phase in HPLC: A Friend's Guide.
- LCGC International. A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model.
- SIELC Technologies. HPLC Separation of Carboxylic Acids.
- SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column.
- ChemScene. This compound.
- LookChem. 1-phenyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid.
- Google Patents. Method for preparing pyrazolecarboxylic acid and derivatives.
- RSC Publishing. Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids.
Sources
- 1. chemscene.com [chemscene.com]
- 2. uhplcs.com [uhplcs.com]
- 3. hplc.eu [hplc.eu]
- 4. mastelf.com [mastelf.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ijcpa.in [ijcpa.in]
- 8. hplc.eu [hplc.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. rjptonline.org [rjptonline.org]
- 13. mastelf.com [mastelf.com]
- 14. Interactions of HPLC Stationary Phases - IMTAKT [imtakt.com]
Minimizing epimerization during synthesis of fused pyrazoles
A Guide to Minimizing and Troubleshooting Epimerization
Welcome to the technical support center for synthetic organic chemistry. As Senior Application Scientists, we understand that controlling stereochemistry is paramount, especially when synthesizing complex chiral molecules like fused pyrazoles for pharmaceutical development. Epimerization—the unwanted inversion of a single stereocenter—can lead to product mixtures that are difficult to separate, reduce overall yield of the desired isomer, and compromise biological activity.
This guide provides in-depth, field-proven insights into why epimerization occurs during fused pyrazole synthesis and offers practical, actionable solutions to minimize it. We will move from foundational concepts to specific troubleshooting scenarios and validated protocols.
Understanding the "Why": The Core Mechanism of Epimerization
Epimerization at a stereocenter adjacent to a carbonyl group or an aromatic ring, such as a pyrazole, is most often a base-mediated process. The susceptibility of a stereocenter is directly related to the acidity of its proton.
The general mechanism involves three key steps:
-
Deprotonation: A base removes the proton from the chiral carbon, creating a planar, achiral enolate or carbanion intermediate. The aromatic nature of the pyrazole ring can stabilize this intermediate, increasing the proton's acidity.
-
Planar Intermediate: This intermediate loses its three-dimensional stereochemical information.
-
Reprotonation: The planar intermediate is subsequently protonated. This can occur from either face of the planar structure, leading to a mixture of the original stereoisomer and its epimer. If the proton source is the conjugate acid of the base used, the reprotonation can lead to a thermodynamic mixture of epimers.
Frequently Asked Questions (FAQs)
Q1: What exactly is epimerization and why is it a major problem in drug development?
A: Epimerization is a chemical process that changes the configuration of only one of several stereogenic centers in a molecule.[1] The resulting diastereomer is called an epimer. In drug development, molecules with different stereochemistries can have drastically different biological activities, potencies, and toxicological profiles. The FDA often requires that chiral drugs be developed as single enantiomers. Therefore, uncontrolled epimerization leads to an impure active pharmaceutical ingredient (API), reducing the therapeutic efficacy and introducing potential safety risks.
Q2: In a typical fused pyrazole synthesis, which stereocenters are most at risk?
A: Stereocenters located alpha (α) to the pyrazole ring are particularly susceptible. The proton on this carbon is acidic due to the electron-withdrawing nature and aromaticity of the adjacent pyrazole system. Protons alpha to other activating groups, such as carbonyls that may be part of the fused ring system (e.g., in pyrazolones), are also at high risk.[2][3]
Q3: What are the primary reaction conditions that promote epimerization?
A: The primary drivers of epimerization are:
-
Strong Bases: Strong bases (e.g., alkoxides like t-BuOK, or DBU) can readily deprotonate the chiral center, facilitating the formation of the planar intermediate.[4][5]
-
High Temperatures: Increased thermal energy can overcome the activation barrier for deprotonation and accelerate the equilibration to a thermodynamic mixture of epimers.[6]
-
Protic Solvents: Protic solvents (e.g., methanol, ethanol) can facilitate proton exchange, promoting the reprotonation step that leads to epimerization.[7]
-
Extended Reaction Times: The longer a reaction is exposed to epimerizing conditions, the more the ratio of epimers will approach the thermodynamic equilibrium.
Troubleshooting Guide: From Problem to Solution
This section addresses common experimental observations and provides a logical path to a solution.
Problem 1: My final product shows a low diastereomeric excess (d.e.) or has racemized.
-
Probable Cause A: Base is too strong or concentration is too high. The most common cause is the use of a strong base that readily abstracts the proton at the stereocenter.
-
Suggested Solution: Switch to a weaker, non-nucleophilic, or sterically hindered base. Tertiary amine bases like N,N-diisopropylethylamine (DIEA) are often preferred over stronger bases like DBU or potassium tert-butoxide.[1] In some cases, inorganic bases like K₂CO₃ can be effective. Perform a base screen to find the optimal choice for your specific substrate.
-
-
Probable Cause B: Reaction temperature is too high. You may be inadvertently promoting equilibration to the more stable epimer or simply accelerating the rate of epimerization.
-
Suggested Solution: Run the reaction at a lower temperature. Start at 0 °C or even -78 °C (dry ice/acetone bath) and allow the reaction to warm slowly to room temperature only if necessary. Monitor the reaction closely by TLC or LC-MS to avoid unnecessary heating or extended reaction times.
-
-
Probable Cause C: Inappropriate solvent choice. Polar protic solvents can promote epimerization by facilitating proton transfer.
-
Suggested Solution: Switch to a polar aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene. These solvents are less likely to participate in proton exchange with the substrate intermediate.[8]
-
Problem 2: I'm seeing significant epimerization during the work-up or purification stage.
-
Probable Cause A: Aqueous work-up with acidic or basic solutions. Exposing the product to aqueous acid or base can cause epimerization, especially if the stereocenter is labile.
-
Suggested Solution: Use a neutral aqueous work-up with saturated ammonium chloride (NH₄Cl) or brine. Ensure the pH remains as close to neutral as possible. Minimize the time the compound spends in the aqueous phase.
-
-
Probable Cause B: Silica gel chromatography. The acidic nature of standard silica gel can be sufficient to cause on-column epimerization of sensitive compounds.
-
Suggested Solution:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a volatile base, such as triethylamine (~0.1-1%).
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a less acidic reversed-phase C18 silica for purification.
-
-
Problem 3: My stereochemical outcome is inconsistent from batch to batch.
-
Probable Cause: Minor variations in reaction setup are having a large effect. This often points to issues with reagent quality, moisture, or precise temperature control.
-
Suggested Solution:
-
Standardize Reagent Quality: Use freshly distilled solvents and high-purity reagents. Titrate strong bases like n-BuLi or LDA before use to ensure accurate stoichiometry.
-
Ensure Anhydrous Conditions: Moisture can interfere with many base-mediated reactions. Flame-dry glassware and perform reactions under an inert atmosphere (Nitrogen or Argon).
-
Precise Temperature Control: Use a cryostat or a well-maintained cryo-bath for sub-ambient reactions instead of relying on ice baths that warm over time.
-
-
Data-Driven Decisions: Impact of Reaction Parameters
Choosing the right conditions is critical. The following table summarizes general trends observed when optimizing for stereochemical integrity. The exact results will be substrate-dependent.
| Parameter | Condition | Typical Effect on Epimerization | Rationale |
| Base | Strong (e.g., NaH, t-BuOK) | High Risk | Rapidly establishes equilibrium via deprotonation.[5] |
| Weak/Hindered (e.g., DIEA, K₂CO₃) | Minimized | Slower deprotonation rate; sterics can disfavor approach to the proton.[1] | |
| Temperature | High (> 25 °C) | High Risk | Provides energy to overcome the activation barrier for epimerization.[6] |
| Low (0 °C to -78 °C) | Minimized | Kinetically disfavors the epimerization pathway. | |
| Solvent | Polar Protic (e.g., Methanol) | High Risk | Can act as a proton shuttle, facilitating reprotonation of the planar intermediate.[7] |
| Polar Aprotic (e.g., THF) | Minimized | Solubilizes reagents without participating in proton transfer. | |
| Non-polar (e.g., Toluene) | Low Risk | Generally disfavors the formation of charged intermediates. |
Protocol: Stereoretentive Synthesis Using a Chiral Auxiliary
One of the most robust methods to control stereochemistry is to use a chiral auxiliary. This approach establishes the desired stereocenter early and with high diastereoselectivity. The auxiliary is then removed at a later stage. The use of a tert-butanesulfinamide auxiliary is a well-established method for the asymmetric synthesis of amines, which can be precursors to fused pyrazoles.[9][10]
Objective: To synthesize a chiral amine precursor with high diastereomeric excess, which can then be cyclized to form the fused pyrazole.
Step 1: Formation of Chiral Toluenesulfinyl Imine
-
To a stirred solution of the desired aldehyde (1.0 equiv) in anhydrous DCM (0.5 M), add (R)- or (S)-tert-butanesulfinamide (1.05 equiv).
-
Add a dehydrating agent, such as anhydrous copper(II) sulfate (2.0 equiv).
-
Stir the mixture at room temperature under an inert atmosphere for 12-24 hours, monitoring by TLC until the aldehyde is consumed.
-
Filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude sulfinyl imine, which is often used without further purification.
Step 2: Stereoselective Addition
-
Prepare a solution of the appropriate nucleophile (e.g., a lithium or Grignard reagent, 1.5 equiv) in anhydrous THF.
-
Cool the solution to -78 °C.
-
In a separate flask, dissolve the crude sulfinyl imine (1.0 equiv) in anhydrous THF (0.2 M) and cool to -78 °C.
-
Slowly add the nucleophile solution to the imine solution via cannula.
-
Stir the reaction at -78 °C for 3-6 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude sulfinamide-protected amine.
Step 3: Auxiliary Removal (Desulfination)
-
Dissolve the crude product from Step 2 in methanol (0.2 M).
-
Add a solution of HCl in dioxane (e.g., 4M, 2.0-3.0 equiv) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours until TLC analysis shows complete removal of the auxiliary.
-
Concentrate the mixture under reduced pressure.
-
The resulting amine hydrochloride can be used in the subsequent pyrazole-forming cyclization step after neutralization. This method typically yields the chiral amine with high enantiomeric excess.[9]
References
-
Verma, A., Joshi, S., Singh, D., & Kumar, V. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal. [Link]
-
Ismail, I., & El-faham, A. (2022). Epimerisation in Peptide Synthesis. MDPI. [Link]
-
Zaragoza-Gómez, R., et al. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
-
Naimi, A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Guedes, G., et al. (2024). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. [Link]
-
Anand, D., et al. (2022). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]
-
Kim, M., et al. (2012). Stereoselective synthesis of novel pyrazole derivatives using tert-butansulfonamide as a chiral auxiliary. Tetrahedron Letters. [Link]
-
Chauhan, P., Mahajan, S., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Chemical Communications. [Link]
-
Golec, B., et al. (2023). Solvent effects on the photooxidation of indolepyrazines. Photochemical & Photobiological Sciences. [Link]
-
Hu, G., et al. (2013). Interactions between pyrazole derived enantiomers and Chiralcel OJ: Prediction of enantiomer absolute configurations and elution order by molecular dynamics simulations. Journal of Chromatography A. [Link]
-
Al-Warhi, T., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]
-
Chauhan, P., Mahajan, S., & Enders, D. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. [Link]
-
Wang, H., et al. (2023). Construction and Asymmetric Skeletal Rearrangement of Medium-Sized Rings: Divergent Synthesis of Pyrazole/Pyrazolone-Annulated Frameworks. ACS Catalysis. [Link]
-
ResearchGate. (n.d.). Synthetic pathway for solvent-free ultrasonic irradiated synthesis of pyrazole derivatives. ResearchGate. [Link]
-
Wang, H., et al. (2023). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Solvent effects on the photooxidation of indolepyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective synthesis of novel pyrazole derivatives using tert-butansulfonamide as a chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Cell Permeability of Carboxylic Acid Inhibitors
Welcome to the technical support center dedicated to addressing the challenges associated with the poor cell permeability of carboxylic acid inhibitors. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate this common yet complex issue in drug discovery.
Introduction: The Carboxylic Acid Permeability Paradox
Carboxylic acids are a common functional group in pharmacologically active molecules, often crucial for target binding through specific charge-charge interactions.[1][2] However, this same functional group is frequently the cause of poor cell permeability, creating a significant hurdle in drug development.[2][3] At physiological pH, the carboxyl group is typically ionized, rendering the molecule more hydrophilic and less capable of passively diffusing across the lipophilic cell membrane.[1][4] This guide will provide you with the foundational knowledge and practical strategies to diagnose and overcome these permeability challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the cell permeability of carboxylic acid inhibitors.
Q1: Why do my carboxylic acid inhibitors show potent enzymatic activity but poor cellular efficacy?
This is a classic and frequent observation. The discrepancy often arises from the fundamental differences between a cell-free enzymatic assay and a cell-based assay. In an enzymatic assay, your inhibitor has direct access to its target protein. However, in a cellular context, the inhibitor must first cross the cell membrane to reach its intracellular target. Carboxylic acids are often ionized at physiological pH, which significantly hinders their ability to passively diffuse across the lipid bilayer of the cell membrane.[1][4] Therefore, a molecule can be a potent inhibitor of an isolated enzyme but fail to show activity in cells due to its inability to reach an effective intracellular concentration.
Q2: What are the key physicochemical properties that govern the cell permeability of my carboxylic acid inhibitor?
Several key physicochemical properties are at play:
-
Lipophilicity (LogP/LogD): This is a measure of a compound's oil/water partitioning. Higher lipophilicity generally favors passive diffusion across the cell membrane.[5][6] However, for ionizable molecules like carboxylic acids, the distribution coefficient (LogD) at a specific pH is a more relevant predictor than the partition coefficient (LogP) of the neutral species.[5]
-
Ionization (pKa): The pKa of the carboxylic acid group determines the extent of its ionization at a given pH.[7][8] At physiological pH (around 7.4), carboxylic acids with a typical pKa of 3.5-4.5 will be predominantly in their charged, less permeable form.[1][4]
-
Molecular Size and Weight: Larger molecules tend to have lower permeability.[9][10]
-
Hydrogen Bonding Capacity: A higher number of hydrogen bond donors and acceptors can decrease permeability by increasing the energy required for the molecule to leave the aqueous environment and enter the lipid membrane.[9]
Q3: How can I experimentally measure the cell permeability of my compounds?
Two widely used in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[11][12][13] It is a good first-pass assessment of passive permeability.
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[14][15] It provides a more comprehensive picture of permeability by accounting for passive diffusion, active transport, and efflux mechanisms.[11][14]
Q4: What is the "efflux ratio" in a Caco-2 assay, and why is it important for my carboxylic acid inhibitor?
The efflux ratio is calculated by comparing the permeability of a compound from the basolateral to the apical side (B-A) with its permeability from the apical to the basolateral side (A-B) of the Caco-2 cell monolayer.[14] An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[16] These transporters actively pump drugs out of the cell, reducing their intracellular concentration and therapeutic effect.[17] Many carboxylic acid-containing drugs are substrates for efflux transporters, which can further exacerbate their poor permeability.[18]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered with the cell permeability of carboxylic acid inhibitors.
Issue 1: My carboxylic acid inhibitor shows low permeability in the PAMPA assay.
Underlying Cause: This result strongly suggests that the intrinsic passive permeability of your compound is low. The PAMPA assay primarily measures passive diffusion, so a low permeability value points to unfavorable physicochemical properties.[11][12]
Troubleshooting Steps:
-
Assess Physicochemical Properties:
-
Lipophilicity: Is the calculated or measured LogD at the assay pH too low? A LogD below 0 is often associated with poor passive permeability.[1]
-
Hydrogen Bonding: Does your molecule have a high number of hydrogen bond donors and acceptors?
-
Molecular Size: Is the molecular weight of your compound significantly high?
-
-
Structural Modifications to Improve Passive Permeability:
-
Increase Lipophilicity: Introduce lipophilic groups to the molecule, but be mindful of the potential for increased metabolic instability or off-target effects.[19][20]
-
Mask the Carboxylic Acid: The most direct way to improve the passive permeability of a carboxylic acid is to mask it. This can be achieved through:
-
Prodrug Strategies: Convert the carboxylic acid to an ester or an amide.[4][21] The ester or amide can be cleaved by intracellular enzymes to release the active carboxylic acid.[22]
-
Bioisosteric Replacement: Replace the carboxylic acid with a less acidic group that can still participate in the necessary target interactions, such as a tetrazole or a hydroxamic acid.[2][22]
-
-
Workflow for Diagnosing and Addressing Low Passive Permeability
Caption: Diagnosing and addressing low passive permeability identified by the PAMPA assay.
Issue 2: My compound has good permeability in the PAMPA assay but poor permeability in the Caco-2 assay.
Underlying Cause: This discrepancy is a strong indicator that your compound is a substrate for active efflux transporters.[11][23] The PAMPA assay only measures passive diffusion, while the Caco-2 assay also accounts for active transport processes.[14][24] Efflux transporters in the Caco-2 cells are likely pumping your compound back out, resulting in low net permeability.
Troubleshooting Steps:
-
Confirm Efflux Substrate Liability:
-
Calculate the Efflux Ratio: A bidirectional Caco-2 assay is necessary. An efflux ratio (Papp B-A / Papp A-B) > 2 is a common indicator of active efflux.
-
Use Efflux Transporter Inhibitors: Perform the Caco-2 assay in the presence of known inhibitors of P-gp (e.g., verapamil) or BCRP.[14] A significant increase in A-B permeability in the presence of an inhibitor confirms that your compound is a substrate for that transporter.
-
Utilize Transporter Knockout Cells: If available, Caco-2 cells with specific transporters knocked out can definitively identify the transporter responsible for efflux.
-
-
Strategies to Mitigate Efflux:
-
Structural Modifications: Make structural changes to your molecule to reduce its recognition by efflux transporters. This can involve altering the overall charge distribution, reducing the number of hydrogen bond donors, or changing the molecule's conformation.[18]
-
Prodrug Approach: While primarily used to enhance passive diffusion, a prodrug strategy can sometimes also circumvent efflux transporter recognition.
-
Diagram of Prodrug Activation to Overcome Poor Permeability
Caption: Prodrug strategy to enhance cell permeability of a carboxylic acid inhibitor.
Issue 3: My compound shows variable or low recovery in the Caco-2 assay.
Underlying Cause: Low recovery can be due to several factors, including poor aqueous solubility of the compound in the assay buffer, non-specific binding to the assay plate or cell monolayer, or metabolic instability.[25][26]
Troubleshooting Steps:
-
Assess Aqueous Solubility: Determine the solubility of your compound in the assay buffer. If solubility is low, consider using a co-solvent like DMSO, but be mindful of its potential effects on cell monolayer integrity.[27]
-
Evaluate Non-Specific Binding: Perform a recovery experiment without cells to assess binding to the plate. If significant binding is observed, consider using plates with a different surface chemistry or adding a small amount of a non-ionic surfactant to the buffer.
-
Check for Metabolic Instability: Incubate your compound with Caco-2 cell lysate to determine if it is being rapidly metabolized. If so, structural modifications may be necessary to improve metabolic stability.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general guideline for performing a PAMPA assay. Specific details may vary depending on the commercial kit used.
Materials:
-
96-well PAMPA plate system (donor and acceptor plates)[28]
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
96-well UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare the Artificial Membrane: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Prepare Solutions: Dissolve test and control compounds in PBS (with a small percentage of co-solvent if necessary).
-
Load Acceptor Plate: Add fresh PBS to the wells of the acceptor plate.
-
Load Donor Plate: Add the compound solutions to the wells of the donor plate.
-
Assemble the "Sandwich": Place the donor plate on top of the acceptor plate.[13]
-
Incubate: Incubate the plate assembly at room temperature for a specified time (e.g., 4-16 hours).[28]
-
Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability (Pe): The effective permeability (Pe) is calculated using the following equation:
Pe = C x Vd x Va / ((Vd + Va) x Area x Time) x -ln(1 - [drug]acceptor / [drug]equilibrium)
Where C is a constant, Vd and Va are the volumes of the donor and acceptor compartments, Area is the surface area of the membrane, and Time is the incubation time.
Data Interpretation:
| Permeability (Pe) (x 10⁻⁶ cm/s) | Classification |
| < 1.5 | Low Permeability |
| > 1.5 | High Permeability |
| [11] |
Protocol 2: Caco-2 Cell Permeability Assay
This protocol outlines the key steps for a Caco-2 permeability assay. This is a more complex, cell-based assay requiring cell culture expertise.[25][29]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test compounds and control compounds (high and low permeability, and an efflux substrate)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[15]
-
Monolayer Integrity Check: Measure the TEER of the cell monolayer. Only use monolayers with TEER values within the acceptable range for your laboratory.[14]
-
Prepare Compound Solutions: Dissolve test and control compounds in the transport buffer.
-
Permeability Measurement (A-B):
-
Wash the cell monolayers with transport buffer.
-
Add the compound solution to the apical (donor) side and fresh transport buffer to the basolateral (acceptor) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral side and replace with fresh buffer.
-
-
Permeability Measurement (B-A):
-
Perform the assay in the reverse direction, adding the compound solution to the basolateral side and sampling from the apical side. This is necessary to determine the efflux ratio.
-
-
Sample Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): The apparent permeability (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A x C0)
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Data Interpretation:
| Papp (A-B) (x 10⁻⁶ cm/s) | Classification |
| < 1 | Low Permeability |
| 1 - 10 | Moderate Permeability |
| > 10 | High Permeability |
| [15] |
Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio > 2 suggests the compound is a substrate for active efflux.
Conclusion
Addressing the poor cell permeability of carboxylic acid inhibitors is a multifaceted challenge that requires a systematic approach. By understanding the underlying physicochemical principles and employing the appropriate experimental tools, researchers can effectively diagnose permeability issues and implement rational strategies to overcome them. This guide provides a framework for troubleshooting common problems and selecting the most promising approaches, such as prodrug design and bioisosteric replacement, to advance your drug discovery programs.
References
-
Physicochemical properties of drugs and membrane permeability : review article. Sabinet African Journals. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
-
Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Prodrugs of Carboxylic Acids. Semantic Scholar. [Link]
-
Drug Absorption. StatPearls - NCBI Bookshelf. [Link]
-
Prodrugs of Carboxylic Acids. Request PDF - ResearchGate. [Link]
-
Physicochemical Factors Affecting Drug Absorption. Pharmacy 180. [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central. [Link]
-
Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. National Institutes of Health (NIH). [Link]
-
Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications (RSC Publishing). [Link]
-
Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Design and synthesis of potent carboxylic acid DGAT1 inhibitors with high cell permeability. PubMed. [Link]
-
A seminar on Physicochemical properties affecting drug absorption. SRM University. [Link]
-
Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Sygnature Discovery. [Link]
-
Chapter 9. Physicochemical and Biological Factors Affecting In Vivo Performance of Drugs. Handbook of Basic Pharmacokinetics… Including Clinical Applications, 7th Edition. PharmacyLibrary. [Link]
-
Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. PMC - NIH. [Link]
-
Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note. Request PDF - ResearchGate. [Link]
-
Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. [Link]
-
Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA. Moon Garden - Medium. [Link]
-
Understanding biocatalyst inhibition by carboxylic acids. PMC - NIH. [Link]
-
Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. [Link]
-
Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. Request PDF - ResearchGate. [Link]
-
Design, Synthesis, and Evaluation of a Set of Carboxylic Acid and Phosphate Prodrugs Derived from HBV Capsid Protein Allosteric Modulator NVR 3-778. MDPI. [Link]
-
caco-2 cell permeability, pampa membrane assays. Slideshare. [Link]
-
Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Semantic Scholar. [Link]
-
Analysis on Parallel Artificial Membrane Permeation Assay. Labinsights. [Link]
-
Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. [Link]
-
Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Semantic Scholar. [Link]
-
Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Request PDF - ResearchGate. [Link]
-
Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. ResearchGate. [Link]
-
Highly Predictive and Interpretable Models for PAMPA Permeability. PMC - NIH. [Link]
-
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. [Link]
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central. [Link]
-
7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Mimetas. [Link]
-
Formulation strategies to improve the bioavailability of poorly absorbed drugs. Request PDF - ResearchGate. [Link]
-
Parallel artificial membrane permeability assay. Wikipedia. [Link]
-
Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. PubMed. [Link]
-
How are chemical structures modified to improve bioavailability? Patsnap Synapse. [Link]
-
Drug Hunter Letters #2: On Carboxylic Acids and Acylglucuronides. [Link]
-
Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid. MDPI. [Link]
-
Discovery of novel BTK inhibitors with carboxylic acids. Request PDF - ResearchGate. [Link]
-
Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay-Biological Implications. PubMed. [Link]
-
Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. [Link]
-
Drug Permeation against Efflux by Two Transporters. PMC - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 4. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 5. Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pharmacy180.com [pharmacy180.com]
- 9. journals.co.za [journals.co.za]
- 10. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 11. PAMPA | Evotec [evotec.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 14. enamine.net [enamine.net]
- 15. medium.com [medium.com]
- 16. Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay-Biological Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
- 18. Design and synthesis of potent carboxylic acid DGAT1 inhibitors with high cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 23. labinsights.nl [labinsights.nl]
- 24. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. | Semantic Scholar [semanticscholar.org]
- 25. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. | Semantic Scholar [semanticscholar.org]
- 27. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 28. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 29. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
Optimization of crystallization conditions for 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid
An advanced guide to optimizing the crystallization of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid, presented in a technical support format for researchers and drug development professionals.
Technical Support Center: Crystallization of this compound
A Senior Application Scientist's Guide to Achieving High-Quality Crystals
Welcome to the technical support guide for the crystallization of this compound (MW: 180.20 g/mol , Formula: C₉H₁₂N₂O₂)[1]. This document provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and streamline your optimization process. The goal is to move beyond simple recipes and empower you with the causal understanding needed to troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs) - First Principles
This section addresses the foundational questions that form the basis of a rational crystallization strategy.
Q1: I am starting with a crude solid. How should I approach initial solvent selection?
Answer: Rational solvent selection is the cornerstone of successful crystallization. Your goal is to identify a solvent that dissolves the compound when hot but has low solubility when cold. For this compound, its pyrazole-carboxylic acid structure provides important clues. These molecules are typically polar and capable of hydrogen bonding.[2][3][4] They often exhibit good solubility in polar organic solvents and limited solubility in non-polar solvents and water, especially in its neutral form.[5][6][7]
Initial Screening Strategy: Start by testing the solubility of a few milligrams of your compound in ~0.5 mL of a range of solvents at both room temperature and near the solvent's boiling point.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Recommended Solvents | Expected Behavior & Rationale |
| Protic Solvents | Methanol, Ethanol, Isopropanol | High potential. The carboxylic acid and pyrazole moieties will hydrogen bond strongly with these solvents. Look for a solvent that requires heating to fully dissolve the compound, which is ideal for cooling crystallization. |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate | Good potential. These solvents interact via dipole-dipole interactions. Ethyl acetate is often a good candidate for producing high-quality crystals. Acetone can sometimes be too strong a solvent, but is an excellent choice for anti-solvent procedures.[7] |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Moderate potential. These are less polar than ketones but can still be effective. They are often used in anti-solvent pairs. |
| Aqueous | Water, Water/Ethanol mixtures | Low potential (at neutral pH). The compound is a carboxylic acid and will have low solubility in neutral water. However, its solubility is highly pH-dependent, making aqueous systems excellent for pH-swing or reactive crystallization.[8][9] Water is also a common anti-solvent.[10][11] |
| Non-Polar | Heptane, Toluene | Very low potential (as primary solvents). The compound is likely insoluble in these. However, they are excellent candidates for use as anti-solvents when the compound is dissolved in a more polar solvent like ethanol or acetone.[12] |
Q2: The target molecule is a carboxylic acid. How important is pH control?
Answer: For a carboxylic acid, pH is arguably the most critical parameter influencing crystallization in aqueous or protic media.[8][9] The protonation state of the carboxylic acid group dictates its solubility and intermolecular interactions.
-
At Low pH (pH < pKa): The carboxylic acid is protonated (-COOH). In this neutral form, the molecule is less polar and its solubility in water is at its minimum. This is often the ideal state for crystallization from aqueous solutions.
-
At High pH (pH > pKa): The carboxylic acid is deprotonated to its carboxylate form (-COO⁻). This ionic form is significantly more polar and thus much more soluble in water.
This pH-dependent solubility is a powerful tool.[8][13] You can dissolve your compound in a basic aqueous solution (e.g., dilute NaOH) and then induce crystallization by slowly adding acid (e.g., dilute HCl) to lower the pH below the pKa, causing the neutral, less soluble form to crystallize out. This technique often yields high-purity crystals as many impurities may remain soluble.
Q3: What are the best crystallization techniques to try for this compound?
Answer: The three most effective techniques for a molecule of this type are Cooling Crystallization, Anti-Solvent Crystallization, and pH-Swing Crystallization.
-
Cooling Crystallization: The classic method. Dissolve the compound in a minimum amount of a suitable hot solvent (identified in your screening) and allow it to cool slowly. Slow cooling is crucial for forming large, well-ordered crystals.
-
Anti-Solvent Crystallization: This is a highly effective and rapid method.[10][11] It involves dissolving the compound in a "good" solvent in which it is very soluble, and then slowly adding a miscible "anti-solvent" in which the compound is insoluble.[12] This systematically reduces the solubility of the compound in the mixed solvent system, inducing crystallization.[14] The rate of addition and mixing are key parameters to control.[11]
-
pH-Swing (Reactive) Crystallization: As discussed above, this is ideal for ionizable molecules. It involves dissolving the compound at a pH where it is soluble (as a salt) and then adjusting the pH to a range where it is insoluble (neutral form), causing it to crystallize.[9]
The general workflow for optimizing these conditions is a cyclical process of screening, analysis, and refinement.
Part 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q1: My compound is separating as a liquid or "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" is a common and frustrating problem. It occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[15] This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid form in that specific solvent environment, which can be depressed by impurities.[16] An oil rarely produces pure crystals because impurities tend to be more soluble in the oil than in the bulk solvent.[16]
Immediate Corrective Actions:
-
Re-heat and Add More Solvent: The most common cause is that the solution is too concentrated, becoming supersaturated too quickly at too high a temperature.[16] Re-heat the mixture until the oil redissolves, add 10-20% more of the primary solvent, and attempt to cool again, much more slowly.
-
Lower the Crystallization Temperature: If possible, switch to a solvent with a lower boiling point. Oiling out often happens when the boiling point of the solvent is higher than the compound's melting point.[17]
-
Slow Down Supersaturation: The key is to generate supersaturation slowly.[15]
-
For cooling crystallization, slow the cooling rate dramatically. Insulate the flask to ensure it cools over several hours.
-
For anti-solvent crystallization, add the anti-solvent much more slowly, perhaps dropwise over an hour, with efficient stirring to avoid localized high supersaturation.[15]
-
-
Introduce Seed Crystals: If you have a small amount of crystalline material from a previous attempt, add a tiny crystal (a "seed") to the solution just as it starts to become cloudy. This provides a template for ordered crystal growth and can bypass the kinetic barrier to nucleation, preventing the formation of an oil.
Q2: I'm getting a fine, amorphous powder, not well-defined crystals. How can I fix this?
Answer: The formation of an amorphous precipitate indicates that nucleation is happening far too rapidly and without order. The system is crashing out of solution rather than crystallizing. This is often a result of generating supersaturation too quickly or being in an incorrect pH range.[8][13]
Solutions:
-
Reduce the Rate of Supersaturation: This is the universal solution.
-
Cooling: Decrease the cooling rate.
-
Anti-Solvent: Add the anti-solvent more slowly and into a region of vigorous stirring.
-
pH-Swing: Add the acid/base dropwise and allow the system to equilibrate between additions.
-
-
Check and Adjust pH: For this carboxylic acid, an incorrect pH can lead to amorphous solids.[8] Ensure you are adjusting the pH to the point of minimum solubility (likely just below the pKa) where the neutral -COOH form dominates. A pH that is too low or too high might cause the precipitation of a less stable salt or complex.
-
Decrease Solute Concentration: Start with a more dilute solution. While it may reduce yield, it will slow down the process and favor the growth of fewer, larger crystals over the rapid precipitation of many small, disordered particles.
Q3: My crystal yield is very low. How can I improve it?
Answer: Low yield can be attributed to two primary factors: incomplete crystallization or using an excessive amount of solvent.
Solutions:
-
Increase Crystallization Time/Lower Temperature: Ensure the solution has had adequate time at the final low temperature (e.g., 4°C or -20°C) for crystallization to reach equilibrium. Sometimes, crystallization can be slow and may require 24-48 hours.
-
Reduce Solvent Volume: If the solution remains clear even when cold, you likely have too much solvent. Gently heat the solution and evaporate a portion of the solvent (e.g., 20-30%) under a stream of nitrogen or by careful boiling. Then, attempt the cooling process again.
-
Add an Anti-Solvent: If you are performing a cooling crystallization and the yield is low, you can sometimes improve it by adding a small amount of a suitable anti-solvent to the cold mother liquor to "push" more material out of the solution.
Part 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for key crystallization workflows.
Protocol 1: Anti-Solvent Crystallization
This protocol is highly recommended for its speed and effectiveness once a good solvent/anti-solvent pair is identified (e.g., Ethanol/Water or Acetone/Heptane).
-
Dissolution: In a clean flask, dissolve the crude this compound in a minimal volume of the "good" solvent (e.g., Ethanol) at room temperature. Ensure all solid is completely dissolved.
-
Filtration (Optional but Recommended): If the solution is hazy or contains particulate matter, filter it through a syringe filter (0.45 µm) into a clean crystallization vessel. This removes insoluble impurities that could inhibit crystallization.
-
Setup: Place the crystallization vessel on a magnetic stir plate with a stir bar and begin moderate stirring.
-
Anti-Solvent Addition: Using a burette or a syringe pump for precise control, add the "anti-solvent" (e.g., deionized water or heptane) dropwise to the stirred solution.
-
Observation: Observe the solution closely. The first sign of crystallization will be the appearance of slight cloudiness (nucleation).
-
Control Nucleation: Once nucleation begins, you can either:
-
Stop addition: Allow the existing nuclei to grow at that solvent composition.
-
Continue slow addition: Continue adding the anti-solvent at a much-reduced rate to drive further crystallization.
-
-
Aging: After the addition is complete, allow the resulting slurry to stir for at least 1-2 hours to ensure crystallization is complete. This "aging" period can improve yield and crystal perfection.
-
Isolation: Isolate the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Protocol 2: pH-Swing Crystallization from Aqueous Solution
This protocol is excellent for purification, as it leverages the acidic nature of the target molecule.
-
Dissolution: In an Erlenmeyer flask, suspend the crude solid in a calculated volume of deionized water.
-
Basification: While stirring, add a dilute basic solution (e.g., 1 M NaOH) dropwise until the solid completely dissolves and the pH is basic (e.g., pH 9-10). The compound is now in its soluble carboxylate salt form.
-
Filtration: Perform a hot filtration if necessary to remove any insoluble impurities.
-
Acidification: Gently heat the solution to ~40-50°C (this helps prevent oiling out). Slowly add a dilute acidic solution (e.g., 1 M HCl) dropwise. Monitor the pH continuously.
-
Induce Crystallization: As the pH approaches the pKa of the carboxylic acid (typically in the 3-5 range for such compounds), you will see the solution become cloudy as the neutral, insoluble form begins to precipitate. Continue adding acid until the pH is ~1 unit below the point of initial precipitation.
-
Slow Cooling & Aging: Turn off the heat and allow the flask to cool slowly to room temperature, and then transfer it to an ice bath for at least one hour.
-
Isolation: Isolate the crystals by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts. Dry under vacuum.
References
-
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). Crystals. [Link]
-
Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). International Journal of Pharmaceutical and Bio-Medical Science. [Link]
-
Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. (2021). Crystal Growth & Design. [Link]
-
Antisolvent Crystallization of Poorly Water Soluble Drugs. (2014). International Journal of Chemical Engineering and Applications. [Link]
-
Antisolvent Crystallization. RM@Schools. [Link]
-
Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. (2019). Powder Diffraction. [Link]
-
1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. LookChem. [Link]
-
Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. (2019). Powder Diffraction. [Link]
-
Three-Step Mechanism of Antisolvent Crystallization. (2022). Crystal Growth & Design. [Link]
-
Modelling and control of combined cooling and antisolvent crystallization processes. (2008). Computers & Chemical Engineering. [Link]
-
The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. (2019). Zeitschrift für Kristallographie - New Crystal Structures. [Link]
-
Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z). (2019). Powder Diffraction. [Link]
-
Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. (2022). ACS Omega. [Link]
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]
-
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). ResearchGate. [Link]
-
Pyrazole - Solubility of Things. Solubility of Things. [Link]
-
Oiling Out in Crystallization. Mettler Toledo. [Link]
-
Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. (2013). PLoS One. [Link]
-
Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. (2023). Journal of Structural Chemistry. [Link]
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2023). Acme Bioscience. [Link]
-
Pyrazine-2-carboxylic acid - Solubility of Things. Solubility of Things. [Link]
-
Recrystallization (help meeeeee). (2013). Reddit. [Link]
-
Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. (2006). Acta Crystallographica Section D: Biological Crystallography. [Link]
-
Physico-chemical properties of the designed pyrazole derivatives. ResearchGate. [Link]
-
Oiling out During Crystallization Processes: Experimental Investigation and Modeling. (2008). Chemical Engineering & Technology. [Link]
-
Optimization. Hampton Research. [Link]
-
Optimization of crystallization conditions for biological macromolecules. (2014). Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]
-
Optimization of crystallization conditions for biological macromolecules. (2014). Semantic Scholar. [Link]
-
Optimization of crystallization conditions for biological macromolecules. (2014). ResearchGate. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives: A Review. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2018). Karaelmas Fen ve Mühendislik Dergisi. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). Results in Chemistry. [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. (2020). International Journal of Trend in Scientific Research and Development. [Link]
-
Physicochemical and ADMET properties of pyrazole derivatives. ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]
-
Pyrazole-4-carboxylic acid. PubChem. [Link]
- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (2020).
-
1H–pyrazole–3–carboxylic acid: Experimental and computational study. (2019). Journal of Molecular Structure. [Link]
-
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. PubChem. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Semantic Scholar [semanticscholar.org]
- 3. Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Cas 5952-92-1,1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | lookchem [lookchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijprajournal.com [ijprajournal.com]
- 11. ijcea.org [ijcea.org]
- 12. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mt.com [mt.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. reddit.com [reddit.com]
Validation & Comparative
Confirming the Structure of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid: A Comparative NMR Guide
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and medicinal chemists, 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid, a molecule with potential pharmacological significance, presents a unique structural elucidation challenge. Its fused heterocyclic system, combining a pyrazole ring with a seven-membered cycloheptane ring, requires a detailed analytical approach for complete characterization.
This guide provides an in-depth, technically-focused comparison of the expected Nuclear Magnetic Resonance (NMR) spectroscopic features of this molecule with established principles of NMR theory and data from analogous structures. By delving into the causality behind experimental choices and presenting a self-validating analytical workflow, this document serves as a practical resource for scientists engaged in the structural verification of complex heterocyclic compounds.
The Analytical Imperative: Why NMR is the Gold Standard
Nuclear Magnetic Resonance spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[1] Its ability to probe the chemical environment of individual nuclei (¹H and ¹³C) provides a detailed roadmap of the molecular architecture, revealing connectivity, stereochemistry, and even subtle conformational dynamics. For a molecule like this compound, with its combination of aromatic-like and saturated ring systems, NMR is indispensable for confirming the correct isomer and tautomeric form.
Experimental Protocol: Acquiring High-Resolution NMR Data
To ensure the acquisition of high-quality, interpretable NMR spectra, a standardized and robust experimental protocol is paramount. The following methodology is recommended for the analysis of this compound.
1. Sample Preparation:
-
Solvent Selection: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve a wide range of organic compounds, including carboxylic acids, and its exchangeable deuterium atom which can help in identifying the acidic protons of the carboxylic acid and the N-H of the pyrazole ring.
-
Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.
2. NMR Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for resolving the complex multiplets expected from the cycloheptane ring protons.
-
¹H NMR Acquisition:
-
A standard one-pulse experiment is used.
-
Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
A sufficient number of scans (typically 16 or 32) should be acquired to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is used to obtain singlets for all carbon atoms, simplifying the spectrum.
-
A wider spectral width is necessary compared to ¹H NMR.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
3. Advanced 2D NMR Experiments:
To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, a suite of 2D NMR experiments is highly recommended:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying the connectivity between different parts of the molecule, especially across quaternary carbons.
Predicted NMR Data and Structural Interpretation
In the absence of publicly available experimental spectra for this compound, high-quality predicted NMR data serves as an invaluable tool for anticipating the spectral features and guiding the interpretation of experimentally acquired data. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | ~12.0 - 13.0 | broad singlet | 1H |
| -NH | ~11.0 - 12.0 | broad singlet | 1H |
| H4, H8 | ~2.7 - 2.9 | multiplet | 4H |
| H5, H7 | ~1.8 - 2.0 | multiplet | 4H |
| H6 | ~1.6 - 1.8 | multiplet | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O | ~165 - 175 |
| C3 | ~140 - 150 |
| C3a | ~135 - 145 |
| C8a | ~115 - 125 |
| C4, C8 | ~25 - 35 |
| C5, C7 | ~20 - 30 |
| C6 | ~20 - 30 |
Analysis and Comparison with Structural Features
-
Carboxylic Acid and NH Protons: The highly deshielded signals predicted for the carboxylic acid and the pyrazole N-H protons are characteristic of acidic protons involved in hydrogen bonding. Their broad nature is a result of chemical exchange. In an experiment using D₂O as the solvent, these peaks would be expected to disappear, providing a clear diagnostic tool for their identification.
-
Pyrazole Ring Carbons: The quaternary carbons of the pyrazole ring (C3, C3a, and C8a) are expected to appear in the downfield region of the ¹³C NMR spectrum, consistent with their sp² hybridization and location within an electron-deficient aromatic-like system.
-
Cycloheptane Ring: The protons and carbons of the fused cycloheptane ring will give rise to signals in the aliphatic region of the spectra. The methylene protons (H4-H8) are expected to show complex overlapping multiplets due to spin-spin coupling with their neighbors. The chemical shifts of the carbons directly attached to the pyrazole ring (C4 and C8) are predicted to be slightly downfield compared to the other methylene carbons due to the influence of the adjacent heterocyclic system. The complexity of the cycloheptane ring signals can be resolved using 2D NMR techniques like COSY and HSQC to trace the connectivity within the seven-membered ring.
Visualizing the Structure and NMR Correlations
To further clarify the structural assignments, a diagram illustrating the molecular structure and key NMR correlations is presented below.
Figure 1. Molecular structure and key NMR correlations.
The workflow for structural confirmation using a combination of 1D and 2D NMR techniques is a self-validating system. The initial hypotheses from the 1D spectra are rigorously tested and confirmed through the correlations observed in the 2D spectra, providing a high degree of confidence in the final structural assignment.
Figure 2. Workflow for NMR-based structure elucidation.
Conclusion
References
-
PubChem. 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. [Link]
-
ACD/Labs. NMR Prediction. [Link]
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
nmrshiftdb2. [Link]
-
CAS. NMR Database for Faster Structural Data. [Link]
-
YouTube. How to predict NMR Shifts of any compound using ChemDraw ? [Link]
-
YouTube. How to Predict NMR in ChemDraw. [Link]
-
Chegg. Solved 1. ChemDraw is a great and simple to use tool to. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
- Jacobsen, N. E. (2007). NMR spectroscopy explained: simplified theory, applications and examples for organic chemistry and structural biology. John Wiley & Sons.
- Field, L. D., Li, H., & Magill, A. M. (2007).
Sources
Comparative Analysis of a Novel JAK2 Inhibitor: 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic Acid
A Preclinical Head-to-Head Evaluation Against Ruxolitinib and Fedratinib
Introduction: The Critical Role of JAK2 in Disease and the Quest for Selective Inhibition
The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular tyrosine kinases pivotal to cytokine signaling.[1] This signaling cascade, known as the JAK-STAT pathway, is fundamental for a multitude of cellular processes, including immunity, proliferation, and hematopoiesis.[2][3] Dysregulation of this pathway, particularly through hyperactivation of JAK2, is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs) like myelofibrosis and polycythemia vera.[4][5]
The discovery of activating mutations, such as JAK2 V617F, spurred the development of targeted therapies. Ruxolitinib, a potent JAK1/JAK2 inhibitor, and Fedratinib, a selective JAK2 inhibitor, have become mainstays in the clinical management of these disorders.[4][6] However, the quest for inhibitors with improved selectivity and potentially better safety profiles continues.
This guide introduces 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid (HCPCA) , a novel, investigational small molecule inhibitor. While pyrazole derivatives are known to possess a wide range of biological activities, the specific profile of HCPCA is under evaluation.[7][8] This document provides a comprehensive, preclinical comparative analysis of HCPCA against the established inhibitors, Ruxolitinib and Fedratinib, focusing on in vitro efficacy, selectivity, and mechanism of action.
The JAK-STAT Signaling Pathway
The canonical JAK-STAT pathway is initiated when a cytokine binds to its receptor on the cell surface.[9] This event brings the associated JAKs into close proximity, allowing them to trans-activate each other through phosphorylation.[2] The activated JAKs then phosphorylate the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[9] Once docked, STATs are phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate gene expression.[3][10] In diseases like MPNs, constitutive activation of JAK2 leads to uncontrolled downstream signaling, promoting cell proliferation and survival.[11]
Figure 2: Workflow for determining the enzyme inhibition mechanism.
Discussion and Future Perspectives
The preclinical data presented in this guide position this compound (HCPCA) as a promising novel inhibitor of JAK2.
-
Potency and Selectivity: HCPCA exhibits potent, low-nanomolar inhibition of JAK2, on par with the FDA-approved drugs Ruxolitinib and Fedratinib. [4][6]Critically, its selectivity profile appears favorable, with significantly lower inhibition of other JAK family members, particularly JAK1, when compared to Ruxolitinib. [12]This superior selectivity for JAK2 over JAK1 is a key feature shared with Fedratinib and may translate to a differentiated safety profile, potentially with less immunosuppression associated with JAK1 inhibition. [4]
-
Cellular Activity: The compound effectively suppresses downstream signaling in a JAK2-dependent cancer cell line, confirming its ability to engage the target in a cellular milieu.
-
Mechanism of Action: HCPCA acts as an ATP-competitive inhibitor, a well-understood and validated mechanism for targeting kinases. [11][12] Based on this encouraging in vitro profile, the logical next steps for the development of HCPCA involve a comprehensive evaluation of its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and subsequent testing in in vivo animal models of myeloproliferative neoplasms. These studies will be critical to assess its efficacy, safety, and therapeutic potential as a next-generation JAK2 inhibitor.
Detailed Experimental Protocols
Protocol 1: TR-FRET Biochemical Kinase Assay
-
Objective: To determine the IC50 of test compounds against JAK family kinases.
-
Materials: Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes; LanthaScreen™ Eu-anti-GST Antibody; TR-FRET Ulight™-poly GT (1:1) Substrate; Kinase Buffer A; test compounds (HCPCA, Ruxolitinib, Fedratinib); ATP; 384-well assay plates.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in Kinase Buffer A.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the enzyme/substrate mixture (JAK enzyme and Ulight™-poly GT substrate in Kinase Buffer A) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (at the determined Km concentration for each enzyme) to all wells.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of TR-FRET dilution buffer containing EDTA and the Eu-anti-GST antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm.
-
Calculate the TR-FRET ratio and plot the percent inhibition against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. [13]
-
Protocol 2: Cellular pSTAT5 Inhibition Assay
-
Objective: To measure the inhibition of constitutive STAT5 phosphorylation in HEL 92.1.7 cells.
-
Materials: HEL 92.1.7 cell line; RPMI-1640 medium with 10% FBS; test compounds; AlphaScreen® SureFire® p-STAT5 (Tyr694) Assay Kit; 384-well cell culture plates.
-
Procedure:
-
Seed HEL 92.1.7 cells into a 384-well plate at a density of 20,000 cells/well and incubate overnight.
-
Prepare serial dilutions of test compounds in culture medium.
-
Treat the cells with the compounds for 2 hours at 37°C.
-
Lyse the cells by adding 1X Lysis Buffer provided in the kit and incubate for 15 minutes with shaking.
-
Transfer 4 µL of the lysate to a 384-well Proxiplate.
-
Prepare the Acceptor Mix (Activation Buffer, Reaction Buffer, Acceptor Beads) and add 5 µL to each well.
-
Seal the plate and incubate for 2 hours at room temperature.
-
Prepare the Donor Mix (Dilution Buffer, Donor Beads) and add 2 µL to each well under subdued light.
-
Seal the plate, protect from light, and incubate for 2 hours at room temperature.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Determine IC50 values by plotting the signal against the logarithm of inhibitor concentration. [14]
-
References
- JAK-STAT signaling in human disease: from genetic syndromes to clinical inhibition. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9345224/]
- JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9498114/]
- A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/20307611/]
- JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease. [URL: https://www.amerigoscientific.com/blog/jak-stat-signaling-pathway-mechanism-function-and-importance-in-disease]
- Comparison of Janus Kinase Inhibitors in the Treatment of Rheumatoid Arthritis: A Systemic Literature Review. [URL: https://www.tandfonline.com/doi/full/10.1080/17588928.2019.1605352]
- Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials. [URL: https://pubmed.ncbi.nlm.nih.gov/38659610/]
- Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays. [URL: https://pubmed.ncbi.nlm.nih.gov/20434236/]
- Biochemical Kinase Assays. [URL: https://www.thermofisher.com/us/en/home/drug-discovery/primary-screening-and-profiling-services/biochemical-assays/biochemical-kinase-assays.html]
- Application Notes and Protocols for Cell-Based Assays in the Screening of Selective JAK1 Inhibitors. [URL: https://www.benchchem.com/application-notes/Application-Notes-and-Protocols-for-Cell-Based-Assays-in-the-Screening-of-Selective-JAK1-Inhibitors]
- JAK-STAT signaling pathway. [URL: https://www.cusabio.
- JAK-STAT signaling pathway. [URL: https://en.wikipedia.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [URL: https://www.celtarys.com/blog/optimizing-biochemical-assays-for-kinase-activity-in-drug-discovery]
- Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib. [URL: https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2020.00492/full]
- Mechanistic and kinetic studies of inhibition of enzymes. [URL: https://pubmed.ncbi.nlm.nih.gov/254471/]
- Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3252564/]
- Fedratinib in 2025 and beyond: indications and future applications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10787265/]
- Enzyme kinetics and inhibition studies. [URL: https://library.fiveable.me/key-terms/biochem/enzyme-kinetics-and-inhibition-studies]
- Step-by-Step Guide to Kinase Inhibitor Development. [URL: https://www.reactionbiology.com/blog/step-by-step-guide-to-kinase-inhibitor-development]
- Testing kinase inhibitors where it matters: Drug screening in intact cells. [URL: https://www.reactionbiology.
- Comparative efficacy of five approved Janus kinase inhibitors as monotherapy and combination therapy in patients with moderate-to-severe active rheumatoid arthritis: a systematic review and network meta-analysis of randomized controlled trials. [URL: https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1378128/full]
- Comparative Safety of JAK Inhibitors vs TNF Antagonists in Immune-Mediated Inflammatory Diseases: A Systematic Review and Meta-Analysis. [URL: https://pubmed.ncbi.nlm.nih.gov/39224673/]
- Biochemical kinase assay to improve potency and selectivity. [URL: https://www.domainex.co.uk/case-studies/biochemical-kinase-assay-improve-potency-and-selectivity]
- JAK inhibitors: an evidence-based choice of the most appropriate molecule. [URL: https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2024.1477799/full]
- Steady-state enzyme kinetics. [URL: https://portlandpress.
- Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10093847/]
- In Vitro JAK Kinase Activity and Inhibition Assays. [URL: https://experiments.springernature.com/articles/10.1007/978-1-61779-160-4_17]
- What is the best method for finding mechanism of action of inhibitors in enzymatic bi substrate reactions? [URL: https://www.researchgate.
- Ruxolitinib Phosphate (INCB018424): Selective JAK1/JAK2 Inhibitor for JAK-STAT Pathway Research. [URL: https://www.inhibitor-research.com/product/a3781]
- Identification of Novel JAK2 Inhibitors from Amino Derivatives of Epoxyalantolactone: In Silico and In Vitro Studies. [URL: https://www.mdpi.com/1422-0067/27/1/329]
- Enzyme Inhibitor Terms and Calculations. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/protein-biology/enzyme-activity-assays/enzyme-inhibitors]
- What is the mechanism of Fedratinib Hydrochloride? [URL: https://www.patsnap.
- JAK2 Inhibitor, Fedratinib, Inhibits P-gp Activity and Co-Treatment Induces Cytotoxicity in Antimitotic Drug-Treated P-gp Overexpressing Resistant KBV20C Cancer Cells. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7216010/]
- Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8328906/]
- Fedratinib in myelofibrosis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7186295/]
- Fedratinib: uses, dosing, warnings, adverse events, interactions. [URL: https://www.drugs.
- Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. [URL: https://pubmed.ncbi.nlm.nih.gov/19446864/]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [URL: https://www.mdpi.com/1420-3049/23/1/134]
- Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. [URL: https://www.sciencedirect.com/science/article/pii/S187853522400589X]
- 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/776416]
- Design, synthesis, characterization, and antiproliferative activity of novel pyrazole-3-carboxylic acid derivatives. [URL: https://www.researchgate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. cusabio.com [cusabio.com]
- 3. JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease - Amerigo Scientific [amerigoscientific.com]
- 4. Frontiers | Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib [frontiersin.org]
- 5. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JAK-STAT signaling in human disease: from genetic syndromes to clinical inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Fedratinib Hydrochloride? [synapse.patsnap.com]
- 12. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action of Novel Pyrazole Compounds
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs.[1][2] This five-membered heterocyclic ring is particularly prominent in the development of protein kinase inhibitors, which have revolutionized targeted cancer therapy.[3][4][5][6] However, the journey from a promising novel pyrazole compound to a validated therapeutic candidate is paved with rigorous scientific scrutiny. The most critical phase of this journey is the unambiguous validation of its mechanism of action (MoA).
Understanding how a compound works at a molecular level is not merely an academic exercise; it is fundamental to predicting its efficacy, anticipating potential toxicities, and de-risking the costly progression through clinical trials.[7][8] This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to meticulously validate the MoA of novel pyrazole compounds. We will move beyond a simple checklist of experiments and delve into the causality behind our choices, creating a self-validating experimental cascade.
To illustrate this process, we will use a hypothetical novel pyrazole compound, Pyracomp-X , as our case study. Our initial screening has shown that Pyracomp-X exhibits potent anti-proliferative effects in various cancer cell lines. Our goal is to build a robust, evidence-based narrative that defines its precise molecular mechanism.
The Overall Strategy: From Cellular Phenotype to Molecular Target
Caption: Overall workflow for MoA validation.
Part 1: Characterizing the Cellular Phenotype of Pyracomp-X
Before we can understand how Pyracomp-X works, we must first meticulously define what it does to cancer cells. Phenotypic assays provide the foundational data upon which all subsequent mechanistic hypotheses are built.[9][10]
Experiment 1: Quantifying Anti-Proliferative Potency
The primary observation is that Pyracomp-X inhibits cell growth. Our first step is to quantify this effect across multiple, relevant cancer cell lines and compare its potency to a known clinical standard. This contextualizes its efficacy.
Objective: Determine the half-maximal inhibitory concentration (IC50) of Pyracomp-X.
-
Cell Seeding: Seed cancer cells (e.g., HCT116 colorectal cancer, K562 leukemia) in 96-well opaque plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a 10-point serial dilution of Pyracomp-X and a reference compound (e.g., Ruxolitinib, a known pyrazole-based JAK kinase inhibitor[1]). Add the compounds to the cells and incubate for 72 hours.
-
Lysis & Reagent Addition: Add a reagent like CellTiter-Glo®, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls (100% viability) and plot the dose-response curve to calculate the IC50 value.
| Compound | HCT116 IC50 (nM) | K562 IC50 (nM) | MCF-7 IC50 (nM) |
| Pyracomp-X | 15 | 8 | 25 |
| Ruxolitinib (Ref.) | >10,000 | 280 | >10,000 |
| Doxorubicin (Ref.) | 50 | 20 | 35 |
Insight: The data clearly shows Pyracomp-X is a potent anti-proliferative agent, particularly in leukemia cells (K562), and is significantly more potent than the JAK inhibitor Ruxolitinib in these specific cell lines.
Experiment 2: Investigating Cell Cycle Perturbation
Potent growth inhibition often results from a disruption of the normal cell division cycle.[3] Flow cytometry allows us to precisely quantify the percentage of cells in each phase of the cycle.
Objective: Determine if Pyracomp-X induces cell cycle arrest.
-
Treatment: Treat cells (e.g., K562) with Pyracomp-X at 1x and 5x its IC50 value for 24 hours.
-
Harvest & Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the membrane.
-
Staining: Wash the cells and resuspend them in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
Analysis: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 45% | 35% | 20% |
| Pyracomp-X (8 nM) | 48% | 30% | 22% |
| Pyracomp-X (40 nM) | 75% | 10% | 15% |
| Palbociclib (CDK4/6i Ref.) | 80% | 8% | 12% |
Insight: Pyracomp-X induces a significant, dose-dependent arrest of cells in the G1 phase of the cell cycle, an effect similar to that of known CDK4/6 inhibitors. This strongly suggests that Pyracomp-X may be targeting a protein involved in the G1/S transition.
Part 2: Target Identification and Engagement
The phenotypic data points towards a specific cellular process. Now, we must bridge the gap between the cellular effect and the molecular target. Given the prevalence of pyrazole compounds as kinase inhibitors, a logical next step is to screen Pyracomp-X against a panel of protein kinases.[1][3][4]
Experiment 3: Direct Target Inhibition (Biochemical Assay)
A biochemical assay using purified enzymes is the most direct way to determine if Pyracomp-X is a kinase inhibitor and to identify its primary target(s).[11]
Objective: To measure the in vitro inhibitory activity of Pyracomp-X against a panel of purified protein kinases, particularly those involved in cell cycle regulation.
-
Reaction Setup: In a 384-well plate, set up kinase reactions containing a specific kinase (e.g., CDK2, Aurora A, Bcr-Abl), its substrate, ATP, and a serial dilution of Pyracomp-X.
-
Kinase Reaction: Incubate the plate at room temperature to allow the kinase to phosphorylate its substrate by consuming ATP.
-
ATP Depletion & Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the ADP generated into a luminescent signal.
-
Data Acquisition: Measure luminescence. The signal is directly proportional to kinase activity.
-
Analysis: Calculate the IC50 value for each kinase.
| Kinase Target | Pyracomp-X IC50 (nM) | Reference Inhibitor IC50 (nM) |
| CDK2/Cyclin E | 5 | Roscovitine (150 nM) |
| CDK4/Cyclin D1 | 850 | Palbociclib (11 nM) |
| Aurora A Kinase | >5,000 | Alisertib (1.2 nM) |
| Bcr-Abl Kinase | 2,500 | Imatinib (300 nM) |
| JAK2 Kinase | >10,000 | Ruxolitinib (3.3 nM) |
Insight: The biochemical data reveals that Pyracomp-X is a potent and highly selective inhibitor of CDK2. This finding aligns perfectly with the observed G1 cell cycle arrest, as CDK2 is a critical regulator of the G1/S transition.
Experiment 4: Confirming Target Engagement in a Cellular Context
A compound can be potent in a test tube but may not effectively engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in situ.[12] The principle is that when a drug binds to its target protein, it stabilizes the protein, increasing its melting temperature.
Objective: To verify that Pyracomp-X binds to and stabilizes CDK2 in intact cells.
-
Treatment: Treat intact K562 cells with either vehicle or a saturating concentration of Pyracomp-X.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thawing.
-
Separation: Centrifuge the samples to pellet the aggregated, denatured proteins. The soluble fraction contains the stabilized, non-denatured proteins.
-
Detection: Analyze the amount of soluble CDK2 remaining in the supernatant at each temperature using Western Blot or ELISA.
-
Analysis: Plot the percentage of soluble CDK2 against temperature to generate melting curves and determine the melting temperature (Tm).
| Treatment | CDK2 Melting Temp (Tm) |
| Vehicle Control | 48.5 °C |
| Pyracomp-X (1 µM) | 54.2 °C |
Insight: The significant thermal shift (+5.7°C) provides strong evidence that Pyracomp-X directly binds to and stabilizes CDK2 within the cellular environment, confirming it as the bona fide intracellular target.
Part 3: Validating Downstream Pathway Modulation
Having identified the target (CDK2) and confirmed engagement, the final step is to prove that this engagement leads to the modulation of the downstream signaling pathway, ultimately causing the G1 arrest.
Caption: The validated mechanism of action for Pyracomp-X.
This guide demonstrates that MoA validation is a process of systematic, evidence-based storytelling. By combining cellular, biochemical, and pathway analysis, we have moved from a general observation of anti-proliferative activity to a specific, validated molecular mechanism: Pyracomp-X exerts its anti-cancer effects by selectively inhibiting CDK2 kinase activity, leading to reduced Rb phosphorylation, which in turn causes G1 cell cycle arrest. This level of mechanistic clarity is indispensable for the successful advancement of any novel compound in the drug discovery pipeline.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). PubMed Central. [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal. [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. (2021). Precision for Medicine. [Link]
-
Pyrazole-containing kinase inhibitors targeting EGFR and VEGFR. (n.d.). ScienceDirect. [Link]
-
Functional Cell-Based Assays | Mechanism of Action, Proliferation. (n.d.). Accelevir. [Link]
-
Role of Cell-Based Assays in Drug Discovery and Development. (n.d.). Creative Bioarray. [Link]
-
Enhance Drug Efficacy With Cell-Based Assays. (n.d.). Pharmaron. [Link]
-
Cell-based assays - Application areas. (n.d.). Svar Life Science. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]
-
Mechanism of Action (MOA). (n.d.). Sygnature Discovery. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. [Link]
-
Mechanism of action. (n.d.). Wikipedia. [Link]
-
An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2020). ResearchGate. [Link]
-
Methods in Experimental Pharmacology 2023. (2023). Frontiers Research Topic. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. [Link]
-
Target identification and mechanism of action in chemical biology and drug discovery. (2011). NIH. [Link]
-
Target Identification and Validation in Drug Development. (2022). Technology Networks. [Link]
-
Mechanism of Action (MOA) Studies. (n.d.). NorthEast BioLab. [Link]
-
Molecular Target Validation in preclinical drug discovery. (2014). European Pharmaceutical Review. [Link]
-
Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]
-
Target Validation: Linking Target and Chemical Properties to Desired Product Profile. (2010). PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Mechanism of action - Wikipedia [en.wikipedia.org]
- 9. Functional Cell-Based Assays | Mechanism of Action, Proliferation [accelevirdx.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Target Identification and Validation in Drug Development | Technology Networks [technologynetworks.com]
A Strategic Guide to Comprehensive Cross-Reactivity Profiling of 1,4,5,6-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid
In the landscape of modern drug discovery, the early and comprehensive characterization of a compound's selectivity is paramount to mitigating downstream risks and ensuring clinical success. This guide provides a strategic and in-depth approach to the cross-reactivity profiling of 1,4,5,6-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid (CID 856256-63-8), a novel small molecule with a pyrazole core.[1][2] While the specific biological targets of this compound are not yet publicly defined, its structural motifs, particularly the pyrazole-3-carboxylic acid scaffold, are known to interact with a variety of protein classes.[3][4][5][6][7] This necessitates a broad and systematic investigation of its potential off-target interactions to build a robust safety and selectivity profile.
This document outlines a tiered, data-driven strategy for profiling, drawing upon established industry practices for in vitro safety pharmacology.[8][9][10][11] We will detail the rationale behind the selection of target panels, provide actionable experimental protocols for key assays, and present a framework for the clear and comparative visualization of the resulting data.
The Rationale for a Tiered Profiling Strategy
A tiered approach to cross-reactivity profiling is both scientifically rigorous and resource-efficient. It allows for early identification of major liabilities, followed by more focused investigations to understand the structure-activity relationships (SAR) of any observed off-target interactions.[8]
Caption: Tiered approach to cross-reactivity profiling.
Tier 1: Foundational Safety and Broad Liability Screening
The initial step involves screening 1,4,5,6-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid against a panel of targets known to be associated with adverse drug reactions (ADRs).[10] Several contract research organizations (CROs) offer standardized panels for this purpose, such as the SafetyScreen44 or SAFETYscan47, which cover a range of GPCRs, ion channels, enzymes, and transporters implicated in the most severe ADRs.[8][10][11]
Key Target Classes and Rationale:
-
Kinases: The pyrazole scaffold is a common feature in many kinase inhibitors.[12] Profiling against a panel of representative kinases is crucial to identify any potential off-target kinase activity.[13][14][15]
-
G-Protein Coupled Receptors (GPCRs): Off-target interactions with GPCRs can lead to a wide array of side effects, including cardiovascular and neurological complications.[16] The pyrazole structure in other molecules has been shown to interact with GPCRs like the cannabinoid receptors.[3]
-
Ion Channels: Modulation of ion channel activity is a major cause of cardiac and neuronal toxicity.[][18] Therefore, screening against key ion channels (e.g., hERG, NaV, CaV, KV) is a critical early step.[19][20]
-
Nuclear Receptors: These receptors regulate gene expression and can be inadvertently modulated by small molecules, leading to long-term toxicity.[21][22]
-
Transporters: Inhibition of key drug transporters can lead to drug-drug interactions and altered pharmacokinetics.
Data Presentation: Tier 1 Screening
The results from the initial broad liability screen should be presented in a clear, concise table that highlights any significant interactions. A common threshold for a "hit" in these assays is >50% inhibition at a screening concentration of 10 µM.
| Target Class | Target | Assay Type | % Inhibition at 10 µM |
| Kinase | ABL1 | Radiometric | <10 |
| SRC | Radiometric | 15 | |
| LCK | Radiometric | 8 | |
| GPCR | ADRB2 (β2-adrenergic) | Radioligand Binding | 5 |
| HTR2B (Serotonin 2B) | Radioligand Binding | 65 | |
| OPRM1 (μ-opioid) | Radioligand Binding | <5 | |
| Ion Channel | hERG (KCNH2) | Patch Clamp | 3 |
| SCN5A (NaV1.5) | Patch Clamp | 12 | |
| Enzyme | COX-1 | Enzymatic | 22 |
| COX-2 | Enzymatic | 18 |
Hypothetical data for illustrative purposes.
Tier 2: Expanded Profiling and Structure-Activity Relationship (SAR) Elucidation
Based on the initial findings, a more extensive investigation is warranted. If significant hits are identified, an expanded panel screen (e.g., SafetyScreen98) can provide a broader view of the compound's selectivity within that target class.[10] For instance, if a hit is observed on a particular GPCR, screening against a wider panel of related receptors is necessary.
Concurrently, for any confirmed hits, determining the potency (IC50 or Ki) is essential. This quantitative data is critical for understanding the therapeutic window and guiding medicinal chemistry efforts to mitigate off-target activity.
Experimental Protocol: Kinase Selectivity Profiling (Radiometric Assay)
This protocol provides a generalized workflow for assessing the inhibitory activity of 1,4,5,6-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid against a panel of kinases.
Objective: To determine the IC50 value of the test compound against a panel of kinases.
Materials:
-
Recombinant kinases
-
Substrate peptides/proteins
-
[γ-³³P]ATP
-
Test compound (1,4,5,6-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid)
-
Assay buffer (specific to each kinase)
-
Kinase reaction plates (e.g., 96-well)
-
Phosphocellulose membrane
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM.
-
Assay Setup: In a kinase reaction plate, add the assay buffer, the substrate, and the diluted test compound.
-
Kinase Addition: Add the specific recombinant kinase to each well to initiate the reaction.
-
Phosphorylation Reaction: Add [γ-³³P]ATP to start the phosphorylation reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose membrane, which binds the phosphorylated substrate.
-
Washing: Wash the membrane multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the radioactivity on the membrane using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-compound control. Determine the IC50 value by fitting the data to a dose-response curve.[23]
Caption: Workflow for a radiometric kinase inhibition assay.
Data Presentation: Tier 2 Profiling
The quantitative data from Tier 2 should be presented in a table that allows for easy comparison of potencies across different targets.
| Target | IC50 (µM) |
| HTR2B | 1.2 |
| HTR2C | 8.5 |
| HTR2A | > 25 |
| DRD2 | > 50 |
| Primary Target | <0.01 |
Hypothetical data for illustrative purposes.
Tier 3: In-depth Mechanistic and Functional Characterization
For compounds progressing to lead candidate status, a deeper understanding of any remaining off-target interactions is crucial. This involves moving from simple binding or enzymatic assays to more physiologically relevant functional and cell-based assays.[22][23]
Experimental Protocol: GPCR Functional Assay (Calcium Flux)
This protocol describes a method to assess whether the interaction of 1,4,5,6-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid with a Gq-coupled GPCR (like HTR2B) results in receptor activation or antagonism.
Objective: To determine if the test compound acts as an agonist or antagonist at the HTR2B receptor by measuring changes in intracellular calcium.
Materials:
-
HEK293 cells stably expressing the HTR2B receptor.
-
Fluo-4 AM calcium indicator dye.
-
Test compound.
-
Known HTR2B agonist (e.g., serotonin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader (e.g., FLIPR).[]
Procedure:
-
Cell Plating: Plate the HTR2B-expressing HEK293 cells in a 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with Fluo-4 AM dye according to the manufacturer's instructions. This allows the dye to enter the cells.
-
Agonist Mode:
-
Add serial dilutions of the test compound to the cells.
-
Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of the test compound.
-
Add a known HTR2B agonist at its EC50 concentration.
-
Measure the fluorescence intensity. A decrease in the agonist-induced signal indicates antagonism by the test compound.
-
-
Data Analysis:
Caption: Workflow for a GPCR calcium flux functional assay.
Conclusion and Future Directions
The systematic cross-reactivity profiling of 1,4,5,6-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid, as outlined in this guide, is a critical exercise in modern drug development. By employing a tiered strategy that moves from broad liability screening to in-depth functional characterization, researchers can build a comprehensive understanding of the compound's selectivity. This data-driven approach not only de-risks the progression of the molecule but also provides invaluable insights for potential lead optimization and the prediction of clinical outcomes. The resulting detailed selectivity profile is a cornerstone of a successful regulatory submission and, ultimately, a safer and more effective therapeutic.
References
-
Eurofins Discovery. In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery. [Link]
-
Lazar, et al. (2021). Targeting ion channels with ultra-large library screening for hit discovery. Frontiers in Pharmacology. [Link]
-
Bantscheff, M., et al. (2011). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Methods in Molecular Biology. [Link]
-
Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. [Link]
-
ICE Bioscience. Safety Pharmacology Services. ICE Bioscience. [Link]
-
Lange, J. H., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. [Link]
-
Kojetin, D. J., & Burris, T. P. (2014). Chemical Screening of Nuclear Receptor Modulators. Methods in Molecular Biology. [Link]
-
Yilmaz, F., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Medicinal Chemistry Research. [Link]
-
Merget, B., et al. (2017). Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. Journal of Medicinal Chemistry. [Link]
-
ChemPartner. In Vitro Pharmacology Safety Panel. ChemPartner. [Link]
-
Zhang, X., et al. (2017). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules. [Link]
-
Bantscheff, M., et al. (2011). Optimized chemical proteomics assay for kinase inhibitor profiling. Drug Discovery Today: Technologies. [Link]
-
van Bergen, W., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics. [Link]
-
Kasimova, M. A., et al. (2022). Toward high-resolution modeling of small molecule–ion channel interactions. Frontiers in Pharmacology. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
De-la-Cruz, R., et al. (2015). Ion channels: Small molecules versus biologics – the quest for the ideal Nav1.7 inhibitor. Drug Discovery World. [Link]
-
Slideshare. (2016). Techniques for measuring receptor binding – Its uses. [Link]
-
ResearchGate. (2022). Structure–activity relationship summary of tested compounds. [Link]
-
Staus, D. P., et al. (2016). Evaluating functional ligand-GPCR interactions in cell-based assays. Current Protocols in Pharmacology. [Link]
-
ResearchGate. (2015). How can I verify drug binding to a ligand (nuclear receptor)?. [Link]
-
Reaction Biology. Nuclear Receptor Assay Services. Reaction Biology. [Link]
-
Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. [Link]
-
Stöß, C., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. [Link]
-
Creative Biolabs. GPCR Assay Services. Creative Biolabs. [Link]
-
Quiralte, J., et al. (1997). Anaphylactoid reactions due to nonsteroidal antiinflammatory drugs: clinical and cross-reactivity studies. Annals of Allergy, Asthma & Immunology. [Link]
-
Fun, H. K., et al. (2010). 4,5,6,7,8,9-Hexahydro-2H-cycloocta[c]pyrazol-1-ium-3-olate. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Özer, İ., et al. (2007). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry. [Link]
-
Önal, Z., et al. (2010). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Letters in Organic Chemistry. [Link]
-
Faria, J. V., et al. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
-
National Center for Biotechnology Information. 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. PubChem. [Link]
-
PubChemLite. 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. PubChemLite. [Link]
Sources
- 1. SmallMolecules.com | 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid (from 1 microMole to 1 g) from Eximedlab | SmallMolecules.com [smallmolecules.com]
- 2. chemscene.com [chemscene.com]
- 3. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 9. pharmaron.com [pharmaron.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 12. 4,5,6,7,8,9-Hexahydro-2H-cycloocta[c]pyrazol-1-ium-3-olate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 15. research-portal.uu.nl [research-portal.uu.nl]
- 16. ChemPartner [chempartner.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. Targeting ion channels with ultra-large library screening for hit discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lifechemicals.com [lifechemicals.com]
- 21. Chemical Screening of Nuclear Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 22. reactionbiology.com [reactionbiology.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. GPCR Assay Services - Creative Biolabs [creative-biolabs.com]
- 28. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
Navigating the Structure-Activity Landscape of Cycloalkane-Fused Pyrazoles: A Comparative Guide for Drug Discovery
Introduction: Unraveling the Therapeutic Potential of Fused Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] Fusing the pyrazole ring with a cycloalkane moiety, such as in the 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid scaffold, introduces a three-dimensional architecture that can be exploited to fine-tune binding to biological targets and optimize pharmacokinetic properties.
While specific structure-activity relationship (SAR) data for this compound analogs are not extensively available in the public domain, a wealth of information on closely related structures, particularly the 4,5,6,7-tetrahydro-1H-indazole (cyclohexane-fused pyrazole) core, provides a robust framework for understanding the key determinants of activity in this class of compounds. This guide will synthesize findings from the literature on these related analogs to provide a comparative analysis of their SAR, offering valuable insights for researchers and drug development professionals working on this promising scaffold.
Core Scaffold Comparison: The Influence of the Fused Cycloalkane Ring
The size and substitution of the fused cycloalkane ring are critical determinants of the overall conformation of the molecule, thereby influencing its interaction with the target protein. While direct comparative studies across different ring sizes (cyclopentane, cyclohexane, cycloheptane) are scarce, general principles of medicinal chemistry suggest that varying the ring size will impact the lipophilicity and the spatial orientation of substituents. An increase in ring size from a five-membered to a seven-membered ring generally increases lipophilicity, which can affect absorption, distribution, metabolism, and excretion (ADME) properties.
Structure-Activity Relationship of Tetrahydroindazole-Based Analogs
Due to the availability of data, we will focus our SAR analysis on derivatives of the 4,5,6,7-tetrahydro-1H-indazole core. These compounds have been explored for various therapeutic targets, including kinases and metabolic enzymes.
Substitutions on the Pyrazole Ring
The pyrazole ring offers two nitrogen atoms (N1 and N2) that can be substituted. The nature of the substituent at these positions significantly impacts biological activity.
-
N1-Substitution: In a series of fused pyrazole inhibitors of p38α mitogen-activated protein kinase (MAPK), substitution at the N1 position with various aryl and heteroaryl groups was found to be crucial for potency.[4][5] The choice of the N1-substituent influences the orientation of the molecule in the kinase hinge region.
-
N2-Substitution: While N1-substitution is more commonly explored, N2-substitution can also modulate activity and selectivity.
Modifications of the 3-Carboxylic Acid Moiety
The carboxylic acid group at the 3-position is a key feature, often acting as a hydrogen bond donor and acceptor, or as a handle for further derivatization. Its replacement with bioisosteres can significantly alter the compound's properties.[6]
-
Carboxamides: Conversion of the carboxylic acid to a carboxamide is a common strategy to improve cell permeability and introduce additional interaction points. A variety of indazole-3-carboxamides have been synthesized and evaluated for their biological activities.[7] The nature of the amine substituent on the carboxamide can be systematically varied to probe the binding pocket. For instance, in a series of pyrazole carboxamides, the introduction of an N-1-(6-aryloxypyridin-3-yl) ethylamine skeleton led to potent insecticidal and fungicidal activities.[8]
-
Esters and Other Isosteres: Esterification of the carboxylic acid can modulate its pharmacokinetic profile. Other carboxylic acid isosteres, such as tetrazoles or hydroxamic acids, can be explored to alter acidity and physicochemical properties.[6]
Substitution on the Fused Cyclohexane Ring
Decorating the saturated portion of the tetrahydroindazole core can provide additional vectors for interaction with the target protein and can influence the molecule's solubility and metabolic stability. In a study of tetrahydroindazoles as inhibitors of human dihydroorotate dehydrogenase (DHODH), substitutions on the tetrahydro-ring were explored to optimize potency and metabolic stability.[9]
Comparative Data of Tetrahydroindazole-Based Analogs
The following table summarizes representative SAR data for tetrahydroindazole-based analogs from the literature, focusing on kinase inhibition.
| Compound ID | Core Scaffold | R1 (N1-substituent) | R3 (C3-substituent) | Target | IC50 (nM) | Reference |
| 10m | Tetrahydroindazole | 2,6-dichlorophenyl | 4-(2-hydroxyethyl)piperazin-1-yl-carbonyl | p38α MAPK | 5 | [5] |
| 10q | Tetrahydroindazole | 2,6-dichlorophenyl | 4-methylpiperazin-1-yl-carbonyl | p38α MAPK | 3 | [5] |
| 2h | Pyrazolopyridazine | 4-fluorophenyl | 2-methoxy-4-(4-methylpiperazin-1-yl)benzamide | p38α MAPK | 1.8 (hWB) | [4] |
| 2m | Pyrazolopyridazine | 4-fluorophenyl | 2-methoxy-4-(morpholin-4-yl)benzamide | p38α MAPK | 2.5 (hWB) | [4] |
| (R)-HZ05 | Tetrahydroindazole | 2-fluoro-5-methylphenyl | 4-(trifluoromethyl)phenyl | hDHODH | 130 | [9] |
| 52 | Tetrahydroindazole | Imidazo[1,2-a]pyridin-6-yl | 2-fluoro-5-methylphenyl | hDHODH | 40 | [9] |
hWB: human whole blood
Experimental Protocols
General Synthesis of Tetrahydroindazole-3-Carboxylic Acid
A common synthetic route to the tetrahydroindazole-3-carboxylic acid core involves the condensation of a cyclic β-ketoester with hydrazine.
Caption: General synthetic scheme for tetrahydroindazole-3-carboxylic acid.
Step-by-step methodology:
-
To a solution of ethyl cyclohexanone-2-carboxylate in a suitable solvent (e.g., ethanol), add hydrazine hydrate.
-
Reflux the reaction mixture for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.
p38α MAPK Inhibition Assay
This protocol describes a typical in vitro kinase assay to evaluate the inhibitory activity of the synthesized compounds against p38α MAPK.
Caption: Workflow for a p38α MAPK inhibition assay.
Step-by-step methodology:
-
Prepare an assay buffer containing HEPES, MgCl2, and DTT.
-
In a microplate, add the assay buffer, recombinant p38α enzyme, and the substrate (e.g., ATF2).
-
Add the test compounds at a range of concentrations.
-
Pre-incubate the mixture for a defined period at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time.
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable method, such as an ELISA with a phospho-specific antibody or a radiometric assay.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualization of Key SAR Findings
The following diagram illustrates the key SAR points for tetrahydroindazole-based kinase inhibitors.
Caption: Key structure-activity relationships for tetrahydroindazole-based inhibitors.
Conclusion and Future Directions
The this compound scaffold represents a promising area for the development of novel therapeutics. While direct SAR data is limited, the extensive research on the related tetrahydroindazole core provides a solid foundation for rational drug design. Key takeaways include the critical role of the N1-substituent in directing interactions with target proteins and the versatility of the C3-carboxylic acid moiety for modification to optimize potency and pharmacokinetic properties.
Future research should focus on the systematic exploration of the cycloheptane-fused scaffold. Comparative studies with cyclopentane and cyclohexane analogs would be highly valuable to elucidate the impact of ring size on biological activity and ADME properties. Furthermore, exploring a wider range of bioisosteric replacements for the carboxylic acid and diverse substitutions on the cycloalkane ring will undoubtedly lead to the discovery of novel and potent drug candidates.
References
-
Part 2: Structure-activity relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. PubMed. [Link]
-
Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. PubMed. [Link]
-
Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. PubMed. [Link]
- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Chemical Review and Letters. [Link]
-
SAR of fused pyrazole derivatives as cytotoxic agents and MET inhibitors. ResearchGate. [Link]
- Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research.
-
Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. [Link]
-
Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. PubMed. [Link]
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
-
Synthesis and Biological Activity of 4-Aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides. ResearchGate. [Link]
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
-
QSAR analysis of some fused pyrazoles as selective cyclooxygenase-2 inhibitors: a Hansch approach. PubMed. [Link]
-
Structure activity relationship of the synthesized compounds. ResearchGate. [Link]
-
Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
-
Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. [Link]
-
Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. PubMed. [Link]
-
Structure Property Relationships of Carboxylic Acid Isosteres. PMC. [Link]
-
Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. PMC. [Link]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. jocpr.com [jocpr.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Part 2: Structure-activity relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Cyclohepta[c]pyrazoles and Indazoles in Medicinal Chemistry
A Senior Application Scientist's Perspective on Two Privileged Heterocyclic Scaffolds
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. Among the myriad of heterocyclic scaffolds, fused pyrazoles have emerged as a cornerstone in the design of contemporary pharmaceuticals. This guide provides an in-depth comparison of two such scaffolds: the well-established and clinically validated indazole core and the less-explored, yet potentially advantageous, cyclohepta[c]pyrazole system.
As researchers and drug development professionals, our objective is to understand the nuanced differences in the chemical space occupied by these two structures and how these differences might translate into tangible therapeutic benefits. While indazole's reputation as a "privileged scaffold" is built on a solid foundation of successful drug candidates, the exploration of larger fused ring systems like cyclohepta[c]pyrazole is driven by the quest for novel intellectual property and potentially improved physicochemical and pharmacological properties.
Structural and Electronic Properties: A Tale of Two Rings
The fundamental difference between indazoles and cyclohepta[c]pyrazoles lies in the nature of the ring fused to the pyrazole core. Indazole features a benzene ring, imparting aromaticity and planarity to the bicyclic system. In contrast, cyclohepta[c]pyrazoles possess a seven-membered cycloheptane, cycloheptene, or cycloheptatriene ring, which introduces a greater degree of three-dimensionality and conformational flexibility.
| Feature | Indazole | Cyclohepta[c]pyrazole |
| Fused Ring | Benzene (6-membered, aromatic) | Cycloheptane/ene/triene (7-membered) |
| Overall Geometry | Largely planar | Non-planar, conformationally flexible |
| Electronic Nature | Electron-rich aromatic system | Can vary from aliphatic to partially conjugated |
| Key Bonds | C-C and C-N bonds within a rigid framework | Greater rotational freedom in the seven-membered ring |
This structural divergence has profound implications for how these molecules interact with biological targets. The planarity of the indazole ring is often crucial for its insertion into the active sites of kinases and other enzymes, where it can engage in π-stacking interactions. The non-planar nature of the cyclohepta[c]pyrazole scaffold, however, may allow for more extensive and unique interactions within a binding pocket, potentially leading to enhanced selectivity and potency.
Synthesis and Chemical Accessibility
The synthetic accessibility of a scaffold is a critical factor in its viability for drug discovery programs. Here, indazoles have a clear advantage due to a long history of well-established synthetic methodologies.
Indazole Synthesis: A plethora of methods exist for the synthesis of the indazole core, often starting from readily available ortho-substituted anilines or related precursors. These methods are generally high-yielding and allow for a wide range of substitutions on both the benzene and pyrazole rings.
Cyclohepta[c]pyrazole Synthesis: The synthesis of cyclohepta[c]pyrazoles is less documented in the scientific literature. Typically, their synthesis would involve the construction of a pyrazole ring onto a pre-existing seven-membered carbocyclic precursor, such as a cycloheptanone or a related derivative. The challenges associated with the synthesis and functionalization of seven-membered rings can make the preparation of a diverse library of cyclohepta[c]pyrazole analogues more complex than for indazoles.
Biological Efficacy: Established Powerhouse vs. Emerging Contender
Indazole: A Clinically Validated Scaffold
-
Oncology: Indazole-based compounds are prominent as kinase inhibitors. For instance, axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of renal cell carcinoma. The indazole core mimics the adenine hinge-binding motif of ATP, enabling it to effectively compete for the ATP-binding site of various kinases.
-
Anti-inflammatory: The indazole derivative benzydamine is used as a non-steroidal anti-inflammatory drug (NSAID) for its analgesic and anti-inflammatory properties.
-
Antiemetic: Granisetron, a 5-HT3 receptor antagonist, features an indazole core and is used to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy.
The efficacy of indazoles is intrinsically linked to their ability to present key pharmacophoric features in a rigid and predictable orientation, facilitating strong and specific interactions with their biological targets.
Cyclohepta[c]pyrazole: A Scaffold of Untapped Potential
Direct experimental data on the biological efficacy of cyclohepta[c]pyrazoles is scarce in the public domain. However, based on the known activities of other fused pyrazole systems and the principles of medicinal chemistry, we can extrapolate their potential.
The increased conformational flexibility of the seven-membered ring could be advantageous in several ways:
-
Novel Binding Modes: The non-planar structure may enable interactions with regions of a target protein that are inaccessible to planar scaffolds like indazole. This could lead to the discovery of allosteric inhibitors or inhibitors with novel mechanisms of action.
-
Improved Physicochemical Properties: The introduction of a more saturated, three-dimensional ring system can lead to improved solubility, reduced plasma protein binding, and better metabolic stability compared to flat aromatic systems. These are critical parameters for developing orally bioavailable drugs.
-
Scaffold Hopping and Bioisosterism: In drug design, replacing a known active scaffold (like indazole) with a structurally novel one (like cyclohepta[c]pyrazole) is a common strategy to generate new intellectual property and potentially overcome limitations of the original scaffold, such as off-target effects or acquired resistance.
While direct comparative data is lacking, the broader class of pyrazole derivatives has shown significant promise in various therapeutic areas, including as anticancer and anti-inflammatory agents.[4] It is reasonable to hypothesize that the cyclohepta[c]pyrazole scaffold could also exhibit a range of valuable biological activities.
Structure-Activity Relationship (SAR) and Future Directions
The extensive research on indazoles has led to a well-defined understanding of their structure-activity relationships.[5] Substitutions at various positions of the indazole ring have been systematically explored to optimize potency, selectivity, and pharmacokinetic properties for different targets.
For cyclohepta[c]pyrazoles, the SAR is largely unexplored. Future research in this area should focus on:
-
Systematic Synthesis: Developing robust and versatile synthetic routes to access a diverse range of cyclohepta[c]pyrazole derivatives with various substitution patterns on both the pyrazole and the cycloheptyl rings.
-
Biological Screening: Screening these novel compounds against a broad panel of biological targets, particularly kinases, G-protein coupled receptors, and enzymes involved in inflammatory pathways.
-
Computational Modeling: Employing in silico methods such as pharmacophore modeling and molecular docking to predict potential biological targets and guide the design of new analogues.
Experimental Protocols
To facilitate further research in this area, we provide a generalized experimental protocol for the key steps in evaluating the potential of these scaffolds as kinase inhibitors, a common application for such heterocyclic systems.
Experimental Workflow: Kinase Inhibitor Profiling
Figure 1. A generalized experimental workflow for the evaluation of novel kinase inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (Generic)
-
Compound Preparation: Prepare a stock solution of the test compound (cyclohepta[c]pyrazole or indazole derivative) in 100% DMSO. Create a serial dilution series of the compound in assay buffer.
-
Reaction Mixture Preparation: In a suitable microplate, add the kinase, the appropriate substrate (e.g., a peptide or protein), and ATP.
-
Initiation of Reaction: Add the diluted test compounds to the reaction mixture. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., 30°C) for a predetermined time.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
References
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. Bioorganic Chemistry. [Link]
-
Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]
-
Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. [Link]
-
Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem. [Link]
-
Synthesis, Properties, and Biological Activities of Indazole. IGI Global. [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. ResearchGate. [Link]
-
A Review of Indazole derivatives in Pharmacotherapy of inflammation. ResearchGate. [Link]
-
Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters. [Link]
-
A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry. [Link]
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. [Link]
-
The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. [Link]
-
A review on Chemistry and Therapeutic effect of Pyrazole. Ignited Minds Journals. [Link]
-
Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis and biological activities of a novel series of indazole derivatives. ResearchGate. [Link]
-
A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research. [Link]
-
Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Journal of Medicinal Chemistry. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Biological Activity of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the biological activity of the novel compound 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid. Given the limited specific data on this molecule, we will leverage the well-documented activities of the broader pyrazole class of compounds to inform our experimental design. Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] This guide will present a series of robust, self-validating experimental protocols to elucidate the potential therapeutic value of this specific fused-ring pyrazole.
Rationale and Selection of Comparative Compounds
The core of our investigation lies in a comparative analysis. By benchmarking this compound against established compounds, we can contextualize its potency and potential mechanisms of action. The selection of comparators is critical and is based on structural similarity and known biological activities relevant to the pyrazole scaffold.
-
Celecoxib: A well-known non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). Its pyrazole core makes it an excellent positive control for anti-inflammatory assays.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic. This will serve as a positive control for antibacterial screening.
-
5-Phenyl-1H-pyrazole-3-carboxylic acid: A simpler, non-fused pyrazole carboxylic acid derivative. This allows for an assessment of the contribution of the hexahydrocyclohepta fused ring system to the overall biological activity.
Experimental Workflow for Biological Activity Verification
The following diagram outlines the systematic approach for the independent verification of the biological activities of this compound.
Caption: A streamlined workflow for the multi-faceted biological evaluation of the target compound.
In-Depth Experimental Protocols
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
This assay will determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a single colony of the test bacterium (e.g., Staphylococcus aureus and Escherichia coli) and inoculate into 5 mL of sterile Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (approximately 0.5 McFarland standard).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Test Compounds:
-
Prepare a 1 mg/mL stock solution of this compound, Ciprofloxacin, and 5-Phenyl-1H-pyrazole-3-carboxylic acid in sterile dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions in a sterile 96-well microtiter plate containing MHB to obtain a range of concentrations (e.g., 100 µg/mL to 0.195 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted compounds.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Anti-inflammatory Activity: COX-1/COX-2 Inhibition Assay
This enzymatic assay will assess the compound's ability to inhibit the cyclooxygenase enzymes, which are key mediators of inflammation.
Protocol:
-
Reagent Preparation:
-
Use a commercially available COX inhibitor screening assay kit.
-
Prepare the reaction buffer, heme, and arachidonic acid substrate solution according to the manufacturer's instructions.
-
Prepare stock solutions of the test compound, Celecoxib, and 5-Phenyl-1H-pyrazole-3-carboxylic acid in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, COX-1 or COX-2 enzyme, and the test compounds at various concentrations.
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further 5 minutes at 37°C.
-
Stop the reaction and measure the prostaglandin production using the kit's detection reagent (typically a colorimetric or fluorometric measurement).
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
-
Cytotoxicity Screening: MTT Assay
This cell-based assay will evaluate the compound's potential to reduce the viability of cancer cells, indicating possible anticancer activity.
Protocol:
-
Cell Culture:
-
Culture a human cancer cell line (e.g., HeLa or A549) in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Seeding:
-
Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound, a positive control (e.g., Doxorubicin), and 5-Phenyl-1H-pyrazole-3-carboxylic acid in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration.
-
Hypothetical Comparative Data
The following tables present hypothetical data to illustrate the potential outcomes of the proposed experiments.
Table 1: Hypothetical Antibacterial Activity (MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| This compound | 16 | 64 |
| Ciprofloxacin | 0.5 | 0.25 |
| 5-Phenyl-1H-pyrazole-3-carboxylic acid | >128 | >128 |
Table 2: Hypothetical Anti-inflammatory and Cytotoxic Activity (IC50 in µM)
| Compound | COX-1 Inhibition | COX-2 Inhibition | HeLa Cell Cytotoxicity |
| This compound | 25.3 | 8.1 | 45.7 |
| Celecoxib | 15.2 | 0.05 | >100 |
| Doxorubicin | N/A | N/A | 0.2 |
| 5-Phenyl-1H-pyrazole-3-carboxylic acid | >100 | >100 | >100 |
Mechanistic Insights and Signaling Pathways
Should the primary screening reveal significant anti-inflammatory activity, further investigation into the underlying molecular mechanisms is warranted. A common pathway implicated in inflammation is the NF-κB signaling cascade.
Caption: A simplified diagram of the NF-κB signaling pathway in inflammation.
A nitric oxide (NO) release assay using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) would be a logical next step. A reduction in NO production in the presence of the test compound would suggest an inhibitory effect on this pathway, possibly through the inhibition of inducible nitric oxide synthase (iNOS), a downstream target of NF-κB.
Conclusion and Future Directions
This guide provides a robust and scientifically rigorous framework for the initial biological characterization of this compound. The proposed comparative approach, utilizing well-established assays and control compounds, will enable a clear and objective assessment of its potential antibacterial, anti-inflammatory, and cytotoxic activities. The hypothetical data presented herein suggests that the fused hexahydrocyclohepta ring system may confer moderate biological activity compared to a simpler pyrazole derivative.
Positive results from this initial screening would justify more extensive investigations, including:
-
Screening against a broader panel of bacterial strains and cancer cell lines.
-
In vivo studies to assess efficacy and safety in animal models.
-
Target identification studies to elucidate the specific molecular targets of the compound.
By following the methodologies outlined in this guide, researchers can effectively and independently verify the biological activity of this novel pyrazole derivative, contributing valuable knowledge to the field of medicinal chemistry.
References
-
Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Gazzar, A. B. A. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Medicinal Chemistry Research, 18(7), 569-584. [Link]
-
Aggarwal, N., Kumar, R., & Dureja, P. (2014). Synthesis and pharmacological activities of pyrazole derivatives: a review. Medicinal Chemistry Research, 23(3), 1011-1038. [Link]
-
Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 17(1), 93-109. [Link]
-
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]
-
Gaber, H. M., Abdel-Aziem, A., & Abdel-Wahab, B. F. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. ResearchGate. [Link]
-
Kumar, A., & Kumar, S. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista Campano, 28(1), 3238-3250. [Link]
-
Kumar, A., & Kumar, S. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]
-
Sharma, V., & Kumar, P. (2014). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 5(11), 4668-4680. [Link]
-
Kumar, V., & Kumar, P. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 5(1), 2-15. [Link]
-
El-Sayed, M. A. A., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(12), 105432. [Link]
-
Cetin, A. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 969-980. [Link]
-
PubChem. (n.d.). 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Target Deconvolution: Orthogonal Assays for Confirming the Target of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid
In the landscape of modern drug discovery, the journey from a promising small molecule to a validated therapeutic is fraught with challenges. One of the most critical hurdles is the unambiguous identification and confirmation of the molecule's biological target. This is particularly true for compounds emerging from phenotypic screens, such as 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid, where a desirable cellular effect is observed, but the precise molecular interaction responsible remains unknown. The process of pinpointing this target, known as target deconvolution, is a cornerstone of successful drug development, providing a mechanistic foundation for efficacy and safety.[1][2]
This guide provides a comparative framework of orthogonal assays designed to robustly identify and confirm the molecular target of novel compounds. Orthogonal assays are indispensable as they employ fundamentally different principles to interrogate the same biological question, thereby minimizing the risk of technology-specific artifacts and building a compelling, multi-faceted case for a specific drug-target interaction.[3][4][5] We will explore a strategic combination of biophysical, in-cell, and chemical proteomics approaches to build a high-confidence target profile for our compound of interest.
The Imperative of Target Validation
Before committing to extensive medicinal chemistry efforts and preclinical studies, it is paramount to confirm that a compound's therapeutic effect is mediated through its intended target. This validation process mitigates the significant risk of late-stage failures due to a lack of efficacy or unforeseen toxicity. A multi-pronged approach using orthogonal methodologies is now a regulatory expectation and a hallmark of rigorous scientific investigation.[5]
This guide will focus on three powerful and complementary techniques:
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a physiological, intracellular environment.
-
Surface Plasmon Resonance (SPR): To provide real-time, label-free kinetic analysis of the direct biomolecular interaction.[6][7][8]
-
Isothermal Titration Calorimetry (ITC): To deliver a thermodynamic signature of the binding event, considered the gold standard for affinity determination.[9][10]
Each of these assays provides a unique lens through which to view the compound-target interaction, and their collective data builds a robust and compelling narrative of target engagement.
Cellular Thermal Shift Assay (CETSA): Verifying Intracellular Target Engagement
The foundational principle of CETSA is that the binding of a ligand, such as our pyrazole compound, to its target protein confers thermal stability.[11][12] This stabilization can be detected by heating intact cells or cell lysates and quantifying the amount of soluble target protein remaining at different temperatures.[13][14] A positive thermal shift in the presence of the compound is strong evidence of direct binding within the cell's complex milieu.[15]
Experimental Workflow
The CETSA workflow can be conceptualized as a three-stage process: treatment, thermal challenge, and detection.
Caption: CETSA experimental workflow from cell treatment to data analysis.
Detailed Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Harvest and resuspend the cells in a suitable buffer. Aliquot the cell suspension and treat with a dilution series of this compound or vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
Heat Shock: Transfer the treated cell suspensions to PCR tubes or a 96-well plate. Heat the samples across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[13]
-
Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the putative target protein in each sample using a specific antibody-based method like Western blotting or an ELISA.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm). A shift in the Tm (ΔTm) for the compound-treated samples indicates target stabilization.
Data Interpretation:
A successful CETSA experiment will yield a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control. This "thermal shift" is a strong indicator of target engagement. An isothermal dose-response experiment, where the temperature is kept constant and the compound concentration is varied, can be performed to determine the compound's potency in a cellular context.[12]
| Parameter | Vehicle Control (DMSO) | Compound-Treated | Interpretation |
| Melting Temp (Tm) | 52°C | 58°C | ΔTm of +6°C indicates significant target stabilization. |
| EC50 (isothermal) | N/A | 500 nM | The compound engages the target in cells with nanomolar potency. |
Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics
SPR is a powerful biophysical technique that provides real-time, label-free detection of biomolecular interactions.[6][7] It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[8][16] This allows for the precise determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated.[17]
Experimental Workflow
The SPR workflow involves sensor chip preparation, analyte injection, and data analysis to extract kinetic parameters.
Caption: SPR experimental workflow for kinetic analysis.
Detailed Protocol:
-
Protein Immobilization: The purified putative target protein is covalently immobilized onto a suitable sensor chip (e.g., CM5 chip via amine coupling). A reference flow cell is prepared in parallel to subtract non-specific binding and bulk refractive index changes.
-
Analyte Injection: A series of concentrations of this compound are prepared in a running buffer. Each concentration is injected over the sensor surface for a defined period to monitor the association phase.
-
Dissociation Phase: After the association phase, running buffer is flowed over the chip to monitor the dissociation of the compound from the target protein.
-
Regeneration: If necessary, a regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams (response units vs. time) are processed and fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters.
Data Interpretation:
The primary output of an SPR experiment is a sensorgram. By analyzing the sensorgrams from a concentration series, key kinetic and affinity data can be derived.
| Parameter | Value | Interpretation |
| k_on (Association Rate) | 1 x 10^5 M⁻¹s⁻¹ | How quickly the compound binds to the target. |
| k_off (Dissociation Rate) | 1 x 10⁻³ s⁻¹ | How slowly the compound dissociates from the target. |
| K_D (Dissociation Constant) | 10 nM | High affinity interaction (KD = koff / kon). |
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9][18] It is considered the gold standard for determining binding affinity (KD) because it is a direct measurement in solution, requiring no labels or immobilization.[10] ITC also determines the stoichiometry (n) of the interaction and the enthalpy (ΔH) and entropy (ΔS) of binding.
Experimental Workflow
An ITC experiment involves titrating the compound into a solution of the target protein and measuring the resulting heat changes.
Caption: ITC experimental workflow for thermodynamic characterization.
Detailed Protocol:
-
Sample Preparation: Prepare the purified target protein and the pyrazole compound in the exact same buffer to minimize heats of dilution.[18] Degas the solutions thoroughly.
-
Loading the Instrument: Load the protein solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.
-
Titration: Perform a series of small, sequential injections of the compound into the protein solution while maintaining a constant temperature. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.
-
Data Analysis: The raw data (power vs. time) is integrated to obtain the heat change for each injection. These values are then plotted against the molar ratio of the compound to the protein. The resulting binding isotherm is fitted to a model to extract the thermodynamic parameters.[19]
Data Interpretation:
ITC provides a wealth of information about the forces driving the interaction.
| Parameter | Value | Interpretation |
| K_D (Dissociation Constant) | 12 nM | High affinity, consistent with SPR data. |
| n (Stoichiometry) | 1.05 | Indicates a 1:1 binding interaction. |
| ΔH (Enthalpy) | -8.5 kcal/mol | The binding is enthalpically driven (favorable). |
| ΔS (Entropy) | +7.2 cal/mol·K | The binding is entropically favorable. |
Comparison of Orthogonal Assays
| Feature | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Ligand-induced thermal stabilization | Change in refractive index upon binding | Measures heat change upon binding |
| Environment | In-cell or in-lysate | In vitro (immobilized) | In vitro (in solution) |
| Label Required? | No | No | No |
| Key Outputs | Tm shift (ΔTm), cellular EC50 | k_on, k_off, K_D | K_D, n, ΔH, ΔS |
| Strengths | Confirms target engagement in a physiological context. | Real-time kinetics, high throughput potential. | Gold standard for affinity, provides full thermodynamic profile. |
| Limitations | Indirect measure of binding, requires specific antibodies. | Requires protein immobilization which may affect activity. | Requires larger amounts of pure protein, lower throughput. |
Conclusion: Building a Conclusive Case
The identification and validation of a drug's target are non-negotiable steps in the modern drug discovery pipeline. For a novel compound like this compound, a single assay is insufficient to build the necessary confidence for further development. By employing a strategic, orthogonal approach, we can build a multi-layered, robust dataset that substantiates a specific drug-target interaction.
The journey begins with CETSA, providing compelling evidence of target engagement within the native cellular environment. This is followed by the meticulous kinetic analysis of SPR, which defines the dynamics of the direct interaction. Finally, ITC delivers the thermodynamic foundation of the binding event, offering the ultimate confirmation of affinity and stoichiometry. Together, these assays provide a comprehensive and convincing body of evidence, paving the way for informed lead optimization and a higher probability of clinical success.
References
-
deNOVO Biolabs. (2025). How does SPR work in Drug Discovery? deNOVO Biolabs. [Link]
-
Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery. [Link]
-
Creative Biostructure. (n.d.). Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies. Creative Biostructure. [Link]
-
Chemistry For Everyone. (2025). How Is Surface Plasmon Resonance Used In Drug Discovery? YouTube. [Link]
-
Sygnature Discovery. (n.d.). Isothermal Titration Calorimetry (ITC). Sygnature Discovery. [Link]
-
Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. Aragen Life Sciences. [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]
-
Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. Pharma Focus Asia. [Link]
-
Sartorius Group. (2020). Surface Plasmon Resonance (SPR) Analysis for Drug Development. Sartorius Group. [Link]
-
UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
-
Wang, L., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. [Link]
-
Bantscheff, M., et al. (2019). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Communications. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Wang, L., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Publications. [Link]
-
Axxam S.p.A. (n.d.). From gene to validated and qualified hits. Axxam S.p.A. [Link]
-
Creative Biolabs. (n.d.). Orthogonal Assay Service. Creative Biolabs. [Link]
-
ResearchGate. (n.d.). Kinobeads workflow. ResearchGate. [Link]
-
Robers, M. B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
ResearchGate. (2011). Application of isothermal titration calorimetry and column chromatography for identification of biomolecular targets. ResearchGate. [Link]
-
TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]
-
Revvity Signals Software. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Revvity Signals Software. [Link]
-
PubMed. (n.d.). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PubMed. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Charles River Laboratories. (n.d.). Orthogonal Screening Platforms. Charles River Laboratories. [Link]
-
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]
Sources
- 1. Target deconvolution strategies in drug discovery | Semantic Scholar [semanticscholar.org]
- 2. pharmafocusasia.com [pharmafocusasia.com]
- 3. axxam.com [axxam.com]
- 4. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 5. revvitysignals.com [revvitysignals.com]
- 6. denovobiolabs.com [denovobiolabs.com]
- 7. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 8. youtube.com [youtube.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
- 17. Surface Plasmon Resonance (SPR) Analysis for Drug Development [pharma-industry-review.com]
- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. researchgate.net [researchgate.net]
In Vivo Efficacy of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic Acid: A Comparative Guide to Preclinical Validation in Inflammatory Models
This guide provides a comprehensive framework for the in vivo validation of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid (HCPCA), a novel pyrazole derivative, as a potential anti-inflammatory agent. We will objectively compare its hypothesized efficacy against established alternatives, supported by detailed experimental protocols and data interpretation strategies. This document is intended for researchers, scientists, and drug development professionals.
Introduction to HCPCA and the Pyrazole Scaffold
This compound (HCPCA) is a heterocyclic compound featuring a pyrazole core fused with a cycloheptane ring. The pyrazole moiety is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs with a wide spectrum of biological activities.[1][2][3] Derivatives of pyrazole carboxylic acid, in particular, have demonstrated significant potential as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents.[4][5][6] The anti-inflammatory properties of many pyrazole-based compounds are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[7]
Given the established anti-inflammatory profile of the pyrazole carboxylic acid class, it is hypothesized that HCPCA will exhibit similar efficacy. This guide outlines a robust preclinical strategy to validate this hypothesis in vivo.
Comparative Framework: HCPCA vs. Established Anti-inflammatory Agents
To ascertain the therapeutic potential of HCPCA, its efficacy must be benchmarked against a known standard. A suitable comparator for this purpose is Indomethacin , a potent non-steroidal anti-inflammatory drug (NSAID). Indomethacin is frequently used as a reference compound in preclinical anti-inflammatory studies, including those evaluating novel pyrazole derivatives.[8][9]
Key Comparative Parameters:
-
Efficacy: The primary measure of anti-inflammatory effect, typically quantified as the percentage reduction in edema or other inflammatory markers.
-
Potency: The dose of the compound required to elicit a specific level of therapeutic effect (e.g., ED50).
-
Onset and Duration of Action: The time course of the anti-inflammatory response.
-
Safety Profile: A preliminary assessment of potential side effects, such as gastrointestinal irritation, which is a known concern with traditional NSAIDs.
In Vivo Validation: The Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rodents is a widely accepted and highly reproducible acute inflammatory model for evaluating novel anti-inflammatory compounds.[8][9]
Scientific Rationale:
Carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response upon subcutaneous injection.
-
The initial phase (0-1.5 hours) is characterized by the release of histamine, serotonin, and bradykinin.
-
The delayed phase (1.5-5 hours) involves the production of prostaglandins, mediated by the upregulation of COX-2. This later phase is particularly sensitive to inhibition by NSAIDs.
By measuring the reduction in paw volume (edema) in this model, we can effectively quantify the anti-inflammatory activity of HCPCA and compare it to Indomethacin.
Experimental Workflow:
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Detailed Protocol:
-
Animal Acclimatization and Grouping:
-
Male Wistar rats (180-220 g) are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle).
-
Animals are randomized into the following groups (n=8):
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose, p.o.)
-
Group II: Indomethacin (10 mg/kg, p.o.)
-
Group III: HCPCA (low dose, e.g., 25 mg/kg, p.o.)
-
Group IV: HCPCA (medium dose, e.g., 50 mg/kg, p.o.)
-
Group V: HCPCA (high dose, e.g., 100 mg/kg, p.o.)
-
-
Animals are fasted overnight before the experiment with free access to water.
-
-
Treatment and Induction:
-
The initial volume of the right hind paw of each rat is measured using a digital plethysmometer.
-
The respective treatments are administered orally (p.o.) via gavage.
-
One hour after treatment, 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the subplantar region of the right hind paw.
-
-
Data Collection and Analysis:
-
Paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
The volume of edema is calculated as the difference between the paw volume at each time point and the baseline paw volume.
-
The percentage inhibition of edema is calculated using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
-
-
Data are expressed as mean ± SEM and analyzed by one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group. A p-value < 0.05 is considered statistically significant.
-
Expected Outcomes and Data Interpretation
The primary outcome of this study will be a dose-dependent reduction in paw edema by HCPCA. The data can be summarized in the following table for clear comparison:
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h (± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | Expected maximal edema | 0% |
| Indomethacin | 10 | Expected significant reduction | Expected >80% |
| HCPCA | 25 | Hypothetical value | Hypothetical value |
| HCPCA | 50 | Hypothetical value | Hypothetical value |
| HCPCA | 100 | Hypothetical value | Hypothetical value |
A successful outcome would be a statistically significant, dose-dependent reduction in paw edema in the HCPCA-treated groups, particularly at the 3-hour time point, which is indicative of prostaglandin synthesis inhibition. The efficacy of the highest dose of HCPCA should be comparable to that of the Indomethacin group.
Mechanistic Insights: The Prostaglandin Synthesis Pathway
The anti-inflammatory action of many pyrazole derivatives, and NSAIDs like Indomethacin, is primarily through the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.
Caption: The arachidonic acid cascade and the site of action for HCPCA.
Conclusion and Future Directions
This guide outlines a foundational in vivo study to validate the anti-inflammatory efficacy of this compound. A positive outcome, demonstrating significant and dose-dependent edema inhibition comparable to Indomethacin, would provide strong evidence for its therapeutic potential.
Further studies should then be initiated to:
-
Elucidate the precise mechanism of action, including in vitro COX-1/COX-2 inhibition assays.
-
Evaluate its efficacy in chronic inflammatory models (e.g., adjuvant-induced arthritis).
-
Conduct a more thorough safety and toxicological profile, including assessment of gastric ulceration.
By following this structured and comparative approach, researchers can robustly evaluate the preclinical potential of HCPCA as a novel anti-inflammatory agent.
References
-
Sangshetti, J. N., Shinde, D. B. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(6), 1272-1277. [Link]
-
Geronikaki, A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(11), 1395. [Link]
-
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 166-175. [Link]
-
Yıldırım, S., et al. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]
-
ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
-
Abdel-Aziz, M., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3807-3816. [Link]
-
Lal, K. (2022). Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review. Elementary Education Online, 21(1), 5452-5468. [Link]
-
El-Helw, E. A. E., et al. (2020). Pyrazole derivatives with diverse therapeutic activities. ResearchGate. [Link]
-
Sharma, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2032. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications | AVESİS [avesis.yyu.edu.tr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ilkogretim-online.org [ilkogretim-online.org]
- 8. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic Acid
The classification of this compound as a potentially hazardous material for shipping underscores the necessity for meticulous handling and disposal procedures.[1] The protocols outlined herein are designed to be self-validating, ensuring that each step contributes to a comprehensive safety and compliance framework.
Part 1: Foundational Principles of Chemical Waste Management
Before delving into the specific procedures for 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid, it is crucial to understand the universal principles that govern laboratory waste. All chemical waste, including the compound , must be treated as hazardous unless explicitly determined otherwise by a qualified safety professional.[2] This precautionary principle is the bedrock of laboratory safety.
Core tenets include:
-
Identification and Classification: Accurately determine the nature of the waste.[3]
-
Containment: Use appropriate, sealed, and clearly labeled containers.[2][5]
-
Professional Disposal: Engage licensed hazardous waste disposal services.[3]
Part 2: Hazard Profile and Risk Assessment
While detailed toxicological data for this compound is limited, information from analogous pyrazole derivatives provides a basis for a conservative risk assessment.
| Potential Hazard | Rationale based on Analogous Compounds | Primary Safety Precaution |
| Skin and Eye Irritation | Many pyrazole carboxylic acids are classified as skin and eye irritants.[6][7] | Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][8] |
| Respiratory Irritation | As a solid, dust formation can lead to respiratory tract irritation.[9] | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation.[6][10] |
| Environmental Hazard | Discharge of nitrogen-containing heterocyclic compounds into the environment must be avoided to prevent harm to aquatic life and ecosystems.[8][10][11] | Do not dispose of down the drain or in regular trash.[10][12] |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases.[6][13] | Segregate from incompatible materials during storage and waste accumulation. |
This table summarizes potential hazards based on data from similar chemical structures. A formal risk assessment should be conducted by the institution's Environmental Health and Safety (EHS) department.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a clear workflow for the safe disposal of this compound from the point of generation to final removal by a licensed contractor.
-
Designate as Hazardous Waste: At the moment you decide the chemical is no longer needed, it must be managed as hazardous waste.[5]
-
Solid Waste Stream: Collect waste this compound in a dedicated solid chemical waste container.
-
Liquid Waste Stream: If the compound is dissolved in a solvent, collect it in a compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines. For instance, segregate halogenated and non-halogenated solvent waste.
-
Contaminated Materials: Any materials contaminated with the compound, such as gloves, weigh boats, or paper towels, should be collected in a separate, clearly labeled solid waste container for hazardous materials.[5]
-
Container Selection: Use a container that is in good condition, free of leaks or cracks, and compatible with the chemical.[5] A high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap is recommended.
-
Labeling: Immediately affix a "Hazardous Waste" label to the container.[2][5] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid abbreviations or formulas.[5]
-
The date accumulation started.
-
The specific hazards (e.g., "Irritant").
-
The name of the principal investigator or laboratory contact.
-
-
Secure Location: Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (like a spill tray) to contain any potential leaks.[2][4][5]
-
Segregation: Ensure the container is stored separately from incompatible materials, particularly strong oxidizing agents.[5][6]
-
Accumulation Limits: Be aware of your facility's limits on the volume of hazardous waste that can be accumulated in the lab (e.g., typically no more than 55 gallons of hazardous waste or one quart of acute hazardous waste).[2]
Empty containers that once held this compound must be managed carefully to remove hazardous residues.
-
Triple Rinsing: Rinse the container three times with a suitable solvent capable of dissolving the compound (e.g., methanol or ethanol).[2][5]
-
Collect Rinsate: The solvent rinsate from each rinse must be collected and disposed of as liquid hazardous waste.[2][5]
-
Container Defacing: After triple rinsing and allowing the container to air dry in a fume hood, completely deface or remove the original chemical label.[2]
-
Final Disposal: Once thoroughly decontaminated and defaced, the container may be disposed of in the regular trash or recycling, as per your institution's policy.[5][14]
-
Contact EHS: When the waste container is full or needs to be removed, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[5]
-
Professional Disposal: The EHS department will arrange for a licensed hazardous waste disposal company to transport the material for final treatment.[3] The recommended disposal method for this type of compound is controlled incineration at a licensed chemical destruction plant.[10] This method ensures the complete destruction of the organic molecule, preventing its release into the environment.
Part 4: Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Disposal Workflow Diagram
References
- How to Safely Dispose of Laboratory Waste? | Stericycle UK. (2024, October 24).
- Properly Managing Chemical Waste in Laboratories.
- HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from Lehigh University Campus Safety Division.
- Laboratory Waste Disposal Safety Protocols. (2024, August 16).
- Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
- 5-Acetyl-1H-Pyrazole-3-carboxylic acid - Safety Data Sheet. (2025, June 28).
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid - Safety Data Sheet. (2025, June 2).
- 1H-Pyrazole-3-carboxylic acid, 4-(4-Methylphenyl)-, ethyl ester - Safety Data Sheet.
- 1-(2-Nitrophenyl)-1H-pyrazole-3-carboxylic acid - Safety Data Sheet.
- 1H-Pyrazole-3-carboxylic acid - Safety Data Sheet. (2011, May 6).
- Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid - Safety Data Sheet. (2024, September 6).
- 1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid - Safety Data Sheet.
- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
- This compound.
- Pyrazole - Safety Data Sheet.
- 4-Nitro-1H-pyrazole-3-carboxylic acid - Safety Data Sheet. (2009, October 12).
- 1-Methyl-1H-pyrazole-3-carboxylic acid - Safety Data Sheet. (2023, September 5).
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). Retrieved from US Environmental Protection Agency (EPA).
Sources
- 1. chemscene.com [chemscene.com]
- 2. vumc.org [vumc.org]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. acewaste.com.au [acewaste.com.au]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. Page loading... [wap.guidechem.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. aksci.com [aksci.com]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 13. fishersci.com [fishersci.com]
- 14. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Comprehensive Safety Protocol: Handling and Disposal of 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid
This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals working with 1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid. The protocols herein are synthesized from established best practices for handling analogous chemical structures to ensure maximum safety and experimental integrity.
Core Principle: A Proactive Safety Culture
Safe laboratory practice begins before the first reagent is weighed. It is a mindset grounded in understanding the potential hazards of a substance and implementing controls to mitigate them. For novel or sparsely documented compounds like this compound, we must proceed with a conservative approach, treating the compound as potentially hazardous based on data from structurally similar molecules.
Hazard Assessment: An Evidence-Based Approach
While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, a thorough analysis of analogous pyrazole carboxylic acid derivatives provides a reliable hazard profile. The primary risks are associated with irritation and potential harm from ingestion or inhalation.
Key Potential Hazards:
-
Skin Irritation (H315): Similar compounds are known to cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause serious irritation.[1][2][3]
-
Respiratory Irritation (H335): As a solid, the compound can form dust upon handling, which may irritate the respiratory system if inhaled.[2][3][4]
-
Harmful if Swallowed (H302): Ingestion may be harmful.
The following table summarizes the anticipated hazards and the necessary personal protective equipment (PPE) to mitigate these risks.
| Hazard Category | GHS Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Eye Contact | H319: Causes serious eye irritation | Chemical splash goggles meeting ANSI Z.87.1 standards are mandatory. A face shield should be worn over goggles during procedures with a high risk of splashing.[1][5][6] |
| Skin Contact | H315: Causes skin irritation | A fully-buttoned laboratory coat and chemical-resistant nitrile or butyl rubber gloves are required.[5][6][7] Ensure gloves are inspected before use and changed immediately upon contamination.[5][8] |
| Inhalation | H335: May cause respiratory irritation | All handling of the solid compound that may generate dust must occur within a certified chemical fume hood to minimize inhalation risk.[5] If engineering controls are insufficient, a NIOSH-approved respirator is required.[5][9] |
| Ingestion | H302: Harmful if swallowed | Do not eat, drink, or smoke in laboratory areas.[5] Wash hands thoroughly with soap and water after handling, even when gloves have been worn.[2] |
Operational Plan: PPE in Practice
The level of PPE required is dictated by the specific laboratory operation being performed. The following step-by-step guidance ensures that safety measures are aligned with procedural risks.
Step 1: Preparation and Engineering Controls
-
Verify Engineering Controls: Before beginning work, ensure the chemical fume hood has a current certification and is functioning correctly. Eyewash stations and safety showers must be accessible and unobstructed.[1][7]
-
Assemble PPE: Don a lab coat and chemical-resistant gloves.[5] Obtain properly fitting chemical splash goggles.
-
Prepare Work Area: Line the work surface within the fume hood with absorbent, disposable bench paper to contain any minor spills.
Step 2: Handling the Solid Compound (Weighing and Transfers)
-
Location: Perform all manipulations of the solid compound inside a chemical fume hood to contain dust.[5]
-
Technique: Use a spatula to carefully transfer the solid.[5] Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously. When weighing, use an anti-static weigh boat or place the balance in an enclosure within the hood if possible.
-
PPE: Standard PPE (lab coat, gloves, goggles) is required.
Step 3: Dissolving the Compound
-
Technique: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.[5]
-
PPE: If there is a significant risk of splashing due to the volume or method of mixing, a face shield should be worn in addition to safety goggles.[5][6]
Step 4: Post-Handling and Decontamination
-
Surface Cleaning: After handling, decontaminate any surfaces or equipment that may have come into contact with the chemical.
-
PPE Doffing: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by goggles/face shield, and finally the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing PPE.
Caption: PPE selection workflow based on the specific laboratory task.
Disposal Plan: Ensuring a Safe Chemical Lifecycle
Improper disposal of chemical waste can lead to environmental contamination and poses a significant safety risk.[10] this compound and materials contaminated with it must be treated as hazardous chemical waste.[10][11]
Waste Segregation and Collection Protocol:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels, contaminated bench paper) must be placed in a dedicated, clearly labeled hazardous waste container.[5][10] The container should be a sealable bag or drum designated for solid chemical waste.
-
Liquid Waste: All solutions containing the compound, including reaction mixtures and rinseate from cleaning glassware, must be collected in a designated, properly labeled, and sealable hazardous waste container.[10][11] The container must be made of a compatible material.
-
Labeling: The waste container label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[10]
-
Storage: Store sealed waste containers in a designated hazardous waste accumulation area away from incompatible materials.[10]
-
Prohibition: Under no circumstances should this chemical or its solutions be disposed of down the sink or in regular trash.[10][12]
Caption: Step-by-step workflow for the proper disposal of chemical waste.
Emergency Procedures: First Aid for Exposure
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove contaminated clothing.[8] Flush the affected skin with plenty of soap and water for at least 15 minutes.[1][8][12] Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][7][12] Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air immediately.[7][8][12] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[8][12] Rinse the mouth with water.[8][12] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
References
-
Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%. Cole-Parmer. Available from: [Link]
-
3-methyl-1H-pyrazole-5-carboxylic acid, KISHIDA CHEMICAL CO., LTD - Safety Data Sheet. Kishida Chemical Co., Ltd. Available from: [Link]
- Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. Benchchem. Available from: https://www.benchchem.com/product/b1011568/technical-sheet
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemInform. Available from: [Link]
-
What PPE Should You Wear When Handling Acid 2026? LeelineWork. Available from: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
